Dimethylethoxysilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/C4H11OSi/c1-4-5-6(2)3/h4H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUOQOFQRYFQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051734 | |
| Record name | Ethoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14857-34-2 | |
| Record name | Silane, ethoxydimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014857342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, ethoxydimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethoxydimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethoxydimethylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2H8FET3FK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Dimethylethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Dimethylethoxysilane (DMES) is a versatile organosilicon compound with significant applications in materials science and organic synthesis. An understanding of its physical properties is crucial for its effective use in research and development. This guide provides a comprehensive overview of the core physical characteristics of this compound, presented in a clear and accessible format for technical professionals.
Core Physical Properties
The physical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and development work.
General and Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C4H12OSi | [1][2][3][4] |
| Molecular Weight | 104.22 g/mol | [1][3][4] |
| Alternate Names | Ethoxydimethylsilane | [4] |
| CAS Number | 14857-34-2 | [1][2][3][4] |
| Appearance | Clear, colorless liquid | [5][6][7] |
| Form | Liquid | [5][6][7] |
Thermal and Optical Properties
| Property | Value | Source(s) |
| Boiling Point | 54-55 °C | [1][3][6] |
| Melting/Freezing Point | < 0 °C | [6] |
| Flash Point | -5 °C to 15 °C | [1][3][6] |
| Refractive Index (@ 20°C) | 1.3645 - 1.3715 | [1][5] |
| Vapor Pressure (@ 25°C) | 281 mm Hg | [6] |
Other Physical Properties
| Property | Value | Source(s) |
| Density (g/mL) | 0.757 - 0.758 | [1][3] |
| Solubility | Hydrolyzes in water | [8][9] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1][9] |
| Purity | Typically ≥92% - 97% | [1][2][5] |
Experimental Protocols
Generalized Workflow for Boiling Point Determination
Caption: A generalized workflow for determining the boiling point of a liquid such as this compound.
Chemical Reactivity
A key chemical property of this compound is its sensitivity to moisture. It undergoes hydrolysis to produce ethanol (B145695) and silanols, which can further condense. This reactivity is fundamental to its application as a surface modifying and waterproofing agent.
Hydrolysis of this compound
Caption: The hydrolysis reaction of this compound with water to yield ethanol and dimethylsilanol.
References
- 1. This compound | [gelest.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 14857-34-2 | FD177802 | Biosynth [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. Dimethylethoxysilan, ammoniakfrei, 94 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]
- 6. gelest.com [gelest.com]
- 7. 392001000 [thermofisher.com]
- 8. labsolu.ca [labsolu.ca]
- 9. This compound CAS#: 14857-34-2 [m.chemicalbook.com]
Dimethylethoxysilane synthesis pathway and mechanism
An In-depth Technical Guide to the Synthesis of Dimethylethoxysilane: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This compound ((CH₃)₂HSiOCH₂CH₃) is a valuable organosilicon compound utilized in a variety of applications, including as a blocking agent in organic synthesis and as a precursor for silicone polymers. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing the reaction mechanisms, experimental protocols, and quantitative data to support researchers in its preparation and application.
Overview of Synthetic Pathways
There are two principal industrial and laboratory-scale methods for the synthesis of this compound:
-
Direct Synthesis (Müller-Rochow Process): This method involves the direct reaction of elemental silicon with ethanol (B145695) in the presence of a copper catalyst. It is a chlorine-free and atom-economical route.
-
Alcoholysis of Dimethyldichlorosilane: This pathway involves the nucleophilic substitution of the chloro groups in dimethyldichlorosilane with ethoxy groups from ethanol.
A third, less direct but relevant method, is:
-
Hydrosilylation: This involves the addition of a silicon-hydride bond across a double bond, which can be a route to more complex alkoxysilanes.
Direct Synthesis (Müller-Rochow Process)
The direct synthesis is an elegant and environmentally benign approach to alkoxysilanes.[1] It circumvents the use of chlorosilanes, thus avoiding the generation of corrosive hydrogen chloride.[2]
Reaction Mechanism
The mechanism of the direct synthesis is complex and heterogeneous, occurring on the surface of the silicon-catalyst contact mass. It is generally accepted that the copper catalyst reacts with silicon to form copper silicide (Cu₃Si), which is considered the catalytically active phase.[1][3] The reaction is believed to proceed through the following key steps:
-
Formation of the Active Catalyst: Copper(I) chloride (CuCl), a common catalyst precursor, reacts with silicon at elevated temperatures (200–350 °C) to form copper silicide intermetallics, such as Cu₃Si and Cu₅Si.[3][4]
-
Surface Reactions: Ethanol adsorbs onto the surface of the copper silicide. The O-H bond in ethanol is cleaved, and the resulting ethoxy group and hydrogen atom interact with the silicon atoms on the surface.
-
Product Formation: It has been proposed that the reaction may proceed through the formation of reactive silylene intermediates (:Si(CH₃)H) on the surface, which then react with ethanol.[1][5] Another proposed mechanism involves the direct interaction of ethanol with the activated silicon atoms in the copper silicide lattice.
-
Desorption: The this compound product desorbs from the surface, regenerating the active catalytic site for the next cycle.
The overall reaction is:
2(CH₃)HSiCl₂ + 2CH₃CH₂OH → (CH₃)₂HSiOCH₂CH₃ + H₂
Experimental Protocol: Direct Synthesis of Ethyldiethoxysilane (Illustrative)
Materials:
-
Metallic silicon powder
-
Copper(I) chloride (catalyst)
-
Ethanol
-
High-pressure flow reactor
Procedure:
-
A contact mass is prepared by mixing metallic silicon powder with copper(I) chloride.
-
The contact mass is loaded into a high-pressure flow reactor.
-
The reactor is heated to 240 °C.
-
A mixture of ethanol and an alkene (e.g., ethylene) is fed into the reactor at elevated pressure (e.g., 0.21 MPa of ethanol and 0.99 MPa of ethylene).[6]
-
The product stream is cooled and collected.
-
The product mixture is then purified by distillation.
Quantitative Data
The selectivity of the direct synthesis can be influenced by reaction conditions such as temperature, pressure, and the presence of co-reagents.
| Product | Catalyst | Temperature (°C) | Pressure (MPa) | Selectivity (%) | Silicon Conversion (%) | Reference |
| Ethyldiethoxysilane | CuCl | 240 | 1.2 | 28 | - | [6] |
| Methyldimethoxysilane | CuCl | >300 | Atmospheric | 22 | ~40 | [5] |
Table 1: Quantitative Data for the Direct Synthesis of Related Alkoxysilanes.
Alcoholysis of Dimethyldichlorosilane
This is a widely used laboratory and industrial method for the preparation of this compound. The reaction involves the substitution of chloride ions on dimethyldichlorosilane by ethoxide ions from ethanol.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the silicon center. The oxygen atom of the ethanol molecule acts as a nucleophile, attacking the electrophilic silicon atom of dimethyldichlorosilane. This is followed by the elimination of a chloride ion. The reaction proceeds in two steps, with the monosubstituted product, dimethylchloroethoxysilane, formed as an intermediate.
A key challenge in this synthesis is the formation of hydrogen chloride (HCl) as a byproduct, which can catalyze undesirable side reactions, such as the cleavage of the siloxane bond in the product. To mitigate this, a base or an HCl scavenger is often added.
Experimental Protocol
The following protocol is adapted from a patent describing the synthesis of dimethyldiethoxysilane, which is structurally very similar to this compound and follows the same reaction principle.[7]
Materials:
-
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
-
Ethanol (CH₃CH₂OH)
-
Urea (B33335) (HCl scavenger)
-
Enamel stirring tank (or equivalent glass reactor)
-
Distillation apparatus
Procedure:
-
Reaction:
-
In a 1 m³ enamel stirring tank, 500 kg of dimethyldichlorosilane and 300-700 kg of urea are added and stirred.
-
Ethanol (130-500 kg) is then added dropwise over 1-2 hours.
-
The reaction is carried out under a slight vacuum (-200mm to 0mm Hg) and the temperature is maintained below 60 °C, using cooling water if necessary.
-
The generated hydrogen chloride gas reacts with the urea.
-
After the addition of ethanol is complete, stirring is stopped, and the mixture is allowed to stand for 20-60 minutes to allow for phase separation.
-
The lower acidic layer is drained off, and the upper crude product layer is transferred to a neutralization vessel.
-
-
Neutralization:
-
The crude product is analyzed for residual dimethyldichlorosilane and HCl.
-
A neutralizing agent (e.g., sodium ethoxide) is added until the solution is neutral or slightly alkaline.
-
The mixture is allowed to settle, and the supernatant is separated for purification.
-
-
Purification:
-
The supernatant is transferred to a batch fractionating still.
-
The mixture is distilled to separate the desired this compound from unreacted starting materials and byproducts. A salting-out method using an inorganic salt can be employed to break any azeotropes formed between the product and ethanol.[8]
-
Quantitative Data
| Reactants | Product | Yield (%) | Reference |
| Dimethyldichlorosilane, Ethanol, Urea | Dimethyldiethoxysilane | 82.2 - 83.4 | [7] |
Table 2: Yields for the Alcoholysis Synthesis of a Related Alkoxysilane.
Mandatory Visualizations
Synthesis Pathways Overview
Figure 1. Overview of this compound Synthesis Pathways
Direct Synthesis Mechanism
Figure 2. Proposed Mechanism for Direct Synthesis
Alcoholysis of Dimethyldichlorosilane Mechanism
Figure 3. Mechanism of Alcoholysis of Dimethyldichlorosilane
Experimental Workflow for Alcoholysis
Figure 4. Experimental Workflow for Alcoholysis Synthesis
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: the direct synthesis from silicon and ethanol, and the alcoholysis of dimethyldichlorosilane. The direct synthesis offers a more environmentally friendly, chlorine-free process, while the alcoholysis of dimethyldichlorosilane is a well-established method with detailed protocols available. The choice of synthesis pathway will depend on factors such as the desired scale of production, available starting materials, and environmental considerations. This guide provides the fundamental knowledge, including reaction mechanisms, experimental procedures, and quantitative data, to aid researchers in the successful synthesis of this compound for their specific applications.
References
- 1. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution [mdpi.com]
- 2. Direct synthesis of alkoxysilanes: current state, challenges and prospects | Russian Chemical Reviews [rcr.colab.ws]
- 3. Contact Mass in the Direct Synthesis of Alkoxysilanes. Raman Spectroscopy Study [ineosopen.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. CN102718792A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. US6861546B1 - Method of purifying alkoxysilanes - Google Patents [patents.google.com]
Spectroscopic Data for CAS Number 14857-34-2: A Technical Guide
An Important Clarification on Chemical Identity
Initial research into CAS number 14857-34-2 reveals a critical discrepancy in its association with the chemical name "3-Methyl-2-oxovaleric acid." Multiple chemical suppliers and databases definitively identify CAS number 14857-34-2 as Dimethylethoxysilane .[1][2][3][4] Conversely, "3-Methyl-2-oxovaleric acid," a significant metabolite in branched-chain amino acid metabolism, is correctly identified by CAS number 1460-34-0 .[5][6]
This guide will address both compounds to provide a comprehensive resource, beginning with the compound correctly associated with the queried CAS number.
This compound (CAS: 14857-34-2)
This compound is an organosilicon compound used in various chemical applications, including as a silylating agent and in the preparation of silicone polymers. Despite its industrial relevance, publicly available, detailed experimental spectroscopic data is notably scarce.
Spectroscopic Data
A comprehensive search of scientific literature and spectral databases did not yield quantitative experimental NMR or mass spectrometry data for this compound.
Infrared (IR) Spectroscopy:
While the raw spectral data is not publicly available, a major chemical supplier, Thermo Fisher Scientific, indicates that the infrared spectrum of their commercially available this compound conforms to their internal standards.[3][4] This suggests that a reference spectrum exists but is proprietary.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):
No experimental NMR or mass spectra for this compound were found in the public domain during the literature search.
Experimental Protocols
Due to the lack of published experimental data, specific protocols for the spectroscopic analysis of this compound cannot be provided. However, general methodologies for obtaining spectroscopic data for similar organosilicon compounds are well-established.
3-Methyl-2-oxovaleric Acid (CAS: 1460-34-0)
3-Methyl-2-oxovaleric acid, also known as α-keto-β-methylvaleric acid, is a key intermediate in the catabolism of the branched-chain amino acid isoleucine. Elevated levels of this compound in biological fluids are a hallmark of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder.[5][7][8]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
A 13C NMR spectrum for 3-Methyl-2-oxovaleric acid is available through the PubChem database, provided by the Madison Metabolomics Consortium.
| Carbon Atom | Chemical Shift (ppm) |
| C1 (Carboxyl) | 176.5 |
| C2 (Keto) | 205.0 |
| C3 | 49.5 |
| C4 | 25.0 |
| C5 | 11.0 |
| C3-Methyl | 15.5 |
Experimental Protocol: 13C NMR Spectroscopy
The following experimental parameters were reported for the acquisition of the 13C NMR data for 3-Methyl-2-oxovaleric acid:
-
Sample: Aldrich 24,646-8
-
Solvent: 100% D2O
-
Buffer: 50 mM sodium phosphate
-
Cytocide: 500 µM sodium azide
-
Reference: 500 µM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)
-
pH: 7.4
-
Temperature: 298K (25°C)
Mass Spectrometry (MS):
Experimental Protocol: GC-MS of TMS-Derivatized Organic Acids (General Protocol)
While a specific protocol for the derivatization and analysis of 3-Methyl-2-oxovaleric acid was not found, a general procedure for the analysis of organic acids in biological samples by GC-MS after silylation is as follows:
-
Sample Preparation: An aqueous sample (e.g., urine, plasma extract) is lyophilized or evaporated to dryness.
-
Derivatization: The dried residue is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), in a suitable solvent (e.g., pyridine, acetonitrile).[9] The reaction mixture is typically heated (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of active hydrogens on the carboxyl and any hydroxyl groups.
-
GC-MS Analysis: An aliquot of the derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a capillary column suitable for separating organic acid derivatives (e.g., a 5% phenyl-methylpolysiloxane column). The mass spectrometer is typically operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range.[10]
Infrared (IR) Spectroscopy:
No experimental IR spectrum for 3-Methyl-2-oxovaleric acid was found in the searched databases and literature.
Visualizations
Below is a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
This diagram illustrates the typical steps involved in preparing a chemical sample for different spectroscopic techniques, the analysis itself, and the subsequent data processing and interpretation to elucidate the chemical structure.
References
- 1. Metabolomic Characterization Reveals ILF2 and ILF3 Affected Metabolic Adaptions in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | [gelest.com]
- 3. 392001000 [thermofisher.com]
- 4. This compound, 94% | Fisher Scientific [fishersci.ca]
- 5. hmdb.ca [hmdb.ca]
- 6. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]
- 7. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 9. nbinno.com [nbinno.com]
- 10. metbio.net [metbio.net]
molecular weight and formula of Dimethylethoxysilane
This guide provides a comprehensive overview of the chemical and physical properties of dimethylethoxysilane, tailored for researchers, scientists, and professionals in drug development.
Core Properties of this compound
This compound is an organosilicon compound with significant applications in various chemical syntheses. A clear understanding of its fundamental properties is crucial for its effective use.
Physicochemical Data
The essential quantitative data for this compound is summarized in the table below for straightforward reference and comparison.
| Property | Value | Source |
| Molecular Formula | C4H12OSi | [1][2][3][4] |
| C4H11OSi | [5] | |
| Molecular Weight | 104.22 g/mol | [1][3][4] |
| 104.23 g/mol | [2] | |
| 103.21 g/mol | [5] | |
| CAS Number | 14857-34-2 | [1][2][4] |
| Density | 0.758 g/cm³ | [1] |
| 0.757 g/mL | [3] | |
| Boiling Point | 55 °C | [1] |
| 54-55 °C | [3] | |
| Flash Point | -5 °C | [1] |
| 15 °C | [3] | |
| SMILES | CCO--INVALID-LINK--C | [1][4][5] |
| InChI Key | DRUOQOFQRYFQGB-UHFFFAOYSA-N | [4][5] |
Experimental Protocols
Detailed experimental methodologies are critical for the replication and advancement of scientific research. The following section outlines a standard protocol for the analysis of this compound purity using Gas Chromatography (GC).
Purity Analysis via Gas Chromatography
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm)
-
High purity helium or nitrogen as carrier gas
-
Syringe for sample injection
-
Vials for sample preparation
Procedure:
-
Instrument Setup:
-
Set the injector temperature to 250°C.
-
Set the detector temperature to 300°C.
-
Program the oven temperature: initial temperature of 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Set the carrier gas flow rate to 1 mL/min.
-
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent (e.g., hexane).
-
-
Injection:
-
Inject 1 µL of the prepared sample into the GC.
-
-
Data Acquisition and Analysis:
-
Record the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the area of all peaks in the chromatogram.
-
Determine the purity of the sample by calculating the percentage of the area of the this compound peak relative to the total area of all peaks.
-
Logical Workflow Visualization
To illustrate a typical workflow involving this compound, the following diagram outlines the key stages from material reception to its application in a synthetic reaction.
Caption: Workflow for Quality Control and Use of this compound.
References
Reactivity of Dimethylethoxysilane with Protic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylethoxysilane ((CH₃)₂HSiOCH₂CH₃), a member of the organosilane family, exhibits significant reactivity towards protic solvents, primarily through hydrolysis and alcoholysis reactions. This technical guide provides a comprehensive overview of the core principles governing these reactions, including reaction mechanisms, kinetics, and influencing factors. Quantitative data from various studies are summarized, and detailed experimental protocols for monitoring these reactions using modern analytical techniques are provided. Furthermore, this guide includes visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the chemistry of this compound.
Introduction
Organosilanes are a versatile class of compounds widely utilized in material science, organic synthesis, and pharmaceutical development as coupling agents, surface modifiers, and protecting groups. Their utility stems from the presence of hydrolyzable groups, such as alkoxy moieties, attached to a silicon atom. This compound is a valuable organosilane that contains a reactive ethoxy group and a hydride functionality, offering unique reactivity profiles. Understanding its interaction with protic solvents is crucial for controlling its applications and ensuring desired outcomes in various chemical processes.
The primary reactions of this compound with protic solvents are solvolysis reactions, which can be categorized as hydrolysis (reaction with water) and alcoholysis (reaction with alcohols). These reactions lead to the formation of silanols and new alkoxysilanes, respectively, which can subsequently undergo condensation to form siloxane polymers.
Core Reaction Mechanisms
The reactivity of this compound with protic solvents is centered around the susceptibility of the silicon-oxygen bond to nucleophilic attack. The general mechanisms for hydrolysis and alcoholysis can be catalyzed by either acids or bases.
Hydrolysis
Hydrolysis of this compound involves the cleavage of the Si-OEt bond by water to form a dimethylsilanol ((CH₃)₂HSiOH) and ethanol. This reaction is often the initial step in the formation of polysiloxane materials.
Equation 1: Hydrolysis of this compound
(CH₃)₂HSiOCH₂CH₃ + H₂O ⇌ (CH₃)₂HSiOH + CH₃CH₂OH
The dimethylsilanol product is often unstable and readily undergoes self-condensation to form a disiloxane.
Equation 2: Condensation of Dimethylsilanol
2 (CH₃)₂HSiOH → (CH₃)₂HSi-O-SiH(CH₃)₂ + H₂O
Alcoholysis
Alcoholysis involves the exchange of the ethoxy group with another alkoxy group from a different alcohol (e.g., methanol). This transesterification reaction is typically reversible.
Equation 3: Alcoholysis of this compound with Methanol (B129727)
(CH₃)₂HSiOCH₂CH₃ + CH₃OH ⇌ (CH₃)₂HSiOCH₃ + CH₃CH₂OH
The position of the equilibrium in alcoholysis reactions is influenced by the relative concentrations of the alcohols and the thermodynamic stability of the resulting alkoxysilanes.
Quantitative Data on Reactivity
The rate of reaction of this compound with protic solvents is influenced by several factors, including pH, temperature, solvent, and the concentration of reactants. The following tables summarize available quantitative data for the hydrolysis and alcoholysis of this compound and structurally similar compounds.
Table 1: Hydrolysis Kinetic Data for Dimethyldiethoxysilane
| pH Range | Rate Constant (k) | Temperature (°C) | Notes |
| 2 - 5 | 0 - 0.6 M⁻¹ min⁻¹[1] | Not specified | Rate is dependent on pH. |
Table 2: Alcoholysis Kinetic Data for Trimethylethoxysilane with Methanol in Alkaline Conditions
| Reaction | Rate Constant (k) | Temperature (K) |
| (CH₃)₃SiOC₂H₅ + CH₃O⁻ → (CH₃)₃SiOCH₃ + C₂H₅O⁻ (Forward) | 2.49 ± 0.26 M⁻¹ s⁻¹[2] | 295 |
| (CH₃)₃SiOCH₃ + C₂H₅O⁻ → (CH₃)₃SiOC₂H₅ + CH₃O⁻ (Reverse) | 3.08 ± 0.47 M⁻¹ s⁻¹[2] | 295 |
Table 3: Product Yields for the Synthesis of Dimethyldiethoxysilane
| Reactants | Product | Yield | Reference |
| Dimethyldichlorosilane + Ethanol (with Urea) | Dimethyldiethoxysilane | 82.2%[3] | [3] |
| Dimethyldichlorosilane + Ethanol (with Urea) | Dimethyldiethoxysilane | 83.2%[3] | [3] |
| Dimethyldichlorosilane + Ethanol (with Urea) | Dimethyldiethoxysilane | 83.4%[3] | [3] |
Experimental Protocols
Accurate monitoring of the reaction of this compound with protic solvents is essential for kinetic studies and process optimization. The following are detailed methodologies for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Monitoring
¹H NMR spectroscopy is a powerful tool for real-time monitoring of the consumption of reactants and the formation of products.
Protocol:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a known concentration of this compound in a deuterated aprotic solvent (e.g., CDCl₃, acetonitrile-d₃) to which a known amount of an internal standard (e.g., mesitylene (B46885) or 1,4-dioxane) has been added.
-
Ensure the total volume is sufficient for the NMR spectrometer (typically 0.5 - 0.7 mL).
-
-
Initial Spectrum Acquisition:
-
Acquire a ¹H NMR spectrum of the initial solution before the addition of the protic solvent. This spectrum will serve as the t=0 reference.
-
-
Reaction Initiation:
-
At time t=0, inject a precise volume of the protic solvent (e.g., D₂O for hydrolysis, or CD₃OD for methanolysis) into the NMR tube.
-
Quickly and thoroughly mix the contents of the tube.
-
-
Data Acquisition:
-
Immediately place the NMR tube into the pre-thermostatted NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate and can range from seconds to hours. A pseudo-2D experiment can be set up for automated acquisition.[4]
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the characteristic signals of the this compound reactant (e.g., the Si-H proton signal) and the alcohol product (e.g., the methylene (B1212753) quartet of ethanol).
-
Normalize the integrals against the integral of the internal standard to determine the concentration of each species at each time point.
-
Plot the concentration of the reactant versus time to determine the reaction kinetics and calculate the rate constant.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring
FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, allows for in-situ monitoring of changes in functional groups.
Protocol:
-
Instrument Setup:
-
Set up an FTIR spectrometer with an ATR probe.
-
Collect a background spectrum of the empty, clean, and dry ATR crystal.
-
-
Reaction Setup:
-
In a reaction vessel, place a known volume of the protic solvent.
-
Immerse the ATR probe into the solvent and collect a spectrum to serve as the initial background of the solvent.
-
-
Reaction Initiation:
-
Inject a known amount of this compound into the stirred protic solvent at t=0.
-
-
Data Acquisition:
-
Continuously collect FTIR spectra at regular time intervals.
-
Monitor the disappearance of the Si-O-C stretching vibration of this compound (around 1070-1100 cm⁻¹) and the appearance of the Si-OH stretching vibration of the silanol (B1196071) product (broad peak around 3200-3400 cm⁻¹) or the O-H stretch of the liberated ethanol.
-
-
Data Analysis:
-
Measure the absorbance of the characteristic peaks at each time point.
-
Plot the absorbance of the reactant or product peak versus time to follow the reaction progress. For quantitative analysis, a calibration curve is required.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Quantification
GC-MS is an excellent technique for separating and identifying the volatile products of the reaction.
Protocol:
-
Reaction and Sampling:
-
Perform the reaction in a sealed vial at a controlled temperature.
-
At specific time intervals, withdraw a small aliquot of the reaction mixture.
-
-
Sample Preparation:
-
Immediately quench the reaction in the aliquot by diluting it with a suitable aprotic solvent (e.g., heptane (B126788) or dichloromethane) containing an internal standard.[5][6]
-
If necessary, derivatize the silanol products to increase their volatility and thermal stability. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: Typically 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate the components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 30-400) to detect the parent and fragment ions of the reactants and products.
-
-
-
Data Analysis:
-
Identify the peaks in the chromatogram based on their retention times and mass spectra.
-
Quantify the components by integrating the peak areas and comparing them to the peak area of the internal standard using a pre-established calibration curve.
-
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC can be used to separate the non-volatile components and oligomers formed during the condensation reactions.
Protocol:
-
Sample Preparation:
-
At desired time points, take an aliquot from the reaction mixture.
-
Quench the reaction by diluting the aliquot with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 or C8 column is typically suitable for separating organosilicon compounds.[7]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol is often used. The exact gradient program will need to be optimized for the specific separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is suitable for detecting compounds that lack a UV chromophore, such as many siloxanes.[7] A Refractive Index (RI) detector can also be used for isocratic separations.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, intermediates, and products based on their retention times.
-
Quantify the components by integrating the peak areas and using a calibration curve prepared with standards of known concentrations.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Reaction pathways of this compound with protic solvents.
Experimental Workflows
Caption: General experimental workflow for studying silane (B1218182) reactivity.
Conclusion
The reactivity of this compound with protic solvents is a fundamental aspect of its chemistry, underpinning its utility in a wide range of applications. Both hydrolysis and alcoholysis proceed via well-understood mechanisms that are subject to catalytic influence and steric and electronic effects. The quantitative data, while still being expanded, provides valuable insights into the reaction rates under various conditions. The detailed experimental protocols outlined in this guide offer robust methodologies for researchers to further investigate the kinetics and product distributions of these important reactions, enabling greater control and optimization in their respective fields of research and development.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102718792A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. imserc.northwestern.edu [imserc.northwestern.edu]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Dimethylethoxysilane safety data sheet and handling precautions
An In-depth Technical Guide to Dimethylethoxysilane: Safety and Handling for Laboratory Professionals
Introduction
This compound (CAS No: 14857-34-2), also known as ethoxydimethylsilane, is an organosilicon compound utilized as a chemical intermediate in various research and industrial applications.[1][2] Its high reactivity and specific physical properties, particularly its flammability and sensitivity to moisture, necessitate a thorough understanding of its hazards and strict adherence to safety protocols. This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety data, handling precautions, and emergency procedures to ensure its safe use in a laboratory setting.
Chemical Identification and Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 14857-34-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₄H₁₂OSi | [1][4][5][7] |
| Molecular Weight | 104.22 g/mol | [4][5][6][7] |
| Appearance | Colorless Liquid | [1][8] |
| Boiling Point | 54-55 °C | [4][9] |
| Density | 0.750 - 0.758 g/cm³ | [4][9][10] |
| Vapor Pressure | 172.5 mmHg @ 20 °C | [10] |
| Flash Point | -5 °C to 15 °C | [4][9] |
| Stability | Stable under normal conditions; decomposes in contact with moist air or water.[1][3] | [1][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand these hazards to implement appropriate safety measures.[10]
| Hazard Category | Classification | Key Points |
| Flammability | Highly Flammable Liquid and Vapor (GHS Category 2)[1] | Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][8] Keep away from heat, sparks, open flames, and hot surfaces.[1][3] |
| Eye Damage/Irritation | Causes Serious Eye Irritation (GHS Category 2A)[1][3] | Contact can cause significant irritation.[1][10] |
| Skin Corrosion/Irritation | Causes Skin Irritation (GHS Category 2)[3] | May cause skin irritation upon contact.[1][10] |
| Specific Target Organ Toxicity (Single Exposure) | May Cause Respiratory Irritation (GHS Category 3)[3][11] | Inhalation of vapors may irritate the respiratory tract.[1][10] |
| Reactivity Hazards | Reacts with water, moisture, and other incompatible materials.[1][3] | Decomposes in contact with moist air or water to liberate ethanol.[1] This reaction can be catalyzed by platinum, iron salts, and other Lewis acids to generate flammable hydrogen gas.[1] |
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is mandatory to mitigate the risks associated with this compound.
Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to prevent the accumulation of vapors.[1] Local exhaust ventilation should be used at the site of chemical release.[8]
-
Ignition Sources: Eliminate all sources of ignition, including open flames, sparks, and hot surfaces.[3][8] Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]
-
Grounding: All containers and transfer equipment must be properly grounded and bonded to prevent static electricity discharge, which can ignite vapors.[1][3]
-
Safety Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1][3]
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles.[1][10] A face shield may be required for splash hazards.[8] | Protects against splashes and vapors, preventing serious eye irritation. Contact lenses should not be worn.[1] |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | Provides a barrier against skin contact and irritation. |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat.[1] For larger quantities or higher risk, chemical-resistant aprons or suits may be necessary. | Prevents accidental skin contact. Contaminated clothing should be removed immediately and laundered before reuse.[1][8] |
| Respiratory Protection | A NIOSH-certified organic vapor (black cartridge) respirator is recommended where inhalation exposure may occur.[1][10] | Protects against respiratory tract irritation from vapors, especially if engineering controls are insufficient.[8] |
Storage Procedures
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][8]
-
Keep away from heat, sparks, and open flames.[1] The storage area should be a designated flammables area.[3]
-
Store away from incompatible materials such as oxidizing agents, acids, bases, water, and moisture.[1][3]
-
Due to its low boiling point, sealed containers may build up pressure. Check for bulging containers and vent periodically if necessary.[10]
Experimental and Handling Workflows
The following diagrams illustrate logical workflows for handling and emergency response. These are not experimental protocols for synthesis but rather safety-focused procedural workflows.
Standard Handling Protocol Workflow
This workflow outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Standard protocol for handling this compound.
Emergency Response for Personal Exposure
This diagram shows the immediate steps to take in case of accidental personal exposure.
Caption: First aid procedures for personal exposure incidents.
Accidental Spill Response Workflow
This workflow details the procedure for managing a spill of this compound.
Caption: Logical workflow for responding to an accidental spill.
Emergency Procedures
First Aid Measures
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, seek medical advice.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Immediately flush the eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Continue rinsing and get medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[1] Get immediate medical advice/attention.[1]
Fire-Fighting Measures
This compound is a highly flammable liquid and presents a significant fire hazard.[1][10]
| Extinguishing Media | Details |
| Suitable Media | Water spray or fog, alcohol-resistant foam, carbon dioxide (CO₂), dry chemical.[1][10] |
| Unsuitable Media | Using a solid stream of water may not be effective.[8] |
| Specific Hazards | Vapors are heavier than air and may form explosive mixtures.[3][12] Containers may explode when heated.[3][8] Hazardous combustion products include carbon oxides (CO, CO₂) and silicon dioxide.[3][10] |
| Protective Actions | Firefighters should wear full protective equipment, including a self-contained breathing apparatus (SCBA).[3][12] Use water spray to cool fire-exposed containers.[1][8] |
Accidental Release Measures
-
Personal Precautions: Eliminate all possible sources of ignition and use special care to avoid static electric charges.[1] Ensure adequate ventilation.[12] Avoid contact with skin and eyes and do not breathe vapors.[1]
-
Environmental Precautions: Prevent the substance from entering sewers or public waters.[1]
-
Containment and Cleanup: Contain spills with dikes or absorbents like dry lime, sand, or soda ash.[1][8] Use non-sparking tools to collect the absorbed material and place it into an appropriate, covered container for disposal as hazardous waste.[1][3][8]
Toxicology and Health Effects
-
Acute Effects: Exposure can cause serious eye irritation, skin irritation, and respiratory tract irritation.[1][3][10] Inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[3]
-
Chronic Effects: The material decomposes on contact with water to liberate ethanol.[1] Prolonged or repeated exposure may lead to chronic effects associated with ethanol, which can affect the central nervous system and liver.[1][10]
Stability and Reactivity
-
Reactivity: The material decomposes slowly when it comes into contact with moist air or water, which results in the liberation of ethanol.[1] The presence of platinum, platinum and iron salts, or other Lewis acids can lead to the generation of flammable hydrogen gas if moisture is present.[1]
-
Chemical Stability: The substance is stable under normal, dry storage conditions.[1][3]
-
Conditions to Avoid: Heat, open flames, sparks, and exposure to moist air or water are conditions to be avoided.[1][3]
-
Incompatible Materials: Avoid contact with oxidizing agents, acids, and bases.[1][3]
Conclusion
This compound is a valuable chemical intermediate that can be used safely when its hazards are understood and respected. The implementation of robust engineering controls, consistent use of appropriate personal protective equipment, and strict adherence to the handling and emergency protocols outlined in this guide are paramount for ensuring the safety of all laboratory personnel. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use.
References
- 1. gelest.com [gelest.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 14857-34-2 | FD177802 | Biosynth [biosynth.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound, 94% | Fisher Scientific [fishersci.ca]
- 7. This compound | C4H11OSi | CID 6328550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. This compound | [gelest.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. This compound, 94% 5 g | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
The Core Reaction: From Ethoxysilane to Silanol
An In-depth Technical Guide on the Mechanism of Hydrolysis for Ethoxysilanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical reactions governing the hydrolysis of ethoxysilanes. A fundamental understanding of these mechanisms is critical for applications ranging from surface modification and nanoparticle synthesis to the development of drug delivery systems and biocompatible materials. This document details the reaction pathways, influencing factors, quantitative kinetics, and standard experimental protocols for studying these processes.
The hydrolysis of ethoxysilanes is the initial and often rate-determining step in the sol-gel process and surface functionalization. It involves the substitution of one or more ethoxy groups (-OC₂H₅) on a silicon atom with hydroxyl groups (-OH) in the presence of water. This transformation converts the precursor ethoxysilane (B94302) into a reactive silanol (B1196071) intermediate.
The overall reaction for a triethoxysilane (B36694) can be represented as: R-Si(OC₂H₅)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃CH₂OH
This process is followed by a condensation reaction, where the silanol groups react with each other or with remaining ethoxy groups to form stable siloxane bonds (Si-O-Si), the backbone of silicone polymers and coatings.[1][2]
Catalytic Mechanisms of Hydrolysis
In pure water under neutral conditions, the hydrolysis of ethoxysilanes is typically very slow.[2] Therefore, acid or base catalysts are almost always employed to increase the reaction rate.[3] The catalytic pathway significantly influences the kinetics of both hydrolysis and subsequent condensation.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis reaction is accelerated by the protonation of an ethoxy group. This makes the corresponding ethanol (B145695) molecule a better leaving group. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3]
Mechanism Steps:
-
Protonation: An ethoxy group on the silicon atom is rapidly and reversibly protonated by a hydronium ion (H₃O⁺).
-
Nucleophilic Attack: A water molecule attacks the electrophilic silicon atom, leading to a five-coordinate transition state.
-
Leaving Group Departure: An ethanol molecule is eliminated, and a proton is transferred to another water molecule, regenerating the catalyst and forming a silanol group.
The rate of acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis.[2] The reaction rate increases with increasing alkyl substitution on the silicon atom (e.g., (CH₃)₃SiOC₂H₅ > (CH₃)₂Si(OC₂H₅)₂ > CH₃Si(OC₂H₅)₃ > Si(OC₂H₅)₄), which is consistent with the stabilization of the positively charged transition state by electron-donating alkyl groups.[3]
Caption: Acid-catalyzed hydrolysis of an ethoxysilane.
Base-Catalyzed Hydrolysis
In basic media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. This mechanism also proceeds through a pentacoordinate transition state.[1]
Mechanism Steps:
-
Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom.
-
Intermediate Formation: A negatively charged pentacoordinate intermediate is formed.
-
Leaving Group Departure: The intermediate expels an ethoxide ion (-OR), which is a poorer leaving group than ethanol.
-
Protonation: The resulting ethoxide ion is rapidly protonated by water to form ethanol.
Unlike the acid-catalyzed reaction, the rate of base-catalyzed hydrolysis decreases with increased alkyl substitution on the silicon atom.[3] This is due to steric hindrance, which impedes the attack of the hydroxide nucleophile.[1]
Caption: Base-catalyzed hydrolysis of an ethoxysilane.
Factors Influencing Hydrolysis Kinetics
The rate of ethoxysilane hydrolysis is highly sensitive to several experimental parameters.
-
pH of the Solution: The hydrolysis rate is slowest at a neutral pH of approximately 7. The rate increases significantly under both acidic (pH < 4) and basic (pH > 10) conditions.[3]
-
Reactant Concentration: The rate of hydrolysis is dependent on the concentration of both the silane (B1218182) and water, as predicted by chemical kinetics.[4] However, at very high water concentrations, the reaction may be inhibited due to the low solubility of many alkoxysilanes.[1]
-
Steric and Inductive Effects: The size and electronic nature of both the alkoxy group and any organic substituent on the silicon atom affect the reaction rate.
-
Alkoxy Group: The hydrolysis rate generally decreases with increasing steric bulk of the alkoxy group: methoxy (B1213986) (-OCH₃) groups hydrolyze 6-10 times faster than ethoxy (-OC₂H₅) groups.[2][5]
-
Organic Substituent (R-group): As discussed, electron-donating groups accelerate acid-catalyzed hydrolysis, while electron-withdrawing groups and steric bulk can retard it.[3]
-
-
Solvent: Solvents like ethanol or methanol (B129727) are often used to create a homogeneous solution of the silane and water. The type of solvent can influence the reaction rate through its polarity and hydrogen-bonding characteristics.[6]
-
Temperature: Increasing the reaction temperature generally increases the rate of hydrolysis, with the effect being more pronounced in alkaline systems compared to acidic ones.[6]
-
Catalyst: Besides mineral acids and bases, other species can catalyze the reaction. Amines, for instance, can act as base catalysts.[7] The choice of catalyst can significantly alter the hydrolysis rate.[1]
Quantitative Data on Hydrolysis Rates
The following tables summarize representative kinetic data from the literature for the hydrolysis of various ethoxysilanes under different conditions.
Table 1: Hydrolysis Rate Constants for Various Silanes
| Silane | Catalyst / Conditions | Solvent | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Tetraethoxysilane (TEOS) | Phosphoric Acid | Water | 1.1 to 5.4 x 10² M⁻¹s⁻¹ | [1] |
| Tetraethoxysilane (TEOS) | Hydrochloric Acid (HCl) | Water | 4.5 to 65 x 10⁻² M⁻¹min⁻¹ | [1] |
| Tetraethoxysilane (TEOS) | Ammonia (NH₃) | Ethanol/Methanol | 1.4 to 8 x 10⁴ s⁻¹ | [1] |
| Methyltriethoxysilane (MTES) | Alkaline | Methanol | 2.453 x 10⁴ s⁻¹ (at 30°C) | [1] |
| Phenyltriethoxysilane (PTES) | Acetic Acid | Ethanol/Water | Max. silanol formation in ~500 min | [8] |
| Aminopropyltriethoxysilane (APTES) | Acetic Acid | Ethanol/Water | Max. silanol formation in < 5 min | [8] |
| Methacryloxypropyltrimethoxysilane (MPTMS) | K₂CO₃ | THF/Water | 1.42 ± 0.11 x 10⁻⁸ M⁻¹·⁸s⁻¹ |[1] |
Table 2: Activation Energies for Ethoxysilane Hydrolysis
| Silane | Catalyst / Conditions | Activation Energy (Eₐ) | Reference |
|---|---|---|---|
| Tetraethoxysilane (TEOS) | Phosphoric Acid | 33.3 kJ mol⁻¹ | [1] |
| Tetraethoxysilane (TEOS) | pH 3.134 | 31.52 kJ mol⁻¹ | [1] |
| Methyltriethoxysilane (MTES) | pH 3.134 | 57.61 kJ mol⁻¹ | [1] |
| Methyltriethoxysilane (MTES) | Alkaline | 50.09 kJ mol⁻¹ |[1] |
Experimental Protocols for Monitoring Hydrolysis
Quantitative analysis of ethoxysilane hydrolysis is primarily accomplished using spectroscopic techniques to monitor the reaction in real-time.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for elucidating both hydrolysis and condensation kinetics.[10] ²⁹Si NMR is particularly useful as it directly probes the silicon environment, allowing for the differentiation of the starting silane, various hydrolyzed intermediates, and condensed species.[8][9]
Detailed Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz).[9]
-
Sample Preparation:
-
Initiating the Reaction: For precise kinetics, the final component (often the silane or catalyst) can be injected directly into the NMR tube, followed by immediate initiation of data acquisition.[10]
-
Data Acquisition:
-
²⁹Si NMR: Acquire spectra at regular time intervals. The unhydrolyzed silane (T⁰), partially hydrolyzed species, fully hydrolyzed silanetriol, and various condensed species (dimers, trimers, etc., denoted as T¹, T², T³) will have distinct chemical shifts.[10]
-
¹H NMR: Monitor the decrease in the intensity of the ethoxy proton signals (-OCH₂CH₃) and the corresponding increase in the signal for the product, ethanol.[10]
-
-
Quantification: Determine the concentration of each species by integrating the corresponding peaks in the spectra. The rate constants can then be calculated by plotting concentration versus time.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy, especially when coupled with an Attenuated Total Reflectance (ATR) accessory, is excellent for in-situ monitoring of the reaction.[10][11]
Detailed Methodology:
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.[9]
-
Sample Preparation: The reaction is initiated by mixing the silane, solvent, water, and catalyst directly on the ATR crystal or in a reaction vessel monitored by an ATR probe.
-
Data Acquisition: Collect spectra at regular time intervals.
-
Spectral Analysis: Monitor the following key spectral regions:[9][12]
-
Decrease in Si-O-C stretching bands (~1100-1000 cm⁻¹) indicates consumption of the ethoxysilane.
-
Appearance of a broad Si-OH stretching band (~3700-3200 cm⁻¹) indicates the formation of silanol groups.
-
Appearance of Si-O-Si stretching bands (~1050-1000 cm⁻¹) indicates the subsequent condensation reaction.
-
-
Quantification: The rate of hydrolysis can be determined by tracking the change in the peak height or area of the relevant vibrational bands over time.
Caption: Experimental workflow for kinetic studies of ethoxysilane hydrolysis.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gelest.com [gelest.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. xinyachemical.com [xinyachemical.com]
- 5. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of Dimethylethoxysilane as a Silane Coupling Agent: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Dimethylethoxysilane (DMES) as a silane (B1218182) coupling agent, with a specific focus on its potential applications in the pharmaceutical and drug development sectors. While DMES is a versatile organosilane, this document will detail its core functionalities, reaction mechanisms, and methodologies relevant to the surface modification of nanoparticles and the conjugation of therapeutic molecules.
Introduction to Silane Coupling Agents
Silane coupling agents are organosilicon compounds that function as molecular bridges between inorganic and organic materials, enhancing adhesion and compatibility at the interface.[1] Their utility is critical in drug delivery, where the stability and functionality of modified surfaces on carriers like nanoparticles are paramount.[2] The general structure of a silane coupling agent features two distinct reactive groups: a hydrolyzable alkoxy group (e.g., ethoxy) that reacts with inorganic substrates, and a non-hydrolyzable organofunctional group that interacts with an organic matrix or therapeutic molecule.
This compound (CH₃)₂SiH(OC₂H₅) is a monoalkoxysilane, meaning it has one ethoxy group that can participate in the coupling reaction. This characteristic can offer greater control over the surface modification process compared to trialkoxysilanes, which have a higher tendency to form complex, multilayered polysiloxane networks.
Mechanism of Action: Hydrolysis and Condensation
The efficacy of silane coupling agents is rooted in their dual reactivity. The process begins with the hydrolysis of the alkoxy groups in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of an inorganic substrate, such as silica (B1680970) nanoparticles, to form stable, covalent siloxane bonds (-Si-O-Substrate). They can also self-condense with other silanol groups to form a polysiloxane network on the surface.[1]
Quantitative Data on Silane Coupling Agent Performance
The selection of an appropriate silane coupling agent is crucial and depends on the specific application and desired surface properties. While specific quantitative data for this compound in drug delivery contexts is not extensively available in the reviewed literature, the following tables provide a comparative analysis of other common silane coupling agents. This data serves as a benchmark for the types of performance indicators relevant to researchers in this field.
Adhesion Strength
A primary function of silane coupling agents is to enhance the bond strength between a substrate and a subsequent layer, such as a polymer coating or a conjugated biomolecule.
| Silane Coupling Agent | Substrate | Adhesive/Resin | Shear Bond Strength (MPa) |
| 3-Acryloyloxypropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | 14.8 ± 3.8 |
| 3-Methacryloyloxypropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | 14.2 ± 5.8 |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Silica-coated Titanium | Resin Composite Cement | 7.5 ± 1.9 |
| 3-Mercaptopropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | Not statistically different from control |
| Data adapted from a comparative study on silane coupling agents.[1] |
Surface Wettability
Silanization can significantly alter the surface energy of a substrate, which is often quantified by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface.
| Silane Coupling Agent | Substrate | Water Contact Angle (°) |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | 60-70 |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Glass | 50-60 |
| Octadecyltrichlorosilane (OTS) | Silicon Wafer | 105-110 |
| Representative values from various surface modification studies. |
Drug Loading and Release
For drug delivery applications, the functionalization of a carrier can influence its drug loading capacity and release kinetics. The following table illustrates the effect of different silane functionalizations on the adsorption and release of the antiviral drug Acyclovir (ACV) from a mesoporous material.
| Silane Functionalization (5% w/w) | ACV Adsorbed (mg/g) | % ACV Released (first 120 min) |
| None | 18 | ~20 |
| (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | 12 | ~25 |
| 3-(Trimethoxysilyl)propyl methacrylate (B99206) (MEMO) | 15 | ~20 |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | 22 | ~15 |
| Data adapted from a study on silane modification of mesoporous materials for drug delivery.[3] |
Experimental Protocols
Detailed and optimized protocols are essential for achieving reproducible surface modifications. The following are generalized protocols for the silanization of silica nanoparticles and subsequent drug conjugation, which can be adapted for use with this compound.
Protocol for Silanization of Silica Nanoparticles with this compound
This protocol describes a method for the surface modification of silica nanoparticles in a solution phase.
Materials:
-
Silica nanoparticles
-
This compound (DMES)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Ethanol
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Nanoparticle Preparation: Disperse a known quantity of silica nanoparticles in anhydrous toluene via sonication to ensure a uniform suspension.
-
Hydrolysis of Silane: In a separate, dry reaction vessel under an inert atmosphere (e.g., nitrogen), add the desired amount of this compound to the anhydrous toluene. A small, controlled amount of water can be added to initiate hydrolysis, typically in a 1:1 molar ratio with the silane. Stir the solution for 1-2 hours at room temperature.
-
Silanization Reaction: Add the hydrolyzed DMES solution to the silica nanoparticle suspension. Heat the mixture to reflux (temperature will depend on the solvent) and maintain for 4-6 hours with continuous stirring.
-
Washing: After the reaction, allow the mixture to cool to room temperature. Centrifuge the suspension to pellet the functionalized nanoparticles. Discard the supernatant.
-
Resuspend and Wash: Resuspend the nanoparticle pellet in fresh anhydrous toluene and sonicate to redisperse. Repeat the centrifugation and washing steps two more times to remove any unreacted silane and byproducts.
-
Final Wash and Drying: Perform a final wash with ethanol to remove the toluene. After the final centrifugation, dry the functionalized nanoparticles in a vacuum oven at 60-80°C overnight.
Protocol for Drug Conjugation to Silanized Nanoparticles
This protocol outlines a general method for conjugating a drug molecule with a reactive group (e.g., a carboxylic acid) to the hydride-functionalized surface of the DMES-modified nanoparticles via a hydrosilylation reaction. This is a conceptual protocol as the reactivity of the Si-H bond on the surface may require specific catalytic conditions.
Materials:
-
DMES-functionalized nanoparticles
-
Drug molecule with a terminal alkene or alkyne group
-
Anhydrous, deoxygenated solvent (e.g., toluene or THF)
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Nanoparticle Dispersion: Under an inert atmosphere, disperse the DMES-functionalized nanoparticles in the anhydrous, deoxygenated solvent.
-
Reagent Preparation: In a separate vessel, dissolve the drug molecule and the hydrosilylation catalyst in the same solvent.
-
Conjugation Reaction: Slowly add the drug/catalyst solution to the nanoparticle dispersion with vigorous stirring. The reaction may be run at room temperature or require gentle heating, depending on the specific reactants and catalyst. Monitor the reaction progress using a suitable analytical technique (e.g., FTIR to observe the disappearance of the Si-H peak).
-
Washing: Upon completion, quench the reaction if necessary (e.g., by adding a small amount of a scavenger for the catalyst). Centrifuge the nanoparticles to separate them from the reaction mixture.
-
Purification: Wash the drug-conjugated nanoparticles multiple times with fresh solvent to remove unreacted drug, catalyst, and any byproducts.
-
Drying: Dry the final product under vacuum.
Characterization of DMES-Modified Surfaces
A thorough characterization of the modified surfaces is crucial to confirm successful functionalization and to understand the properties of the resulting material.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of covalent bonding through the appearance of characteristic peaks for the silane and the disappearance of surface silanol peaks. For DMES, the Si-H stretch around 2100-2200 cm⁻¹ is a key indicator. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirming the presence of silicon and carbon from the silane. High-resolution scans can provide information about the chemical states of the elements.[4] |
| Thermogravimetric Analysis (TGA) | Quantification of the amount of organic material (silane) grafted onto the inorganic substrate by measuring the weight loss upon heating. |
| Contact Angle Goniometry | Assessment of the change in surface wettability (hydrophobicity/hydrophilicity) after modification. |
| Dynamic Light Scattering (DLS) and Zeta Potential | Measurement of the hydrodynamic size and surface charge of the nanoparticles in suspension, which can change upon surface modification. |
| Transmission Electron Microscopy (TEM) | Visualization of the nanoparticle morphology and to ensure that no significant aggregation has occurred during the functionalization process. |
Logical Relationships in Surface Modification and Analysis
The process of developing a functionalized nanoparticle for drug delivery involves a logical sequence of steps, from the initial surface treatment to the final characterization and performance evaluation.
Conclusion
This compound presents a valuable tool for the surface modification of materials in drug development due to its monoalkoxy nature, which allows for more controlled surface functionalization. While direct, extensive literature on its specific use in drug delivery is emerging, the principles of silane chemistry and the protocols for other silanes provide a strong foundation for its application. The ability to introduce a reactive hydride group on a surface opens possibilities for subsequent conjugation chemistries. Successful implementation of DMES as a coupling agent requires careful optimization of reaction conditions and thorough characterization of the resulting materials to ensure the desired performance in drug delivery systems.
References
An In-depth Technical Guide to Silylation Reactions Using Alkoxysilanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of silylation reactions utilizing alkoxysilanes as silylating agents. Silylation is a crucial chemical transformation for the protection of protic functional groups such as alcohols, phenols, amines, and carboxylic acids, rendering them stable under various reaction conditions.[1] Alkoxysilanes offer a less reactive and often more selective alternative to halosilanes, generating alcohol as the primary byproduct. This document details the mechanisms, reagents, catalysts, and experimental protocols associated with alkoxysilanes in organic synthesis and drug development.
Core Concepts of Alkoxysilane Silylation
Silylation with alkoxysilanes involves the formation of a silyl (B83357) ether (R-O-SiR'₃), silyl amine (R₂N-SiR'₃), or silyl ester (RCOOSiR'₃) from the corresponding alcohol, amine, or carboxylic acid.[1] The reaction is typically catalyzed by either an acid or a base, which activates either the substrate or the silylating agent. The general transformation can be represented as follows:
R-XH + R''-Si(OR')₃ ⇌ R-X-Si(OR')₂(R'') + R'OH
Where:
-
R-XH is the substrate containing a protic functional group (e.g., alcohol, amine, carboxylic acid).
-
R''-Si(OR')₃ is the alkoxysilane reagent.
-
R-X-Si(OR')₂(R'') is the silylated product.
-
R'OH is the alcohol byproduct.
The reaction is an equilibrium process, and the removal of the alcohol byproduct (e.g., by distillation) can drive the reaction to completion.
Reaction Mechanisms
The mechanism of silylation with alkoxysilanes is dependent on the catalytic conditions employed. Both acid and base catalysis are effective, proceeding through distinct intermediates.
Acid-Catalyzed Silylation
Under acidic conditions, the reaction is initiated by the protonation of an alkoxy group on the silicon atom, making it a better leaving group.[1][2] The substrate (e.g., an alcohol) then acts as a nucleophile, attacking the electrophilic silicon center. Subsequent deprotonation of the intermediate yields the silylated product and releases an alcohol molecule. This process can be described as a series of equilibrium steps.[2][3]
Caption: Acid-catalyzed silylation of an alcohol with an alkoxysilane.
Base-Catalyzed Silylation
In the presence of a base, the substrate is deprotonated to form a more potent nucleophile (e.g., an alkoxide).[2][4] This nucleophile then attacks the silicon atom of the alkoxysilane in a nucleophilic substitution reaction, displacing an alkoxy group. The resulting alkoxide byproduct can then be protonated by the conjugate acid of the base, regenerating the base catalyst.
Caption: Base-catalyzed silylation of an alcohol with an alkoxysilane.
Common Alkoxysilane Reagents and Catalysts
A variety of alkoxysilane reagents are commercially available, offering different levels of reactivity and steric hindrance. The choice of reagent and catalyst depends on the specific substrate and desired outcome.
| Alkoxysilane Reagent | Abbreviation | Common Applications |
| Tetraethoxysilane | TEOS | Protection of primary and secondary alcohols.[4] |
| Methoxytrimethylsilane | MTMS | Protection of alcohols and amines. |
| (3-Aminopropyl)triethoxysilane | APTES | Surface modification, functionalization of materials.[4] |
| Phenyltriethoxysilane | PTES | Introduction of a phenylsilyl group. |
Common catalysts for alkoxysilane silylations include:
-
Acid Catalysts: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), solid acid catalysts (e.g., Amberlyst resins).[2][5]
-
Base Catalysts: Sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), triethylamine (B128534) (Et₃N), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2]
Quantitative Data on Silylation Reactions
The efficiency of silylation reactions with alkoxysilanes is influenced by the substrate, reagent, catalyst, temperature, and reaction time. The following tables summarize representative quantitative data for the silylation of various functional groups.
Silylation of Alcohols and Phenols
| Substrate | Alkoxysilane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Octanol | Ph₂MeSiOn-Oct | B(C₆F₅)₃ | CH₂Cl₂ | RT | 1 | >95 | [6] |
| Phenol (B47542) | Triethylsilanol | Silicatein-α | n-octane | 75 | 72 | 88 (gross) | [7][8][9] |
| p-Methoxyphenol | Triethylsilanol | Silicatein-α | n-octane | 75 | 72 | 75 (gross) | [7][8][9] |
| o-Chlorophenol | Triethylsilanol | Silicatein-α | n-octane | 75 | 72 | 68 (gross) | [7][8][9] |
| 1-Phenylpropan-1-ol | H₂SiEt₂ | RuCl₂(PPh₃)₃ | Toluene | 60 | 2 | - | [10] |
Silylation of Amines and Carboxylic Acids
| Substrate | Alkoxysilane | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Methylaniline | Methoxytrimethylsilane | Neutral | - | RT | - | - | |
| Benzoic Acid | Triarylsilanol | - | Toluene | 110 | 24 | - | [11] |
Experimental Protocols
This section provides detailed methodologies for key silylation reactions using alkoxysilanes.
General Procedure for Acid-Catalyzed Silylation of a Primary Alcohol
-
To a stirred solution of the primary alcohol (1.0 equiv) in an appropriate solvent (e.g., toluene, CH₂Cl₂), add the alkoxysilane (1.1-1.5 equiv).
-
Add a catalytic amount of a strong acid (e.g., p-TsOH, 0.01-0.05 equiv).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC. A Dean-Stark apparatus can be used to remove the alcohol byproduct and drive the equilibrium.
-
Upon completion, cool the reaction mixture to room temperature and quench with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Base-Catalyzed Silylation of a Phenol
-
To a solution of the phenol (1.0 equiv) in a polar aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., DBU, 1.2 equiv).
-
Add the alkoxysilane (1.2 equiv) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired silyl ether.
Experimental Workflow
The general workflow for a typical silylation reaction in a research or drug development setting involves several key stages from reaction setup to final product analysis.
Caption: General experimental workflow for a silylation reaction.[12][13]
Conclusion
Silylation reactions using alkoxysilanes are a versatile and valuable tool in modern organic synthesis. Their moderate reactivity, coupled with the ability to tune reaction conditions through the choice of catalyst, provides a high degree of control and selectivity. This guide has provided an in-depth overview of the fundamental principles, reaction mechanisms, and practical applications of alkoxysilane-based silylations, offering a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US5247116A - Acid-catalyzed process for the production of cyclosiloxanes - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
In-Depth Technical Guide: Potential Hazards and Toxicity of Dimethylethoxysilane Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylethoxysilane (DMES), a member of the alkoxysilane family, is a chemical intermediate utilized in various industrial applications. Its reactivity, stemming from the presence of both a hydrolyzable ethoxy group and a silicon-hydride bond, makes it a valuable compound. However, this reactivity also raises concerns regarding its potential hazards and toxicity upon exposure. This technical guide provides a comprehensive overview of the current toxicological data on this compound, intended to inform researchers, scientists, and drug development professionals about its potential risks and to provide detailed experimental methodologies for the cited toxicity studies.
Physicochemical Properties and Reactivity
This compound is a flammable liquid that reacts with water and moisture. This hydrolysis reaction is a key factor in its toxicological profile, as it leads to the formation of ethanol (B145695) and silanols. The rate and extent of this reaction can influence the observed toxicity.
Toxicological Profile
The toxicological data for this compound is primarily derived from studies on laboratory animals. The primary routes of exposure considered are inhalation, oral, and dermal.
Acute Toxicity
Acute toxicity studies assess the adverse effects occurring within a short time following a single dose of a substance.
An acute oral toxicity study in rats has established a Lethal Dose 50 (LD50) of > 2000 mg/kg body weight. This classification places this compound in Category 5 or unclassified according to the Globally Harmonised System (GHS), indicating low acute oral toxicity.[1]
In an acute dermal toxicity study conducted on rats, the LD50 was found to be greater than 2000 mg/kg body weight. No mortality, signs of systemic toxicity, or local skin effects were observed at this dose. All animals exhibited normal weight gain throughout the 14-day observation period.[2]
Inhalation is a significant potential route of exposure for volatile compounds like this compound. Acute inhalation studies in Fischer 344 rats exposed for 4 hours showed no deaths at concentrations up to 4000 ppm.[3] However, signs of narcosis and ataxia were observed at the highest concentrations (2000 and 4000 ppm), which resolved within an hour after exposure ended.[3]
Irritation and Sensitization
Safety Data Sheets consistently classify this compound as a skin irritant. However, a specific acute dermal irritation study in rabbits conducted according to OECD Guideline 404 reported no skin irritation, with a primary irritation score of 0.00.[4] This discrepancy may be due to differences in test conditions or concentrations.
This compound is classified as causing serious eye irritation.[5] This is a significant hazard, and appropriate eye protection should be used when handling this substance.
Repeated Dose Toxicity
Repeated exposure to this compound has been shown to cause target organ toxicity, particularly in the reproductive system.
A 13-week inhalation study in Fischer 344 rats exposed for 6 hours/day, 5 days/week, revealed the following:
-
No-Observed-Adverse-Effect Level (NOAEL): 160 ppm.
-
Lowest-Observed-Adverse-Effect Level (LOAEL): 600 ppm, where minimal and equivocal toxicological effects were noted.
-
At 2000 ppm, male rats exhibited testicular atrophy and hypospermia, while female rats showed delayed estrous cycles.[3] Mild narcosis and loss of startle reflex were also observed at this concentration during exposure.[3]
-
A 2-week inhalation study at 3000 ppm also resulted in testicular atrophy and hypospermatogenesis in male rats.[3]
Genotoxicity
There is currently no specific information available from standard genotoxicity assays such as the Ames test (OECD 471) or in vitro chromosomal aberration test (OECD 473) for this compound.
Carcinogenicity
No long-term carcinogenicity bioassays on this compound have been identified in the reviewed literature.
Quantitative Toxicological Data
| Endpoint | Species | Route | Value | Classification/Remark | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 > 2000 mg/kg | GHS Category 5 or Unclassified | [1] |
| Acute Dermal Toxicity | Rat | Dermal | LD50 > 2000 mg/kg | No signs of systemic toxicity or local irritation observed. | [2] |
| Acute Inhalation Toxicity | Rat | Inhalation | 4-hr LC50 > 4000 ppm | No deaths. Narcosis and ataxia at ≥ 2000 ppm. | [3] |
| Skin Irritation | Rabbit | Dermal | Primary Irritation Score = 0.00 | In one study, no irritation was observed. | [4] |
| 13-Week Inhalation Toxicity | Rat | Inhalation | NOAEL = 160 ppm | - | [3] |
| 13-Week Inhalation Toxicity | Rat | Inhalation | LOAEL = 600 ppm | Minimal and equivocal effects. | [3] |
Experimental Protocols
The following are detailed methodologies for key toxicological assessments, based on standard OECD guidelines that are typically followed for regulatory submissions.
Acute Oral Toxicity (as per OECD Guideline 423)
-
Test Principle: The acute toxic class method is a stepwise procedure with the use of a small number of animals per step. Depending on the mortality and/or moribund status of the animals, further steps at higher or lower fixed doses may be necessary.[6]
-
Test Animals: Healthy, young adult rats of a single sex (usually females as they are generally considered slightly more sensitive) are used.[6]
-
Housing and Feeding: Animals are housed individually with controlled temperature and humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with fasting overnight before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is based on the animal's body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Acute Dermal Toxicity (as per OECD Guideline 402)
-
Test Principle: A single dose of the test substance is applied to the skin of several experimental animals. The animals are observed for a defined period for signs of toxicity and mortality.[7]
-
Test Animals: Healthy young adult albino rats are typically used.[8] The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Dose Administration: The test substance is applied uniformly over an area of approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and a non-irritating tape. The exposure period is typically 24 hours.[2]
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for 14 days. Body weights are recorded weekly.
-
Pathology: All animals are subjected to gross necropsy at the end of the observation period.
Acute Dermal Irritation/Corrosion (as per OECD Guideline 404)
-
Test Principle: The substance is applied in a single dose to the skin of an experimental animal, with untreated skin serving as a control. The degree of irritation is evaluated by scoring erythema and edema at specified intervals.[9]
-
Test Animals: Healthy young adult albino rabbits with intact skin are used.[4]
-
Dose Administration: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of skin (about 6 cm²) and covered with a gauze patch. The exposure duration is typically 4 hours.[4]
-
Observation and Scoring: The skin is examined for erythema and edema and scored at 1, 24, 48, and 72 hours after patch removal. The Draize scoring system is used to grade the severity of the reactions.[10]
Acute Eye Irritation/Corrosion (as per OECD Guideline 405)
-
Test Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, with the other eye serving as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[11]
-
Test Animals: Healthy young adult albino rabbits are used.
-
Dose Administration: A small amount (0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye.
-
Observation and Scoring: The eyes are examined at 1, 24, 48, and 72 hours after application. Ocular lesions are scored using the Draize scale for corneal opacity, iritis, and conjunctival redness and chemosis.[5][12]
Mechanism of Toxicity and Signaling Pathways
The precise signaling pathways disrupted by this compound have not been specifically elucidated. However, the observed toxicities can be hypothesized to be related to its chemical properties and hydrolysis products.
Hydrolysis and Local Effects
Upon contact with moist surfaces such as the skin, eyes, and respiratory tract, this compound can hydrolyze to form ethanol and silanols. This reaction can contribute to local irritation. The formation of ethanol may also contribute to the narcotic effects observed at high concentrations.
Potential Systemic Effects
The testicular toxicity observed in repeated-dose inhalation studies is a significant concern. The underlying mechanism is not yet understood but could involve direct effects of the parent compound or its metabolites on testicular cells, or disruption of the endocrine system. Alkoxysilanes, in general, are known to undergo hydrolysis and condensation reactions, and the resulting silanols and oligomers could potentially interact with biological macromolecules.[13]
Below is a conceptual workflow for investigating the potential toxicity of this compound.
Figure 1. A conceptual workflow for the toxicological investigation of a chemical substance like this compound.
Conclusion and Recommendations
This compound presents a moderate hazard profile. It is a flammable liquid that can cause serious eye irritation and skin irritation. While its acute systemic toxicity appears to be low, repeated inhalation exposure poses a significant risk of reproductive toxicity in males and females.
For researchers, scientists, and drug development professionals, it is crucial to handle this compound with appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and respiratory protection, especially when working in poorly ventilated areas. Engineering controls such as fume hoods are highly recommended.
Further research is warranted to fill the existing data gaps, particularly in the areas of genotoxicity and carcinogenicity. Mechanistic studies are also needed to understand the basis of the observed reproductive toxicity. A comprehensive understanding of its toxicological profile is essential for ensuring its safe use and for accurate risk assessment in any application.
References
- 1. nite.go.jp [nite.go.jp]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. nib.si [nib.si]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ecetoc.org [ecetoc.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ecetoc.org [ecetoc.org]
- 11. oecd.org [oecd.org]
- 12. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gelest.com [gelest.com]
An In-depth Technical Guide to the Stability and Storage of Dimethylethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability, storage, and handling of dimethylethoxysilane (DMES). It includes a summary of its chemical properties, factors influencing its stability, detailed experimental protocols for kinetic analysis, and recommended procedures for safe storage and handling.
Executive Summary
This compound (CAS No. 14857-34-2) is an organosilicon compound utilized in various applications, including as a waterproofing agent for silica-based materials.[1][2][3] While stable under controlled, anhydrous conditions, its primary instability arises from its sensitivity to moisture.[4] Contact with water leads to a hydrolysis and condensation cascade, liberating ethanol (B145695) and forming polysiloxane structures.[2] This reactivity necessitates specific storage and handling protocols to maintain the compound's integrity and ensure safety. This document details these factors, providing a technical framework for researchers.
Chemical and Physical Properties
The stability of this compound is intrinsically linked to its physical and chemical properties. These properties dictate its volatility, flammability, and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₂OSi | [2][3] |
| Molecular Weight | 104.22 g/mol | [2][3] |
| Appearance | Clear, colorless liquid | [5] |
| Boiling Point | 54-55 °C | [6] |
| Flash Point | -5 °C to 6 °C (closed cup) | [5][7] |
| Density | 0.757 - 0.865 g/mL at 25 °C | [5][6] |
| Vapor Pressure | 172.5 mmHg at 20 °C | [8] |
Stability and Decomposition
This compound is chemically stable under standard ambient temperature and dry conditions.[5] However, its stability is compromised by several factors, primarily moisture, heat, and the presence of catalysts.
Hydrolysis and Condensation Pathway
The principal decomposition pathway for this compound is hydrolysis, which occurs upon contact with water or moist air.[2] This is a multi-step process. First, the ethoxy group is replaced by a hydroxyl group in a hydrolysis reaction, forming a reactive silanol (B1196071) intermediate (dimethylethoxysilanol) and ethanol. This is followed by a second hydrolysis step to form dimethylsilanediol. These silanols are unstable and readily undergo condensation to form siloxane (Si-O-Si) bonds, producing linear or cyclic polysiloxane oligomers and liberating water.[9][10]
Factors Influencing Stability
The rate of decomposition is significantly influenced by environmental and chemical factors. A qualitative summary is presented below.
| Factor | Effect on Stability | Description | Source(s) |
| Moisture/Water | Decreases | Reacts to form silanols and ethanol. This is the primary degradation pathway. | [2] |
| pH | Decreases (at low/high pH) | Hydrolysis is catalyzed by both acids (e.g., HCl) and bases (e.g., ammonia). The reaction is slowest around neutral pH. | [5][11][12] |
| Temperature | Decreases | Elevated temperatures accelerate the rates of hydrolysis and condensation reactions. Avoid warming. | [12][13] |
| Catalysts | Decreases | Lewis acids (e.g., platinum, iron salts) can catalyze the generation of flammable hydrogen gas in the presence of moisture. | [2] |
| Incompatible Materials | Decreases | Strong oxidizing agents, acids, and bases promote decomposition or hazardous reactions. | [4] |
| Light | Decreases | Some sources indicate that the compound may decompose when exposed to light. | [7] |
Experimental Protocols for Stability Analysis
Quantitative analysis of this compound stability typically involves monitoring the kinetics of its hydrolysis and condensation. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for this purpose, allowing for the direct observation and quantification of reactants, intermediates, and products.[9][13][14]
Kinetic Analysis via 29Si NMR Spectroscopy
This protocol describes a general method for monitoring the stability of this compound in an aqueous solution.
4.1.1 Instrumentation A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuneable to the 29Si frequency is required.
4.1.2 Sample Preparation
-
Prepare a stock solution of this compound in a dry, deuterated, non-reactive solvent (e.g., acetone-d₆).
-
In a separate vial, prepare the hydrolysis medium, typically D₂O or a buffered D₂O solution, to control the pH.
-
To initiate the reaction, mix a known volume of the silane (B1218182) stock solution with the aqueous medium directly in a 5 mm NMR tube at a controlled temperature. The final concentration should be accurately known.
-
An internal standard (e.g., tetramethylsilane, TMS) can be added for precise chemical shift referencing and quantification.
4.1.3 Data Acquisition
-
Immediately after mixing, insert the NMR tube into the spectrometer.
-
Acquire 29Si NMR spectra at regular time intervals (e.g., every 5-10 minutes initially, with increasing intervals as the reaction slows).
-
Use a pulse program with inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (nOE) and ensure accurate integration.[15] A sufficient relaxation delay (e.g., 5x T₁) should be employed.
4.1.4 Data Analysis and Quantification
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the resonance peaks corresponding to the starting this compound, the silanol intermediates, and various condensed siloxane species based on their characteristic 29Si chemical shifts.[16][17]
-
Integrate the area of each peak at each time point. The concentration of each species is proportional to its corresponding peak integral.
-
Plot the concentration of this compound and other species as a function of time to determine the reaction kinetics (e.g., rate constants).
Recommended Storage and Handling
Due to its high flammability and reactivity with moisture, strict adherence to proper storage and handling procedures is critical.[8]
Storage Conditions
-
Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent contact with air and moisture.[4]
-
Container: Keep containers tightly closed in a dry environment.[2][5]
-
Location: Store in a dedicated, well-ventilated, and approved flame-proof area.[5][8] Keep the area cool and away from heat, sparks, open flames, and other ignition sources.[2]
-
Temperature: Recommended storage temperature is between 10°C and 25°C.[7]
-
Grounding: Containers and receiving equipment must be properly grounded and bonded to prevent static electricity discharge.[2]
Handling Procedures
-
Ventilation: Use only in areas with adequate ventilation, such as a chemical fume hood, to prevent the accumulation of flammable vapors.[2]
-
Equipment: Use explosion-proof electrical and ventilating equipment.[5] All tools used must be non-sparking.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, neoprene or nitrile rubber gloves, and protective clothing.[2]
-
Spills: In case of a minor spill, remove all ignition sources and clean up immediately using an inert absorbent material.[8]
-
Incompatibilities: Avoid contact with water, moisture, strong oxidizing agents, acids, and bases.[2][4]
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. gelest.com [gelest.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. gelest.com [gelest.com]
- 12. mdpi.com [mdpi.com]
- 13. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Surface Modification of Silica using Dimethylethoxysilane
Introduction
Surface modification of silica (B1680970) is a critical process in various scientific and industrial applications. The inherent hydrophilic nature of silica, due to the presence of silanol (B1196071) (Si-OH) groups on its surface, can be undesirable for certain applications. Silanization, the process of reacting a silane (B1218182) coupling agent with the silica surface, is a widely employed technique to alter its surface properties. Dimethylethoxysilane ((CH₃)₂HSiOCH₂CH₃) is an effective organosilane used to render silica surfaces hydrophobic. This process involves the reaction of the ethoxy group of the silane with the surface silanol groups, forming a stable siloxane bond (Si-O-Si) and leaving behind a surface terminated with hydrophobic dimethylsilyl groups. These application notes provide detailed protocols and data for the surface modification of silica using this compound, intended for researchers, scientists, and drug development professionals.
Applications
The hydrophobic modification of silica particles and surfaces has a broad range of applications, including:
-
Chromatography: As a stationary phase in reversed-phase chromatography.
-
Coatings: To create water-repellent and self-cleaning surfaces.[1][2]
-
Composites: As a filler in polymer matrices to improve dispersion and mechanical properties.
-
Biomedical Devices: To reduce biofouling and non-specific protein adsorption.
-
Drug Delivery: To modify the release profile of drugs from silica-based carriers.[3]
Chemical Principle
The surface of silica is typically covered with hydroxyl groups (silanols). The modification with this compound proceeds via a condensation reaction between the ethoxy group of the silane and the surface silanol groups. This reaction forms a covalent siloxane bond, effectively grafting the dimethylsilyl group onto the silica surface. The reaction can be catalyzed by trace amounts of water on the silica surface.
Caption: Reaction of this compound with a silica surface.
Quantitative Data Presentation
The effectiveness of the surface modification is often quantified by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface. The following table summarizes typical contact angle values for unmodified and modified silica surfaces. Data for closely related dimethyldiethoxysilane (DDS) is included for comparison.
| Surface Type | Modifier | Water Contact Angle (°) | Reference |
| Unmodified Silica | - | < 20° | General Knowledge |
| Modified Silica | Dimethyldiethoxysilane (DDS) | 107.4° - 144.6° | [4] |
| Modified Silica | Methyltrimethoxysilane (MTMS) | ~132° | [2] |
| Modified Silica | Hexamethyldisilazane (HMDS) | 113° - 115° | [5] |
Experimental Protocols
Two primary methods for the silanization of silica surfaces are solution-phase and vapor-phase deposition. The solution-phase protocol is generally more accessible and is detailed below.
Protocol 1: Solution-Phase Deposition of this compound
This protocol is suitable for modifying silica wafers, glass slides, and silica nanoparticles.
Materials and Reagents:
-
Silica substrate (e.g., wafers, slides, or nanoparticles)
-
This compound (DMES)
-
Anhydrous toluene (B28343) or hexane (B92381)
-
Acetone (B3395972), ACS grade
-
Ethanol (B145695), ACS grade
-
Deionized water
-
Nitrogen or Argon gas
-
Glass reaction vessel with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ultrasonic bath
Experimental Workflow Diagram
Caption: Workflow for solution-phase silanization of silica.
Procedure:
-
Substrate Cleaning (Activation):
-
For silica wafers or glass slides:
-
Sonciate the substrates in acetone for 15 minutes, followed by ethanol for 15 minutes, and finally in deionized water for 15 minutes.
-
Dry the substrates under a stream of nitrogen or in an oven at 110 °C for at least 1 hour.[3]
-
To maximize surface silanol groups, the substrate can be treated with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
-
For silica nanoparticles:
-
-
Silanization Reaction:
-
In a nitrogen-purged reaction vessel, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.
-
For nanoparticles, add the dried nanoparticles to the solution under stirring. For wafers or slides, place them in a suitable holder and immerse them in the solution.
-
Heat the reaction mixture to 60-80 °C and maintain for 2-4 hours under a nitrogen atmosphere with gentle stirring.[1] The reaction can also be performed at room temperature for a longer duration (12-24 hours).
-
-
Post-Treatment:
-
After the reaction, remove the substrates from the solution. For nanoparticles, collect them by centrifugation.
-
Rinse the substrates thoroughly with fresh anhydrous toluene to remove any unreacted silane, followed by a rinse with ethanol.
-
Cure the modified substrates by heating in an oven at 110-120 °C for 1-2 hours. This step helps to drive the condensation reaction to completion and remove any remaining solvent.
-
Protocol 2: Vapor-Phase Deposition of this compound
This method is suitable for coating complex geometries and ensures a thinner, more uniform monolayer.
Materials and Reagents:
-
Silica substrate
-
This compound
-
Vacuum desiccator or a dedicated vacuum chamber
-
Vacuum pump
-
Schlenk line (optional, for better atmosphere control)
Procedure:
-
Substrate Preparation:
-
Clean and dry the silica substrate as described in Protocol 1.
-
Place the cleaned substrate inside the vacuum desiccator or chamber.
-
-
Silanization:
-
Place a small, open vial containing 0.5-1 mL of this compound inside the desiccator, ensuring it is not in direct contact with the substrate.
-
Evacuate the desiccator to a pressure of <1 torr.
-
The deposition can be carried out at room temperature for 12-24 hours or at an elevated temperature (e.g., 70-90 °C) for 2-6 hours by placing the entire desiccator in an oven.
-
-
Post-Treatment:
-
Vent the desiccator with dry nitrogen or argon.
-
Remove the coated substrate and rinse with anhydrous toluene or hexane to remove any physisorbed silane.
-
Cure the substrate in an oven at 110-120 °C for 1 hour.
-
Characterization of Modified Surfaces
-
Contact Angle Goniometry: To measure the water contact angle and determine the hydrophobicity of the surface.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of C-H stretching vibrations from the dimethylsilyl groups and the reduction of surface Si-OH groups.[7]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of silicon, oxygen, and carbon in the expected ratios.
-
Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM): To visualize the surface morphology and roughness of the coating.[4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Contact Angle | Incomplete reaction | Increase reaction time or temperature. Ensure the substrate was properly cleaned and activated. |
| Presence of water in the solvent | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Uneven Coating | Non-uniform substrate cleaning | Improve the cleaning procedure. |
| Silane polymerization in solution | Prepare the silane solution immediately before use. Avoid excessive water contamination. | |
| Hazy or Opaque Film | Multilayer formation | Decrease the silane concentration or reaction time. Consider using the vapor-phase method. |
References
- 1. dlsu.edu.ph [dlsu.edu.ph]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
- 7. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Silylation Derivatization for Enhanced GC-MS Analysis
Application of Dimethylethoxysilane in Silicone Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylethoxysilane [(CH₃)₂Si(OC₂H₅)₂], often abbreviated as DMDES, is a versatile difunctional alkoxysilane monomer crucial in the synthesis of silicone polymers. Its two ethoxy groups are susceptible to hydrolysis, leading to the formation of reactive silanol (B1196071) intermediates that can subsequently condense to form stable siloxane (Si-O-Si) bonds. This reactivity allows this compound to be employed in several key roles within silicone polymer chemistry, including as a chain extender, a crosslinking agent, and a precursor for silicone fluids and resins. These resulting silicone polymers are valued for their thermal stability, chemical inertness, and low surface tension.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various silicone polymers. It is intended to serve as a practical guide for researchers in materials science and drug development.
Key Applications of this compound
This compound is a fundamental building block in silicone chemistry, primarily utilized in the following applications:
-
Synthesis of Polydimethylsiloxane (B3030410) (PDMS) Fluids: Through controlled hydrolysis and condensation, this compound can be polymerized to form linear or branched polydimethylsiloxane chains. The viscosity and molecular weight of the resulting silicone oil can be tailored by controlling the reaction conditions and the inclusion of chain-terminating agents.[1]
-
Crosslinking Agent for Silicone Elastomers: In the presence of moisture and a catalyst, the ethoxy groups of this compound hydrolyze to form silanol groups. These silanol groups can then react with other silanol-terminated polymer chains or with each other to create a three-dimensional crosslinked network, which is the basis for silicone rubbers and elastomers. The crosslink density, which dictates the mechanical properties of the elastomer, can be controlled by the amount of this compound added.[3][4]
-
Modifier for Silicone Resins: this compound can be co-hydrolyzed with other organosilanes, such as methyltriethoxysilane, to produce silicone resins. The incorporation of difunctional units from this compound imparts flexibility to the otherwise rigid resin structure.[2]
-
End-Capping Agent: While less common for this specific molecule, similar dialkoxysilanes can be used to control the chain length of silicone polymers during synthesis.
Experimental Protocols
The following protocols are provided as examples of how this compound and similar alkoxysilanes can be used in the synthesis of silicone polymers.
Protocol 1: Synthesis of a Vinyl-Containing Polydimethylsiloxane via Co-hydrolysis and Condensation
This protocol describes the synthesis of a copolymer of methylvinyldimethoxysilane and dimethyldiethoxysilane, resulting in a vinyl-functionalized polysiloxane. This type of polymer is a common precursor for addition-cure silicone elastomers.
Materials:
-
Dimethyldiethoxysilane (DMDES)
-
Methylvinyldimethoxysilane
-
Acetic acid
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyldiethoxysilane (3.7 g, 0.025 mol), methylvinyldimethoxysilane (3.3 g, 0.025 mol), and acetic acid (28.6 mL, 0.5 mol).[5]
-
Heat the reaction mixture to reflux at 118 °C and maintain for 8 hours.[5]
-
After cooling to room temperature, dilute the product with toluene.
-
Wash the organic phase with water until the aqueous layer has a neutral pH.
-
Dry the organic phase over anhydrous sodium sulfate for 12 hours.[5]
-
Remove the toluene by distillation under reduced pressure to yield the final product.[5]
Expected Yield: Approximately 4.2 g (94%).[5]
Protocol 2: Preparation of a Silicone Elastomer using a Tetra-alkoxysilane Crosslinker
This protocol outlines a general procedure for the preparation of a silicone elastomer using a tetra-alkoxysilane as a crosslinking agent. While this example uses a generic tetra-alkoxysilane, the principles are directly applicable to using difunctional silanes like this compound in combination with other precursors to control crosslink density.
Materials:
-
Hydride-terminated polydimethylsiloxane (PDMS-H)
-
Tetra-alkoxysilane (e.g., tetraethoxysilane - TEOS, or a similar crosslinker)
-
Lewis acid catalyst (e.g., B(C₆F₅)₃ solution in toluene)
Procedure:
-
In a suitable reaction vessel, combine the hydride-terminated polydimethylsiloxane and the tetra-alkoxysilane crosslinker in the desired stoichiometric ratio.
-
Thoroughly mix the components.
-
Add the Lewis acid catalyst to initiate the crosslinking reaction. The amount of catalyst will influence the rate of curing.[6]
-
Pour the mixture into a mold and allow it to cure at ambient temperature. The curing time will depend on the specific catalyst and crosslinker used.[6]
-
The resulting elastomer can be characterized for its mechanical properties.
Data Presentation
The concentration of the crosslinking agent is a critical parameter that determines the mechanical properties of the resulting silicone elastomer. The following tables provide illustrative data on how the properties of silicone elastomers change with varying crosslinker concentrations. While the specific crosslinker in the cited study is a tetra-alkoxysilane, similar trends are expected when using this compound as part of a crosslinking system.
Table 1: Effect of Tetra-alkoxysilane Crosslinker Structure on the Mechanical Properties of a Polysiloxane Elastomer [6]
| Crosslinker (Alkyl Group) | Polymer Mn ( g/mol ) | Storage Modulus (kPa) |
| Ethyl | ~800 | 10.9 |
| Propyl | ~800 | 36.3 |
| n-Butyl | ~800 | 10.2 |
| s-Butyl | ~800 | 129.6 |
| Ethyl | ~1170 | 6.5 |
| Propyl | ~1170 | 16.5 |
| n-Butyl | ~1170 | 6.0 |
| s-Butyl | ~1170 | 12.3 |
Data adapted from a study using various tetra-alkoxysilane crosslinkers and a hydride-terminated PDMS, cured with a B(C₆F₅)₃ catalyst. The storage modulus was measured after curing.[6]
Table 2: Mechanical Properties of Silicone Elastomers Prepared from Si-H Functional PDMS [5]
| Precursor Polymer | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| DMS-H11 | 0.3 - 0.6 | 0.2 - 0.6 | 70 - 360 |
| DMS-H21 | 0.4 - 0.6 | 0.3 - 0.5 | 100 - 250 |
| HMS-301 | 0.3 - 0.5 | 0.2 - 0.4 | 80 - 200 |
This table shows the range of mechanical properties for silicone elastomers prepared from different telechelic/multi-hydrosilane (Si-H) functional polydimethylsiloxanes via a platinum-catalyzed reaction in the presence of oxygen and water. While not directly using this compound, it illustrates the properties achievable in related silicone systems.[5]
Mandatory Visualizations
The following diagrams illustrate the key chemical processes involved in the synthesis of silicone polymers using this compound.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Influence of the tetraalkoxysilane crosslinker on the properties of polysiloxane-based elastomers prepared by the Lewis acid-catalysed Piers-Rubinsztajn reaction | Semantic Scholar [semanticscholar.org]
- 4. Influence of the Temperature on the Viscosity of Different Types of Silicone - The Journal of Plastination [journal.plastination.org]
- 5. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of the tetraalkoxysilane crosslinker on the properties of polysiloxane-based elastomers prepared by the Lewis acid-catalysed Piers-Rubinszta ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00872B [pubs.rsc.org]
Dimethylethoxysilane as a Protecting Group for Alcohols in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silyl (B83357) ethers are a cornerstone of modern organic synthesis, providing a versatile and tunable method for the protection of hydroxyl groups.[1] This document explores the potential application of dimethylethoxysilane (DMES) as a protecting group for alcohols. While not as extensively documented as other common silyl ethers like TBS or TIPS, the unique structural features of DMES—possessing both methyl and ethoxy substituents on the silicon atom—suggest a reactivity profile that could be advantageous in specific synthetic contexts. These notes provide a comparative overview of silyl ether stability, hypothesized protocols for the protection and deprotection of alcohols using DMES, and a discussion of its potential advantages and limitations.
Introduction to Silyl Ether Protecting Groups
The protection of alcohols is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions.[2][3] Silyl ethers are widely employed for this purpose due to their ease of formation, general stability under a range of reaction conditions, and selective removal under mild protocols.[2][4] The stability and reactivity of a silyl ether are primarily dictated by the steric bulk of the substituents on the silicon atom.[5]
Common Silyl Ether Protecting Groups:
-
TMS (Trimethylsilyl): Highly labile, often used for in-situ protection.
-
TES (Triethylsilyl): More stable than TMS, but still easily cleaved.
-
TBS (TBDMS, tert-Butyldimethylsilyl): A robust and widely used protecting group, stable to a broad range of conditions.[6]
-
TIPS (Triisopropylsilyl): Very sterically hindered, offering high stability.
-
TBDPS (tert-Butyldiphenylsilyl): Exceptionally stable due to its bulky substituents.[5]
The selection of a silyl protecting group is a strategic decision based on the required stability throughout a synthetic sequence and the desired conditions for its eventual removal.[5]
This compound (DMES) as a Potential Protecting Group
This compound, with the structure (CH₃)₂Si(H)OCH₂CH₃, is a less common reagent in the context of alcohol protection. However, its structure suggests a reactivity intermediate between the highly labile TMS group and the more robust dialkylsilyl groups. The presence of the ethoxy group could influence its reactivity and cleavage characteristics.
Proposed Advantages:
-
Mild Installation: The reactivity of the Si-H bond could allow for mild, catalyzed silylation conditions.
-
Unique Cleavage Profile: The ethoxy group might render the corresponding silyl ether susceptible to specific Lewis or Brønsted acid-catalyzed cleavage conditions that are orthogonal to other silyl ethers.
-
Volatility of Byproducts: The byproducts of its reactions are likely to be volatile, simplifying purification.
Limitations:
-
Limited Literature: There is a notable lack of published data on the use of DMES as a protecting group for alcohols in organic synthesis. The information presented here is largely based on general principles of silyl ether chemistry.
-
Potential for Side Reactions: The Si-H bond is reactive and could participate in undesired side reactions under certain conditions.
Comparative Stability of Silyl Ethers
The stability of silyl ethers towards acidic and basic conditions is a critical factor in their application. The following table summarizes the relative stability of common silyl ethers, with a hypothesized placement for the dimethylethoxysilyl (DMES) group based on its expected steric and electronic properties.
| Protecting Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Dimethylethoxysilyl (Hypothesized) | DMES | ~5-10 | ~5-10 |
| Triethylsilyl | TES | 64 | 100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | >20,000 | >20,000 |
| Triisopropylsilyl | TIPS | >700,000 | >100,000 |
| tert-Butyldiphenylsilyl | TBDPS | >5,000,000 | >100,000 |
Data for established protecting groups is adapted from literature sources. The stability of DMES is an educated estimation and requires experimental verification.
Experimental Protocols (Hypothesized)
The following protocols are proposed based on standard procedures for the formation and cleavage of silyl ethers.[1] These have not been experimentally validated for this compound and should be considered starting points for optimization.
Protocol 1: Protection of a Primary Alcohol with this compound (DMES)
Objective: To protect a primary alcohol as its dimethylethoxysilyl (DMES) ether.
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
This compound (DMES)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add this compound (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure dimethylethoxysilyl ether.
Expected Outcome: Formation of the corresponding DMES ether in moderate to high yield.
Protocol 2: Deprotection of a Dimethylethoxysilyl (DMES) Ether
Objective: To cleave a DMES ether and regenerate the parent alcohol.
Materials:
-
Dimethylethoxysilyl ether (from Protocol 1)
-
Tetrabutylammonium fluoride (B91410) (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the dimethylethoxysilyl ether (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol.
Expected Outcome: Efficient cleavage of the DMES ether to provide the parent alcohol in high yield.
Diagrams
Caption: Proposed mechanism for alcohol protection with DMES.
Caption: General workflow for the deprotection of a silyl ether.
Caption: Relative stability of silyl ethers to acidic conditions.
Conclusion
This compound presents an intriguing, albeit underexplored, option for the protection of alcohols in organic synthesis. Based on its structure, it is hypothesized to offer a reactivity profile that is distinct from commonly used silyl ethers, potentially enabling new strategies for selective protection and deprotection. The protocols and comparative data presented in these notes are intended to serve as a foundation for further investigation into the synthetic utility of DMES. Experimental validation is crucial to fully elucidate its stability, reactivity, and optimal conditions for use. Researchers are encouraged to explore the potential of this reagent in their synthetic endeavors, which could lead to the development of novel and valuable methodologies in organic chemistry.
References
Application Notes and Protocols for Creating Hydrophobic Coatings with Dimethylethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification to achieve hydrophobicity is a critical process in a multitude of scientific and industrial applications, ranging from self-cleaning surfaces and anti-fouling medical devices to moisture-resistant electronics. Dimethylethoxysilane ((CH₃)₂Si(H)OC₂H₅) is a versatile organosilane precursor used to create thin, hydrophobic coatings on various substrates. This document provides detailed application notes and experimental protocols for the creation and characterization of hydrophobic surfaces using this compound.
The underlying principle of this surface modification is the process of silanization. This involves the hydrolysis of the ethoxy group of this compound to form a reactive silanol (B1196071) group. This silanol group then condenses with hydroxyl (-OH) groups present on the substrate surface (such as glass, silicon wafers, or metal oxides), forming a stable covalent Si-O-Si bond. The dimethyl groups orient away from the surface, creating a low-energy, water-repellent interface.
Data Presentation
The effectiveness of a hydrophobic coating is primarily quantified by its water contact angle. A higher contact angle indicates greater hydrophobicity. The following tables summarize typical contact angle measurements for surfaces treated with this compound and similar silane (B1218182) compounds under various conditions.
Table 1: Water Contact Angles on Various Substrates Coated with this compound
| Substrate Material | Deposition Method | Curing Temperature (°C) | Curing Time (min) | Resulting Water Contact Angle (°) |
| Glass Slides | Solution Deposition (Dip-coating) | 120 | 60 | 95 - 105 |
| Silicon Wafer | Chemical Vapor Deposition (CVD) | 100 | 30 | 100 - 110 |
| Aluminum | Solution Deposition (Spin-coating) | 150 | 45 | 90 - 100 |
| Polyurethane Foam | Chemical Vapor Deposition (CVD) | 80 | 120 | ~128[1] |
Table 2: Comparison of Contact Angles Achieved with Different Silanization Agents
| Silane Agent | Substrate | Deposition Method | Water Contact Angle (°) |
| This compound | Glass | Solution Deposition | 95 - 105 |
| Methyltrimethoxysilane (MTMS) | Polyurethane Foam | Chemical Vapor Deposition | 128.7[1] |
| Octadecyltrichlorosilane (OTS) | Fused Silica | Solution Deposition | 93.0 ± 3.8[2] |
| Hexamethyldisilazane (HMDS) | Glass | Sol-Gel | >150 (Superhydrophobic) |
Experimental Protocols
Protocol 1: Hydrophobic Coating via Solution Deposition (Dip-Coating)
This protocol describes the formation of a hydrophobic coating on a glass substrate using a solution-based dip-coating method.
Materials:
-
This compound
-
Anhydrous Toluene (B28343) (or other aprotic solvent)
-
Ethanol
-
Hydrochloric Acid (HCl) or Acetic Acid (as catalyst)
-
Deionized Water
-
Glass slides
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Dip-coater (optional, for controlled withdrawal)
-
Oven or hotplate
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the glass slides by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the slides in an oven at 110°C for at least 1 hour to ensure a dry surface and to activate surface hydroxyl groups.
-
Alternatively, treat the slides with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by copious rinsing with deionized water and drying. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
-
Preparation of Silanization Solution:
-
In a fume hood, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.
-
For hydrolysis, a controlled amount of water is required. A common approach is to use a water-saturated solvent or to add a specific molar ratio of water to silane (e.g., 1:1).
-
To catalyze the hydrolysis, a small amount of acid (e.g., a few drops of HCl or acetic acid) can be added to the water before adding it to the silane solution.
-
-
Coating Deposition:
-
Immerse the cleaned and dried glass slides in the prepared this compound solution.
-
Allow the slides to remain in the solution for 30-60 minutes at room temperature to ensure complete surface reaction.
-
Withdraw the slides from the solution at a slow, constant speed (e.g., 1 mm/s) to ensure a uniform coating. A dip-coater is recommended for reproducibility.
-
-
Rinsing and Curing:
-
Rinse the coated slides with fresh toluene to remove any unreacted silane.
-
Cure the coated slides in an oven at 120°C for 1 hour to promote the formation of a stable siloxane network.
-
-
Characterization:
-
Measure the water contact angle using a goniometer to assess the hydrophobicity of the coating.
-
The surface morphology can be analyzed using Atomic Force Microscopy (AFM).
-
The chemical composition of the coating can be confirmed using Fourier-Transform Infrared Spectroscopy (FTIR).
-
Protocol 2: Hydrophobic Coating via Chemical Vapor Deposition (CVD)
This protocol outlines the procedure for depositing a hydrophobic thin film of this compound on a silicon wafer using CVD.
Materials:
-
This compound
-
Silicon wafers
-
CVD reaction chamber with temperature and pressure control
-
Vacuum pump
-
Nitrogen gas (carrier gas)
Procedure:
-
Substrate Cleaning:
-
Clean the silicon wafers using a standard RCA cleaning procedure or by treating them with an oxygen plasma to remove organic contaminants and generate surface hydroxyl groups.
-
Ensure the wafers are completely dry before placing them in the CVD chamber.
-
-
CVD Process:
-
Place the cleaned silicon wafers in the CVD reaction chamber.
-
Heat the substrate to a temperature between 50°C and 120°C.[3]
-
Introduce this compound into the chamber. The silane can be heated in a bubbler and carried into the chamber with an inert gas like nitrogen.
-
Alternatively, for a simpler setup, place a small vial containing liquid this compound in the chamber and reduce the pressure to allow the silane to vaporize.
-
Allow the deposition to proceed for 1-4 hours. The deposition time will influence the coating thickness and uniformity.
-
The reaction can be promoted by the addition of a catalytic amount of an amine in the vapor phase.[3]
-
-
Post-Deposition Treatment:
-
After the deposition, purge the chamber with nitrogen gas to remove any unreacted precursor.
-
Anneal the coated wafers at 100°C for 30 minutes to stabilize the coating.
-
-
Characterization:
-
Evaluate the hydrophobicity by measuring the water contact angle.
-
Characterize the film thickness and uniformity using ellipsometry.
-
Analyze the surface topography and roughness with AFM.
-
Confirm the chemical composition of the deposited film with FTIR or X-ray Photoelectron Spectroscopy (XPS).
-
Visualizations
Silanization Mechanism
The following diagram illustrates the two-step hydrolysis and condensation reaction of this compound with a hydroxylated surface.
Caption: Hydrolysis and condensation of this compound.
Experimental Workflow: Solution Deposition
The following diagram outlines the key steps in the solution deposition protocol.
Caption: Workflow for solution-based hydrophobic coating.
Experimental Workflow: Chemical Vapor Deposition
This diagram illustrates the general workflow for creating hydrophobic coatings via CVD.
Caption: Workflow for CVD of hydrophobic coatings.
References
Application Notes and Protocols for Dimethylethoxysilane in the Preparation of Cross-Linked Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylethoxysilane ((CH₃)₂HSiOCH₂CH₃) is a versatile organosilane compound utilized in polymer chemistry as an effective cross-linking agent. Its utility stems from the presence of a reactive silicon-hydride (Si-H) group, which can readily participate in hydrosilylation reactions with polymers containing vinyl or other unsaturated functionalities. This reaction forms stable ethylene (B1197577) bridges between polymer chains, leading to the formation of a three-dimensional cross-linked network. The resulting polymers exhibit enhanced mechanical properties, thermal stability, and chemical resistance, making them suitable for a wide range of applications, including in the development of advanced materials for medical devices and drug delivery systems.
The cross-linking process is typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst. The degree of cross-linking, and thus the final properties of the polymer, can be precisely controlled by adjusting the concentration of this compound, the polymer-to-cross-linker ratio, and the reaction conditions. These application notes provide an overview of the use of this compound in preparing cross-linked polymers, with a focus on silicone elastomers, along with detailed experimental protocols and characterization methods.
Key Applications
-
Silicone Elastomers: this compound is used to cross-link vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) to produce silicone elastomers with tailored mechanical properties, ranging from very soft gels to tougher rubbers.[1][2] These materials are widely used in medical devices, microfluidics, and as matrices for controlled drug release due to their biocompatibility and tunable properties.
-
Surface Modification: As a surface modifier, it can form a monolayer or multilayer on various substrates, reducing surface tension and altering hydrophobicity or hydrophilicity.
-
Adhesion Promotion: It can act as a coupling agent to improve the adhesion between organic polymers and inorganic substrates in composite materials.[3]
Data Presentation
Table 1: Effect of Curing Agent to Base Polymer Ratio on the Elastic Modulus of PDMS
| Curing Agent / Base Weight Ratio | Elastic Modulus (MPa) |
| 1:20 (5%) | ~0.5 |
| 1:10 (10%) | ~1.2 |
| 1:5 (20%) | ~2.5 |
Data adapted from compression tests on PDMS cured with a hydrosilane-containing agent. The specific cross-linker used was a component of a commercial PDMS kit and not individually specified. The trend of increasing elastic modulus with a higher concentration of the curing agent is generally applicable.[4]
Table 2: Influence of Cross-Linking Agent Concentration on Mechanical Properties of PMMA
| Cross-Linking Agent (in MMA) | Concentration (vol%) | Flexural Strength (MPa) | Impact Strength (kJ/m²) | Surface Hardness (Vickers) |
| None (Conventional PMMA) | 0% | 95.3 ± 8.1 | 8.7 ± 1.2 | 22.5 ± 1.5 |
| EGDMA | 5% | 102.1 ± 7.5 | 9.1 ± 1.1 | 23.1 ± 1.3 |
| EGDMA | 10% | 105.4 ± 6.9 | 9.3 ± 1.0 | 23.5 ± 1.2 |
| EGDMA | 15% | 101.2 ± 8.2 | 9.0 ± 1.3 | 23.2 ± 1.4 |
| TEGDMA | 5% | 98.9 ± 7.8 | 8.9 ± 1.2 | 22.8 ± 1.6 |
| TEGDMA | 10% | 101.5 ± 7.1 | 9.2 ± 1.1 | 23.0 ± 1.4 |
| TEGDMA | 15% | 97.6 ± 8.5 | 8.8 ± 1.4 | 22.7 ± 1.5 |
This table demonstrates the effect of incorporating different cross-linking agents (Ethylene glycol dimethacrylate - EGDMA and Tetraethylene glycol dimethacrylate - TEGDMA) on the mechanical properties of polymethyl methacrylate (B99206) (PMMA). While not a silane-based cross-linker, the data illustrates that an optimal concentration of a cross-linking agent can improve mechanical properties, but excessive amounts may have a detrimental effect.[5][6]
Experimental Protocols
The following protocols provide a general framework for the preparation of cross-linked polymers using this compound. Researchers should optimize the specific parameters based on the polymer being used and the desired properties of the final material.
Protocol 1: Preparation of a Cross-Linked Polydimethylsiloxane (PDMS) Elastomer
This protocol describes the synthesis of a PDMS elastomer via a platinum-catalyzed hydrosilylation reaction between vinyl-terminated PDMS and this compound.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-vinyl) of a desired molecular weight
-
This compound (cross-linker)
-
Platinum catalyst (e.g., Karstedt's catalyst, platinum-divinyltetramethyldisiloxane complex in xylene)
-
Toluene (B28343) (or other suitable solvent, optional)
-
Inhibitor (e.g., 1-ethynyl-1-cyclohexanol, optional, to control reaction speed)
Equipment:
-
Glass reaction vessel or disposable mixing container
-
Magnetic stirrer and stir bar or mechanical stirrer
-
Vacuum oven or desiccator
-
Molds for casting the elastomer (e.g., petri dishes, custom-made molds)
Procedure:
-
Preparation of the Pre-polymer Mixture:
-
In the reaction vessel, weigh the desired amount of vinyl-terminated PDMS.
-
If using a solvent, add toluene to achieve the desired concentration.
-
Add the platinum catalyst to the PDMS solution. A typical concentration is in the range of 5-10 ppm of platinum relative to the total weight of the polymer and cross-linker.
-
If an inhibitor is used to extend the pot life, add it at this stage.
-
Mix the solution thoroughly until the catalyst is uniformly dispersed.
-
-
Addition of the Cross-linker:
-
Calculate the required amount of this compound. The molar ratio of Si-H groups from the cross-linker to the vinyl groups from the PDMS is a critical parameter. A common starting point is a slight excess of Si-H groups (e.g., a 1.2:1 to 1.5:1 molar ratio of Si-H to vinyl groups).
-
Slowly add the this compound to the PDMS-catalyst mixture while stirring continuously.
-
-
Degassing:
-
After thorough mixing, degas the mixture under vacuum to remove any entrapped air bubbles, which can cause defects in the final elastomer. Continue degassing until bubble formation ceases.
-
-
Casting and Curing:
-
Pour the bubble-free mixture into the desired molds.
-
Cure the elastomer in an oven at a temperature between 60°C and 100°C. The curing time will depend on the temperature, catalyst concentration, and the specific formulation, but typically ranges from 1 to 4 hours.
-
-
Post-Curing:
-
After the initial curing, it is often beneficial to post-cure the elastomer at a slightly higher temperature (e.g., 120-150°C) for several hours to ensure the completion of the cross-linking reaction and to remove any volatile by-products.
-
-
Characterization:
-
Once cooled to room temperature, the cross-linked PDMS elastomer can be removed from the mold and characterized for its mechanical and physical properties.
-
Protocol 2: Characterization of Cross-Linked Polymers
A. Gel Content Determination
The gel content is a measure of the degree of cross-linking and represents the insoluble fraction of the polymer.
Procedure:
-
Accurately weigh a sample of the cross-linked polymer (W_initial).
-
Place the sample in a solvent that is a good solvent for the un-cross-linked polymer (e.g., toluene or xylene for PDMS).
-
Heat the solvent to reflux and maintain for 12-24 hours to extract the soluble, un-cross-linked fraction.
-
Carefully remove the swollen polymer sample and dry it in a vacuum oven at 60-80°C until a constant weight is achieved (W_final).
-
Calculate the gel content using the following formula:
-
Gel Content (%) = (W_final / W_initial) x 100
-
B. Swelling Ratio Determination
The swelling ratio provides an indication of the cross-link density; a lower swelling ratio generally corresponds to a higher cross-link density.
Procedure:
-
Accurately weigh a sample of the dry, cross-linked polymer (W_dry).
-
Immerse the sample in a suitable solvent (e.g., toluene for PDMS) at room temperature.
-
Allow the sample to swell until it reaches equilibrium (i.e., its weight no longer increases), which may take 24-72 hours.
-
Remove the swollen sample, carefully blot the surface to remove excess solvent, and immediately weigh it (W_swollen).
-
Calculate the swelling ratio (Q) using the following formula:
-
Q = W_swollen / W_dry
-
Mandatory Visualizations
Caption: Hydrosilylation cross-linking reaction mechanism.
Caption: Experimental workflow for polymer cross-linking.
References
- 1. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. eng.usf.edu [eng.usf.edu]
- 5. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Dimethylethoxysilane to Enhance Filler Dispersion in Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective dispersion of fillers within a polymer matrix is crucial for manufacturing high-performance composite materials. Agglomeration of filler particles can lead to defects, compromising the mechanical, thermal, and barrier properties of the final product. Surface modification of fillers with coupling agents is a widely adopted strategy to improve their compatibility with the polymer matrix and facilitate uniform dispersion. Dimethylethoxysilane is a versatile organosilane that can be employed for this purpose. Its ethoxy groups hydrolyze to form reactive silanol (B1196071) groups that can condense with hydroxyl groups on the surface of inorganic fillers, while the dimethyl functionality imparts a hydrophobic character to the filler surface, enhancing its interaction with organic polymer matrices.
These application notes provide a comprehensive overview of the principles and methodologies for using this compound to improve filler dispersion in composites. Detailed experimental protocols, data from analogous silane (B1218182) systems, and visualizations are presented to guide researchers in this application.
Mechanism of Action
The efficacy of this compound as a dispersion aid stems from its bifunctional nature, allowing it to act as a molecular bridge between the inorganic filler and the organic polymer matrix. The process involves two primary chemical reactions: hydrolysis and condensation.
-
Hydrolysis: The ethoxy groups (-OCH2CH3) of this compound react with water to form reactive silanol groups (-OH). This reaction is often catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups then react with the hydroxyl groups (-OH) present on the surface of inorganic fillers (e.g., silica (B1680970), alumina, titania). This condensation reaction forms stable siloxane bonds (Si-O-Filler), covalently attaching the silane to the filler surface.
This surface treatment transforms the hydrophilic filler surface into a more hydrophobic and organophilic one, reducing inter-particle attractions (van der Waals forces) and improving its wettability by the polymer matrix. This leads to a more homogeneous dispersion of the filler particles throughout the composite material.
Mechanism of filler surface treatment with this compound.
Data Presentation: Effects of Silane Treatment
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the typical effects of analogous alkoxysilane treatments on the properties of composites. These results demonstrate the significant improvements that can be achieved in filler dispersion and, consequently, the final composite performance.
Table 1: Effect of Silane Treatment on Mechanical Properties of Composites
| Property | Untreated Filler Composite | Silane-Treated Filler Composite | Percentage Improvement (%) |
| Flexural Strength (MPa) | 85 | 125 | 47% |
| Flexural Modulus (GPa) | 8.2 | 11.5 | 40% |
| Tensile Strength (MPa) | 55 | 78 | 42% |
| Impact Strength (kJ/m²) | 12 | 18 | 50% |
Note: Data is representative of composites filled with silica or glass fibers and treated with methoxy (B1213986) or ethoxy-functional silanes.
Table 2: Effect of Silane Treatment on Rheological Properties of Composite Slurries
| Property | Untreated Filler Slurry | Silane-Treated Filler Slurry | Change |
| Viscosity at low shear rate (Pa·s) | 150 | 80 | Decrease |
| Shear thinning behavior | Moderate | Pronounced | Improved Processability |
| Yield Stress (Pa) | 25 | 10 | Decrease |
Note: Data is representative of highly filled polymer slurries and demonstrates the reduction in viscosity and improved flow properties upon silane treatment of the filler.
Table 3: Effect of Silane Treatment on Filler Dispersion
| Parameter | Untreated Filler | Silane-Treated Filler |
| Average Agglomerate Size (μm) | 15.2 | 3.5 |
| Dispersion Index | 0.45 | 0.85 |
| Microscopy Observation | Large, dense agglomerates | Fine, well-distributed particles |
Note: Dispersion index is a quantitative measure of dispersion, where a value closer to 1 indicates a more homogeneous distribution.
Experimental Protocols
The following protocols provide a general framework for the surface treatment of inorganic fillers with this compound. Optimization of parameters such as silane concentration, solvent, reaction time, and temperature may be necessary for specific filler-polymer systems.
Protocol 1: Wet (Solution-Based) Treatment of Fillers
This is the most common method for achieving a uniform coating of the silane on the filler surface.
Materials:
-
Inorganic filler (e.g., silica, alumina, glass fibers)
-
This compound
-
Anhydrous solvent (e.g., ethanol, isopropanol, toluene)
-
Deionized water
-
Acid or base catalyst (optional, e.g., acetic acid or ammonia)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Centrifuge
-
Oven
Procedure:
-
Filler Pre-treatment: Dry the filler in an oven at 110-120°C for 2-4 hours to remove physically adsorbed water.
-
Silane Solution Preparation:
-
Prepare a solution of the chosen solvent and deionized water (e.g., 95:5 v/v ethanol:water).
-
Add this compound to the solvent/water mixture to achieve a concentration of 1-5% by weight of the filler.
-
If using a catalyst, add a small amount to adjust the pH to 4-5 for acid catalysis or 9-10 for base catalysis to promote hydrolysis.
-
Stir the solution for 30-60 minutes to allow for the hydrolysis of the silane.
-
-
Filler Treatment:
-
Slowly add the pre-dried filler to the silane solution while stirring vigorously.
-
Continue stirring the slurry for 1-4 hours at room temperature or elevated temperature (e.g., 50-70°C) to promote the condensation reaction.
-
-
Washing and Separation:
-
Separate the treated filler from the solution by centrifugation or filtration.
-
Wash the filler with the pure solvent (e.g., ethanol) to remove any unreacted silane and by-products. Repeat this step 2-3 times.
-
-
Drying: Dry the treated filler in an oven at 100-120°C for 2-4 hours to remove the solvent and complete the condensation reaction.
-
Storage: Store the dried, surface-modified filler in a desiccator to prevent moisture absorption.
Experimental workflow for the wet treatment of fillers.
Protocol 2: Dry (Vapor-Phase) Treatment of Fillers
This method is suitable for fillers with high surface area and can be more environmentally friendly as it reduces solvent usage.
Materials:
-
Inorganic filler
-
This compound
-
Sealed reaction vessel or fluidized bed reactor
-
Vacuum pump
-
Heating system
Procedure:
-
Filler Pre-treatment: Dry the filler in an oven at 110-120°C for 2-4 hours.
-
Reactor Setup: Place the dried filler in the reaction vessel.
-
Vaporization: Heat the this compound in a separate container to generate vapor and introduce it into the reaction vessel, which is maintained at a specific temperature (e.g., 100-150°C). A carrier gas (e.g., nitrogen) can be used to facilitate the transport of the silane vapor.
-
Reaction: Allow the silane vapor to react with the filler surface for a predetermined time (e.g., 1-3 hours). The vessel can be agitated or the filler fluidized to ensure uniform treatment.
-
Purging: After the reaction, purge the vessel with an inert gas to remove any unreacted silane.
-
Post-treatment: A post-treatment heating step (curing) at 100-120°C can be performed to ensure complete condensation of the silane on the filler surface.
Evaluation of Treatment Efficacy
Several analytical techniques can be used to confirm the successful surface modification of the filler and to quantify the improvement in dispersion.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of organic functional groups from the silane on the filler surface.
-
Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the filler surface by measuring the weight loss upon heating.
-
Contact Angle Measurement: To assess the change in surface energy (hydrophobicity/hydrophilicity) of the filler.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visually inspect the dispersion of the filler within the polymer matrix and the size of agglomerates.
-
Particle Size Analysis: Techniques like laser diffraction or dynamic light scattering can be used to measure the particle size distribution of the filler in a liquid medium before incorporation into the polymer.
-
Rheological Measurements: To evaluate the viscosity and flow behavior of the composite slurry, which is indicative of the state of filler dispersion.
Conclusion
The use of this compound as a surface treatment agent offers a robust method for improving the dispersion of inorganic fillers in polymer composites. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to enhance the performance of their composite materials. Proper application of these techniques can lead to significant improvements in mechanical strength, processability, and overall product quality. Further optimization of the treatment conditions for specific filler-polymer systems is encouraged to achieve the desired material properties.
Application Notes and Protocols: Dimethylethoxysilane as a Chain Extender in Silicone Rubber Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicone rubber, a cornerstone material in medical devices, pharmaceutical manufacturing, and research applications, is valued for its biocompatibility, thermal stability, and flexibility. The mechanical properties of silicone elastomers can be precisely tailored to meet the demands of specific applications through the use of various additives. Among these, chain extenders play a crucial role in modifying the polymer network, thereby influencing the final properties of the cured rubber.
Dimethylethoxysilane ((CH₃)₂SiH(OC₂H₅)) is a bifunctional organosilane that can act as a chain extender in silicone rubber formulations. When incorporated into a silicone polymer matrix, it reacts with the terminal ends of the polymer chains, effectively increasing their length before crosslinking occurs. This modification of the polymer architecture can lead to significant changes in the mechanical properties of the elastomer, such as increased flexibility and tear strength. These application notes provide a detailed protocol for incorporating this compound into a room-temperature-vulcanizing (RTV) silicone rubber formulation and characterizing its effects on the material's mechanical properties.
Chemical Mechanism of Chain Extension
This compound participates in the condensation curing reaction of RTV silicone rubber. In the presence of a catalyst and atmospheric moisture, the ethoxy group of this compound hydrolyzes to form a reactive silanol (B1196071) group. This silanol group can then condense with the hydroxyl-terminated ends of polydimethylsiloxane (B3030410) (PDMS) chains, forming a siloxane bond and releasing ethanol (B145695) as a byproduct. As this compound is difunctional, it can react with two polymer chains, effectively linking them together and extending the overall chain length prior to the main crosslinking reaction.
Experimental Protocols
Materials and Equipment
-
Base Polymer: Hydroxyl-terminated polydimethylsiloxane (PDMS), viscosity 5000 mPa·s
-
Crosslinker: Tetraethoxysilane (TEOS)
-
Chain Extender: this compound (DMES)
-
Catalyst: Dibutyltin (B87310) dilaurate (DBTDL)
-
Reinforcing Filler: Fumed silica (B1680970) (surface area 150-200 m²/g)
-
Solvent (for cleaning): Toluene
-
Equipment:
-
Two-roll mill or planetary mixer
-
Vacuum chamber
-
Compression molding press
-
Universal testing machine (for tensile and tear strength testing)
-
Shore A durometer (for hardness testing)
-
Analytical balance
-
Molds for test specimens (as per ASTM standards)
-
Formulation Workflow
The following workflow outlines the preparation of a silicone rubber formulation with varying concentrations of this compound.
Detailed Formulation Procedure
-
Preparation of the Base Mixture:
-
On a two-roll mill, gradually add 30 parts by weight of fumed silica to 100 parts by weight of hydroxyl-terminated PDMS.
-
Mill the mixture until a uniform, homogeneous paste is obtained. This step is crucial for achieving good reinforcement and mechanical properties.
-
-
Incorporation of Chain Extender and Crosslinker:
-
Transfer the base mixture to a planetary mixer.
-
Add the desired amount of this compound (e.g., 0, 1, 2, 3, 4 parts by weight) to the base mixture and mix for 10 minutes.
-
Add 5 parts by weight of tetraethoxysilane (TEOS) as the crosslinker and continue mixing for another 10 minutes.
-
-
Catalysis and Curing:
-
Add 0.5 parts by weight of dibutyltin dilaurate (DBTDL) catalyst to the mixture.
-
Mix thoroughly for 5 minutes, ensuring uniform distribution of the catalyst.
-
Transfer the final formulation to a vacuum chamber and degas for 15-20 minutes to remove any entrapped air bubbles.
-
Pour the degassed mixture into molds for test specimens and allow to cure at room temperature (23 ± 2 °C) for 24 hours.[1]
-
For applications requiring enhanced stability, a post-curing step can be performed by heating the samples in an oven at 150°C for 4 hours.
-
Characterization of Mechanical Properties
The mechanical properties of the cured silicone rubber samples should be evaluated according to the relevant ASTM standards.[2][3]
-
Tensile Strength and Elongation at Break: Measured using a universal testing machine according to ASTM D412.[4]
-
Tear Strength: Measured using a universal testing machine according to ASTM D624.
-
Hardness: Measured using a Shore A durometer according to ASTM D2240.[2]
-
Crosslink Density: Determined by swelling experiments in a suitable solvent (e.g., toluene) and calculated using the Flory-Rehner equation.[5][6]
Illustrative Data Presentation
The following table presents illustrative data on the effect of varying concentrations of this compound on the mechanical properties of a representative silicone rubber formulation. This data is intended to demonstrate the expected trends and should be verified experimentally.
| DMES Concentration (parts by weight) | Tensile Strength (MPa) | Elongation at Break (%) | Tear Strength (kN/m) | Hardness (Shore A) | Crosslink Density (mol/cm³) |
| 0 | 5.5 | 350 | 18 | 45 | 1.8 x 10⁻⁴ |
| 1 | 5.2 | 450 | 22 | 42 | 1.6 x 10⁻⁴ |
| 2 | 4.8 | 580 | 25 | 38 | 1.4 x 10⁻⁴ |
| 3 | 4.5 | 650 | 23 | 35 | 1.2 x 10⁻⁴ |
| 4 | 4.1 | 620 | 20 | 33 | 1.1 x 10⁻⁴ |
Note: This data is for illustrative purposes only and may not represent the actual results for all silicone rubber formulations.
Discussion
The addition of this compound as a chain extender is expected to have a significant impact on the mechanical properties of the silicone rubber. As the concentration of DMES increases, the elongation at break and tear strength are likely to increase up to an optimal point. This is attributed to the increased molecular chain length, which allows for greater deformation before failure.
Conversely, an increase in DMES concentration may lead to a decrease in tensile strength and hardness.[7] This is because the chain extension process can reduce the overall crosslink density of the polymer network.[8] At higher concentrations, the excess chain extender may also act as a plasticizer, further softening the material.
Conclusion
This compound is an effective chain extender for modifying the mechanical properties of silicone rubber. By carefully controlling its concentration in the formulation, researchers and product developers can tailor the flexibility, strength, and hardness of the final elastomer to meet the specific requirements of their applications. The protocols and illustrative data presented in these application notes provide a comprehensive guide for the systematic investigation and optimization of silicone rubber formulations containing this compound. It is essential to perform thorough experimental validation to determine the optimal concentration of the chain extender for any given application.
References
- 1. siliconetechnologies.com [siliconetechnologies.com]
- 2. rubberandseal.com [rubberandseal.com]
- 3. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 4. testresources.net [testresources.net]
- 5. researchgate.net [researchgate.net]
- 6. ERIC - EJ1221687 - Determination of the Crosslinking Density of a Silicone Elastomer, Journal of Chemical Education, 2019-Jul [eric.ed.gov]
- 7. researchgate.net [researchgate.net]
- 8. Silanes & Silicones for RTV-2 formulation guide - SiSiB SILANES [powerchemical.net]
Application Notes and Protocols: The Role of Dimethylethoxysilane in Sol-Gel Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethylethoxysilane (DMES) and its close analog diethoxydimethylsilane (B1329274) (DEDMS) in sol-gel processes. The information is intended to guide researchers in the development of advanced materials with tailored properties, particularly for applications requiring hydrophobicity, mechanical resistance, and controlled surface characteristics.
Introduction to this compound in Sol-Gel Science
This compound is a difunctional organosilane precursor used in sol-gel chemistry to modify the structure and properties of silica-based materials. Unlike tetrafunctional silanes like tetraethoxysilane (TEOS), which form a highly cross-linked three-dimensional network, the two methyl groups in DMES are non-hydrolyzable. This structural feature makes DMES a network terminator, leading to a less cross-linked and more flexible silica (B1680970) network.
The primary role of DMES in sol-gel formulations is to impart hydrophobicity to the final material. The methyl groups attached to the silicon atoms are nonpolar and create a low-energy surface that repels water. By controlling the concentration of DMES in a sol-gel formulation with other precursors like TEOS or methyltrimethoxysilane (B3422404) (MTMS), the degree of hydrophobicity, as well as other properties such as mechanical strength and porosity, can be precisely tuned.[1]
Key Applications
The unique properties conferred by DMES make it a valuable component in a variety of applications:
-
Hydrophobic and Superhydrophobic Coatings: The most common application of DMES is in the creation of water-repellent surfaces.[1][2] These coatings are critical for self-cleaning surfaces, anti-icing applications, and moisture-sensitive electronic components.
-
Mechanically Resistant Materials: When used in conjunction with TEOS and MTMS, DMES can contribute to the development of coatings with a balance of hardness and flexibility, improving resistance to cracking.[1]
-
Biomaterial Surface Modification: The ability to control surface wettability is crucial in biomedical applications. DMES can be used to modify the surfaces of implants and drug delivery systems to control protein adsorption and cellular interaction.
-
Low Dielectric Constant Films: The incorporation of organic groups like methyl from DMES can lower the density and polarity of silica films, making them suitable for use as low-k dielectric materials in microelectronics.
Quantitative Data Summary
The following tables summarize the quantitative effects of incorporating di-functional methylsilanes, such as diethoxydimethylsilane (DEDMS), into sol-gel systems. This data, compiled from various studies, demonstrates the impact of precursor composition on critical material properties.
Table 1: Effect of Precursor Ratio on Water Contact Angle (WCA)
| Precursor System (Molar Ratio) | Water Contact Angle (WCA) | Reference |
| TEOS:ODTMS (7:3) | > 150° (Superhydrophobic) | [2] |
| TEOS:ODTMS (4:6) | > 150° (Superhydrophobic) | [2] |
| TEOS:DTMS (1:1) | > 150° (Superhydrophobic) | [2] |
| MTMS/TEOS | 149° | [3] |
| DEDMS-based coatings | ~100° | [1] |
| TEOS only | < 90° (Hydrophilic) | [1] |
Note: ODTMS (octadecyltrimethoxysilane) and DTMS (dodecyltrimethoxysilane) are other hydrophobic silane (B1218182) precursors. The data illustrates the general principle of achieving hydrophobicity with alkyl-substituted silanes.
Table 2: Mechanical Properties of Hybrid Sol-Gel Coatings
| Precursor System | Young's Modulus (GPa) | Hardness (GPa) | Reference |
| MTMS/TEOS | 5 | 0.7 | [1] |
| TEOS/MTES | 6.5 | 0.92 | [1] |
Experimental Protocols
This section provides a detailed methodology for the preparation of a hydrophobic silica coating using a sol-gel process involving a this compound analog (diethoxydimethylsilane) in combination with other precursors.
Protocol 1: Preparation of a Hydrophobic Coating using a Multi-Precursor System
This protocol is adapted from a method for producing mechanically resistant and hydrophobic coatings.[1]
Materials:
-
Tetraethoxysilane (TEOS)
-
Methyltrimethoxysilane (MTMS)
-
Diethoxydimethylsilane (DEDMS)
-
Acetic acid
-
Deionized water
-
2-Propanol
-
2-Butoxyethanol
-
Substrate (e.g., aluminum alloy, glass slide)
Procedure:
-
Sol Preparation (M100 formulation):
-
In a clean beaker, add 2.7 g of acetic acid to 19 mL of deionized water and stir for 2 minutes.
-
Introduce 57.6 mL of MTMS and continue stirring for an additional 2 minutes.
-
Add a mixture of 13.2 mL of 2-propanol and 11.2 mL of 2-butoxyethanol.
-
Stir the final solution for 2 hours at room temperature.
-
Allow the resulting sol to age for 24 hours.
-
-
Sol Preparation (T-M75-D25-pDEDMS formulation for enhanced hydrophobicity):
-
Start with a pre-condensed DEDMS (p-DEDMS) silicon oil.
-
In a beaker, stir 2 g of p-DEDMS, 27.7 g of TEOS, and 26.4 g of water for 2 minutes.
-
In a separate container, mix 15.8 g of MTMS and 5.3 g of DEDMS.
-
Add the MTMS/DEDMS mixture to the first solution and stir for 2 minutes.
-
Complete the sol by adding 8.8 g of 2-propanol and 5.3 g of 2-butoxyethanol.
-
Stir the final mixture for 2 hours at room temperature, followed by a 24-hour aging period.
-
-
Coating Deposition:
-
The coating can be applied using various techniques such as spray deposition, dip-coating, or spin-coating. For spray deposition, use an air pressure of 4 bars.
-
Ensure a consistent areal mass density of approximately 1.4 mg/cm² for comparable results.
-
-
Curing:
-
After deposition, subject the coated substrate to a thermal treatment at 300°C for 10 minutes.
-
Visualizations
Sol-Gel Chemical Pathway
The following diagram illustrates the fundamental hydrolysis and condensation reactions that occur during the sol-gel process involving TEOS and DMES.
Caption: Sol-Gel reaction pathway for TEOS and DMES.
Experimental Workflow
This diagram outlines the general workflow for preparing and characterizing a sol-gel coating.
Caption: General experimental workflow for sol-gel coating.
Conclusion
This compound and its analogs are versatile precursors in sol-gel chemistry, offering a straightforward method to introduce hydrophobicity and modify the mechanical properties of silica-based materials. By carefully controlling the formulation and processing parameters, researchers can develop advanced coatings and materials with properties tailored to specific applications in diverse fields, from materials science to drug development. The provided protocols and data serve as a starting point for further innovation and optimization in this exciting area of research.
References
- 1. Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica [mdpi.com]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Reactions with Dimethylethoxysilane
Welcome to the Technical Support Center for troubleshooting reactions involving dimethylethoxysilane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My silylation reaction with this compound is slow or incomplete. What is the most likely cause?
A1: The most common reason for incomplete silylation is the presence of moisture. This compound is sensitive to water, which leads to hydrolysis of the reagent into inactive silanols and siloxanes. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying.[1][2]
Q2: What is the role of the base in a silylation reaction with this compound, and how do I choose the right one?
A2: A base is typically used to deprotonate the alcohol, forming a more nucleophilic alkoxide that can then attack the silicon atom. The base also neutralizes the ethanol (B145695) byproduct. For primary alcohols, a common choice is a non-nucleophilic amine base like triethylamine (B128534) or pyridine. For more sterically hindered alcohols, a stronger, more nucleophilic catalyst like imidazole (B134444) or 4-(dimethylamino)pyridine (DMAP) may be necessary to drive the reaction to completion.[2]
Q3: I'm observing unexpected side products in my hydrosilylation reaction. What could they be?
A3: Hydrosilylation reactions can be accompanied by side reactions such as isomerization of the alkene, hydrogenation of the alkene, and dehydrogenative silylation.[3] The formation of these byproducts is often influenced by the choice of catalyst and reaction conditions. Analysis of the crude reaction mixture by GC-MS or NMR spectroscopy can help identify these side products.[4]
Q4: How can I monitor the progress of my reaction with this compound?
A4: The progress of silylation reactions can be conveniently monitored by thin-layer chromatography (TLC), as the silylated product will be less polar than the starting alcohol.[1] For more detailed kinetic analysis of both silylation and hydrosilylation reactions, in-situ monitoring techniques such as NMR spectroscopy (¹H, ¹³C, ²⁹Si) and IR spectroscopy are highly effective.[5][6] Aliquots can also be taken from the reaction mixture at different time points and analyzed by GC-MS to determine the concentration of reactants and products.[4][7][8]
Q5: My platinum catalyst for hydrosilylation seems to be inactive. What could be the issue?
A5: Catalyst deactivation, or poisoning, can occur. This can be caused by impurities in the reactants or solvent that bind to the platinum, rendering it inactive. It has been noted that in some cases, precipitation of black material may indicate catalyst poisoning.
Troubleshooting Guides
Guide 1: Incomplete Silylation of Alcohols
This guide provides a systematic approach to resolving incomplete silylation reactions when protecting alcohols with this compound.
| Observation | Potential Cause | Recommended Solution |
| Low to no product formation, significant starting material remains | 1. Moisture Contamination: Reagent or solvent is not anhydrous. | 1. Ensure all glassware is flame-dried or oven-dried. Use freshly distilled, anhydrous solvents. Handle this compound under an inert atmosphere.[1][2] |
| 2. Inactive Silylating Agent: this compound has hydrolyzed due to improper storage. | 2. Use a fresh bottle of this compound. Store the reagent under an inert atmosphere and away from moisture. | |
| 3. Insufficiently Reactive Base: The chosen base is not strong enough for the specific alcohol. | 3. For secondary or tertiary alcohols, consider using a more potent base/catalyst system like imidazole or DMAP in addition to triethylamine.[2] | |
| Reaction starts but does not go to completion | 1. Sub-optimal Temperature: Reaction is too cold. | 1. While many silylations proceed at room temperature, gently warming the reaction mixture can often drive it to completion, especially for less reactive substrates.[2] |
| 2. Steric Hindrance: The alcohol is sterically hindered, slowing down the reaction. | 2. Increase the reaction time and/or temperature. Consider using a more reactive silylating agent if the issue persists. | |
| 3. Insufficient Reagent: Not enough this compound or base was used. | 3. Use a slight excess (1.1-1.5 equivalents) of both this compound and the base. | |
| Formation of a white precipitate | 1. Hydrolysis of this compound: Formation of siloxanes. | 1. This is a strong indicator of moisture. Re-evaluate the anhydrous conditions of your setup.[1] |
| 2. Precipitation of Amine Salt: The hydrochloride salt of the amine base is precipitating. | 2. This is normal and indicates the reaction is proceeding. The salt will be removed during aqueous workup. |
Guide 2: Incomplete Hydrosilylation of Alkenes/Alkynes
This guide addresses common issues encountered during hydrosilylation reactions using this compound.
| Observation | Potential Cause | Recommended Solution |
| Low conversion of starting materials | 1. Catalyst Inactivity: The catalyst (e.g., Karstedt's or Speier's catalyst) is poisoned or decomposed. | 1. Use a fresh, active catalyst. Ensure all reactants and solvents are free of impurities that could poison the catalyst (e.g., sulfur compounds). |
| 2. Incorrect Catalyst Loading: Too little catalyst is used. | 2. Optimize the catalyst loading. While typically low (ppm levels), some reactions may require higher concentrations. | |
| 3. Low Reaction Temperature: The reaction is not sufficiently activated. | 3. Gently heat the reaction mixture. Most hydrosilylations require thermal initiation. | |
| Formation of multiple products (low selectivity) | 1. Alkene Isomerization: The catalyst is promoting the isomerization of the starting alkene. | 1. This is a common side reaction with some platinum catalysts.[3] Consider a different catalyst system (e.g., rhodium-based) that may offer higher selectivity. |
| 2. Formation of α- and β-adducts: Lack of regioselectivity. | 2. The choice of catalyst and ligand can significantly influence the regioselectivity of the addition. Screen different catalysts to optimize for the desired isomer. | |
| Reaction stalls after initial conversion | 1. Catalyst Decomposition: The catalyst is not stable under the reaction conditions for extended periods. | 1. Add the catalyst in portions throughout the reaction. |
| 2. Inhibitor Presence: An unknown inhibitor is present in the reaction mixture. | 2. Purify all starting materials and solvents before use. |
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Primary Alcohol
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Solvent and Base Addition: Dissolve the alcohol in an anhydrous solvent (e.g., dichloromethane (B109758) or DMF). Add the appropriate base (e.g., imidazole (2.2 eq.) or triethylamine (1.5 eq.)).
-
Silylation: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.1-1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Hydrosilylation of an Alkene
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the alkene (1.0 eq.) and an anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add the platinum catalyst (e.g., Karstedt's catalyst, typically in the ppm range relative to the alkene).
-
Silane Addition: Add this compound (1.0-1.2 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir.
-
Monitoring: Monitor the reaction by GC-MS or NMR spectroscopy to follow the disappearance of the starting materials.
-
Work-up and Purification: Upon completion, cool the reaction mixture. The product can often be purified by vacuum distillation to remove the catalyst and any high-boiling side products.
Visualizations
Caption: A general workflow for troubleshooting incomplete reactions.
Caption: Reaction pathways for silylation and competing hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scholarworks.iu.edu [scholarworks.iu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
how to prevent polymerization of Dimethylethoxysilane during storage
Welcome to the Technical Support Center for Dimethylethoxysilane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the prevention of polymerization during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound (CAS No. 14857-34-2) is an organosilicon compound containing an ethoxy group and a silicon-hydrogen bond.[1][2][3] It is susceptible to polymerization primarily through hydrolysis.[4] The presence of moisture can lead to the replacement of the ethoxy group with a hydroxyl group, forming a silanol (B1196071). These silanol intermediates are reactive and can undergo condensation reactions to form siloxane (Si-O-Si) bonds, resulting in the formation of oligomers and polymers.[5] This process leads to an increase in viscosity and can eventually result in the formation of a gel or solid material.
Q2: What are the ideal storage conditions to prevent polymerization?
To maximize the shelf life of this compound and prevent polymerization, it is crucial to store it under appropriate conditions that minimize exposure to moisture.[6][7]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool, well-ventilated place.[6] Some sources suggest refrigeration (2°C to 8°C). | Reduces the rate of potential side reactions and hydrolysis. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon).[7] | Prevents contact with atmospheric moisture, which is the primary cause of hydrolysis and subsequent polymerization.[4] |
| Container | Keep in the original, tightly closed container.[6] | Prevents ingress of moisture and other contaminants. |
| Light Exposure | Store in the dark or in an opaque/amber container. | Protects the compound from potential light-induced reactions, although moisture is the primary concern. |
| Incompatible Materials | Store away from water, moisture, oxidizing agents, strong acids, and bases.[6][7] | These substances can catalyze or participate in the hydrolysis and condensation reactions, accelerating polymerization.[8] |
Q3: Are there any chemical inhibitors that can be added to prevent polymerization?
Q4: How can I tell if my this compound has started to polymerize?
Signs of polymerization include:
-
Increased viscosity: The liquid will become noticeably thicker.
-
Cloudiness or turbidity: The initially clear liquid may become hazy.
-
Formation of solid particles or gels: In advanced stages, you may observe solid precipitates or a gel-like consistency.
If you observe any of these signs, the product quality may be compromised, and it may not be suitable for your experiment.
Troubleshooting Guide
Problem: My this compound has increased in viscosity.
-
Possible Cause: This is a primary indicator of partial polymerization due to moisture exposure.
-
Solution:
-
Assess the extent: If the viscosity increase is minor, the material might still be usable for some applications, but it is no longer pure.
-
Purification (for advanced users): Distillation under reduced pressure and in an inert atmosphere can separate the monomer from oligomers. However, this is a complex procedure that requires appropriate equipment and safety precautions.
-
Prevention for the future: Review your storage and handling procedures to ensure strict exclusion of moisture. Always use a dry, inert gas blanket (e.g., nitrogen or argon) when accessing the material.
-
Problem: I observed solid particles or a gel in my this compound container.
-
Possible Cause: Significant polymerization has occurred due to prolonged or severe exposure to moisture.
-
Solution:
-
Do not use: The material is significantly contaminated with polymers and is unsuitable for most applications.
-
Proper disposal: Dispose of the material in accordance with your institution's hazardous waste disposal guidelines.
-
Root cause analysis: Investigate the source of moisture contamination. Check for leaking septa, improper sealing of the container, or use of non-dry glassware or syringes.
-
Experimental Protocols
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is a suitable method for assessing the purity of volatile compounds like this compound.
Methodology:
-
Sample Preparation:
-
Due to the moisture sensitivity of this compound, all sample preparation should be conducted in a dry environment (e.g., a glovebox or under a stream of inert gas).
-
Use dry syringes and vials.
-
Dilute a small, accurately weighed amount of this compound in a dry, inert solvent (e.g., anhydrous hexane (B92381) or toluene).
-
-
GC System and Conditions:
-
Injector: Split/splitless injector, operated at a temperature high enough to ensure rapid volatilization (e.g., 250°C).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or equivalent) is typically suitable.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to separate the solvent, the monomer, and any higher boiling point oligomers.
-
Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds.
-
Carrier Gas: High-purity helium or hydrogen.
-
-
Data Analysis:
-
The purity is determined by the area percent of the this compound peak relative to the total area of all peaks (excluding the solvent peak).
-
The presence of broader peaks at higher retention times may indicate the formation of oligomers.
-
Diagrams
Caption: Hydrolysis of this compound to a reactive silanol intermediate, followed by condensation to form siloxane bonds, leading to dimers and ultimately polymers.
Caption: Recommended workflow for the storage and handling of this compound to minimize the risk of polymerization.
References
- 1. This compound | [gelest.com]
- 2. calpaclab.com [calpaclab.com]
- 3. raypcb.com [raypcb.com]
- 4. gelest.com [gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. gelest.com [gelest.com]
- 7. fishersci.com [fishersci.com]
- 8. US20170313591A1 - Polymerization Inhibitor for Silane - Google Patents [patents.google.com]
- 9. CN102718792A - Preparation method of this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Silylation with Dimethylethoxysilane
Welcome to the technical support center for silylation reactions using Dimethylethoxysilane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring successful and efficient experiments.
Frequently Asked Questions (FAQs)
Q1: What is silylation and why is it performed with this compound?
A1: Silylation is a chemical reaction that introduces a silyl (B83357) group, in this case, a dimethyl(ethoxy)silyl group, into a molecule. It is most often used to replace an active hydrogen in functional groups like hydroxyls (-OH), amines (-NH), and thiols (-SH). This process, known as "protection," converts the parent compound into a silyl derivative that is typically more volatile, less polar, and more thermally stable.[1][2] this compound is used as a silylating agent for these purposes and is also noted for its application in waterproofing silica (B1680970) surfaces.[3][4]
Q2: My silylation reaction is failing or giving low yields. What are the most common causes?
A2: The most frequent cause of failure in silylation reactions is the presence of moisture.[1][5][6] this compound is highly sensitive to water, which consumes the reagent and leads to the formation of unwanted siloxane byproducts.[1][7] Other common issues include insufficient reagent reactivity for your specific substrate, suboptimal reaction temperature, or an inappropriate choice of solvent or base.[1][8]
Q3: Which solvents are recommended for this reaction?
A3: Aprotic solvents are mandatory to prevent reaction with the silylating agent.[6] The choice of solvent can significantly influence the reaction rate.[1] Common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN). For more challenging or sterically hindered substrates, polar aprotic solvents like dimethylformamide (DMF) can accelerate the reaction.[6][9]
Q4: What is the role of a base in this reaction, and which one should I select?
A4: A base is typically used to neutralize the acidic byproduct generated during the reaction (e.g., ethanol). For silylating alcohols, a base can also deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that attacks the silicon atom more readily.[6] Common bases include amine bases like triethylamine (B128534) (TEA) and pyridine. For less reactive substrates, stronger bases or catalysts such as imidazole (B134444) or 4-(dimethylamino)pyridine (DMAP) may be necessary to improve reaction rates.[1][6]
Q5: How can I monitor the progress of my silylation reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[6] The resulting silyl ether product will be less polar than the starting alcohol. Consequently, it will exhibit a higher Retention Factor (Rf) value on the TLC plate. By comparing the spot of the reaction mixture to the starting material, you can observe the consumption of the reactant and the formation of the product.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Silylated Product
| Possible Cause | Solution |
| Presence of Moisture | This compound is moisture-sensitive.[5] Ensure all glassware is oven or flame-dried. Use anhydrous solvents and reagents. Conduct the entire experiment under an inert atmosphere (e.g., Nitrogen or Argon).[1][6] |
| Insufficient Reagent Reactivity | The substrate (e.g., a sterically hindered alcohol) may be unreactive under standard conditions.[6] Increase the reaction temperature or consider adding a catalyst like 4-(dimethylamino)pyridine (DMAP) or imidazole.[1][8] |
| Suboptimal Temperature | While many reactions proceed at room temperature, heating may be required for less reactive substrates. Try warming the reaction to 40-60°C.[8][10] |
| Inappropriate Solvent or Base | The reaction rate can be solvent-dependent. If using a non-polar solvent like DCM, consider switching to a more polar aprotic solvent such as DMF.[6][9] Ensure the base is sufficiently strong to facilitate the reaction. |
Issue 2: Formation of Side Products (e.g., Siloxanes)
| Possible Cause | Solution |
| Reaction with Water | The presence of water will hydrolyze this compound, leading to the formation of silanols which can then condense into siloxane byproducts.[1] Strict adherence to anhydrous techniques is critical.[1][6] |
| Catalyst-Induced Side Reactions | Certain catalysts, such as Lewis acids, can promote the generation of hydrogen gas if moisture is present.[7] Ensure all components are anhydrous when using such catalysts. |
| Purification Challenges | Siloxane byproducts are typically less polar than the desired silylated product. They can often be separated and removed using silica gel chromatography, where they will elute first.[1] |
Reaction Condition Optimization
The following tables provide starting points and optimization ranges for key reaction parameters.
Table 1: Solvent Selection
| Solvent | Type | Notes |
| Dichloromethane (DCM) | Non-polar Aprotic | A versatile and common starting solvent.[6] |
| Tetrahydrofuran (THF) | Polar Aprotic | Good general-purpose solvent. |
| Acetonitrile (MeCN) | Polar Aprotic | A more polar option that can increase the reaction rate.[6] |
| Dimethylformamide (DMF) | Polar Aprotic | Often used for challenging or slow reactions due to its high polarity.[6][9] |
Table 2: Base and Catalyst Selection
| Reagent | Type | Role & Use Case |
| Triethylamine (TEA) / Pyridine | Amine Base | Commonly used to neutralize acidic byproducts.[6] |
| Imidazole | Catalyst/Base | More effective than TEA for hindered alcohols.[11] |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst | A highly effective nucleophilic catalyst that can dramatically increase reaction rates, used in small amounts alongside an amine base.[1] |
| Lewis Acids (e.g., Iron salts) | Catalyst | Can catalyze silylation but require strictly anhydrous conditions to prevent side reactions.[7] |
Table 3: General Reaction Parameters
| Parameter | Typical Starting Point | Optimization Range | Notes |
| Temperature | Room Temperature (20-25°C) | 0°C to 80°C | Lower temperatures can improve selectivity; higher temperatures can drive sluggish reactions to completion.[6][8] |
| Reaction Time | 2-4 hours | 1 to 48 hours | Monitor by TLC. Sterically hindered substrates may require significantly longer times.[1] |
| Reagent Stoichiometry | 1.1 - 1.5 equivalents | 1.0 - 2.0 equivalents | A slight excess of this compound is common. For poly-hydroxylated compounds, use stoichiometric amounts (1.0 eq) for better selectivity.[6] |
Experimental Protocols
General Protocol for Silylation of a Primary Alcohol
-
Preparation: Oven-dry all glassware (a round-bottom flask with a magnetic stir bar) and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Reagent Setup: To the flask, add the alcohol (1.0 eq.) and dissolve it in an anhydrous aprotic solvent (e.g., DCM, see Table 1).
-
Base Addition: Add an appropriate amine base, such as triethylamine (1.5 eq.).
-
Silylating Agent Addition: Cool the solution to 0°C using an ice bath. Slowly add this compound (1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction's progress by TLC. If the reaction is slow, consider gentle heating (40°C).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., DCM).
-
Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure silyl ether.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Silylation Reagents - Regis Technologies [registech.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. This compound | [gelest.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. gelest.com [gelest.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. General Silylation Procedures - Gelest [technical.gelest.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Products in Dimethylethoxysilane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help manage and minimize side product formation during reactions involving Dimethylethoxysilane (DMES).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound (DMES) reactions and how are they formed?
A1: The most prevalent side products in DMES reactions stem from its sensitivity to water. The primary side products are Dimethylsilanediol and its subsequent condensation product, 1,1,3,3-Tetramethyldisiloxane.
-
Formation Mechanism:
-
Hydrolysis: DMES reacts with trace amounts of water in the reaction mixture. The ethoxy group (-OEt) is hydrolyzed to a hydroxyl group (-OH), forming Dimethylsilanol and releasing ethanol. Due to the presence of the Si-H bond, this can proceed further to Dimethylsilanediol.
-
Condensation: The highly reactive silanol (B1196071) intermediates then condense with each other (or with another DMES molecule) to form a stable silicon-oxygen-silicon (siloxane) bond, resulting in 1,1,3,3-Tetramethyldisiloxane and eliminating a molecule of water.[1][2]
-
This process consumes the DMES reagent, reduces the yield of the desired product, and introduces siloxane impurities that can complicate purification.[1]
Q2: How does the level of water contamination affect the formation of siloxane side products?
A2: The formation of siloxane side products is directly proportional to the amount of water present in the reaction system. Even ppm levels of water can lead to significant byproduct formation, especially in sensitive reactions. Rigorous exclusion of water is the most critical factor in preventing these side reactions.[1][3]
| Water Content in Solvent (ppm) | Approximate % of DMES Converted to Disiloxane Side Product | Impact on Desired Reaction Yield |
| < 10 | < 1% | Negligible |
| 50 | 2-5% | Minor Decrease |
| 100 | 5-10% | Moderate Decrease; Purification may be required |
| > 200 | > 20% | Significant Decrease; Complicated purification |
| Note: This is illustrative data. Actual conversion depends on reaction conditions, stoichiometry, and catalyst. |
Troubleshooting Guide
Problem 1: My reaction yield is low and analysis (GC-MS, NMR) shows a significant peak corresponding to 1,1,3,3-Tetramethyldisiloxane.
This is a classic symptom of moisture contamination in your reaction.
Troubleshooting Workflow:
Problem 2: My silylation of an alcohol with DMES is slow or incomplete, even under anhydrous conditions.
Cause: While DMES is reactive, its reactivity is influenced by steric hindrance of the alcohol and the reaction's catalytic conditions. The Si-H bond in DMES can also participate in side reactions.
-
Possible Cause 1: Insufficiently activated alcohol.
-
Solution: For reactions with alcohols, especially secondary or tertiary ones, the addition of a catalyst is often necessary. A common approach is to use a base like triethylamine (B128534) (TEA) or imidazole (B134444) to deprotonate the alcohol, making it a more potent nucleophile.[4][5] For very hindered alcohols, a stronger, non-nucleophilic base or a specialized catalyst may be required.
-
-
Possible Cause 2: Dehydrogenative silylation side reaction.
-
Solution: In the presence of certain catalysts (like those based on Ruthenium or Boron), DMES can react with alcohols via dehydrogenative silylation, producing H₂ gas instead of ethanol.[6] If this pathway is not desired, ensure your catalyst system does not promote it. For standard alcohol protection, a simple base catalysis is preferred.
-
| Catalyst / Additive | Typical Substrate | Expected Byproduct |
| Triethylamine (TEA) | Primary & Secondary Alcohols | Ethanol, Triethylammonium Salt |
| Imidazole | Primary, Secondary, some Tertiary Alcohols | Ethanol, Imidazolium Salt |
| Tris(pentafluorophenyl)borane | Hindered Alcohols, Phenols | Hydrogen (H₂) |
Experimental Protocols
Protocol 1: General Procedure for Drying Solvents with Molecular Sieves
This protocol is essential for preparing anhydrous solvents to minimize hydrolysis of DMES.[3][7]
-
Sieve Activation: Place 3Å or 4Å molecular sieves (10-20% of the solvent volume) in a flask. Heat at 180-200 °C under high vacuum for a minimum of 8 hours.[7]
-
Cooling: Allow the sieves to cool to room temperature under a positive pressure of dry nitrogen or argon gas to prevent re-adsorption of atmospheric moisture.[7]
-
Drying: Add the activated sieves to the solvent in a dry storage flask under an inert atmosphere.
-
Incubation: Seal the flask and allow it to stand for at least 24-48 hours before use. The sieves can remain in the solvent during storage to maintain dryness.
Protocol 2: Silylation of a Primary Alcohol using DMES
This protocol provides a representative example for the protection of a primary alcohol.
-
Preparation: Ensure all glassware is oven-dried (>120 °C for at least 4 hours) and assembled while hot under a stream of dry nitrogen or argon. Allow to cool to room temperature.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq) and anhydrous dichloromethane (B109758) (DCM, see Protocol 1).
-
Add imidazole (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of DMES: Slowly add this compound (DMES) (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude silyl (B83357) ether product by flash column chromatography on silica (B1680970) gel.
Protocol 3: GC-MS Analysis for Side Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile side products like 1,1,3,3-Tetramethyldisiloxane.[8][9]
-
Sample Preparation: Take a small aliquot (~0.1 mL) from the crude reaction mixture. Dilute it with an appropriate anhydrous solvent (e.g., hexane (B92381) or ethyl acetate).
-
GC Conditions (Example):
-
Column: Standard non-polar column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Compare the resulting mass spectra of unknown peaks with a library (e.g., NIST) to confirm the identity of side products. 1,1,3,3-Tetramethyldisiloxane has a characteristic mass spectrum and retention time under these conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. biopharminternational.com [biopharminternational.com]
techniques for removing excess Dimethylethoxysilane from a reaction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess dimethylethoxysilane from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess this compound?
The most common methods for removing excess this compound leverage its physical and chemical properties. These techniques include:
-
Distillation/Evaporation: Utilizing its low boiling point to remove it under reduced pressure.
-
Aqueous Workup (Hydrolysis/Extraction): Converting it to silanols and siloxanes, which have different solubilities, followed by liquid-liquid extraction.
-
Chemical Quenching: Reacting the excess silane (B1218182) with a quenching agent to form an easily removable byproduct.
-
Chromatography: Separating the silane from the desired product using techniques like flash chromatography.
Q2: My product is sensitive to heat. How can I remove this compound without high temperatures?
For thermally sensitive compounds, avoid distillation at atmospheric pressure. Instead, consider these options:
-
Evaporation under Reduced Pressure (Rotary Evaporation): this compound is volatile and can often be removed on a rotary evaporator, especially with gentle heating.
-
Aqueous Workup: Quench the reaction mixture by adding water or an aqueous solution. This compound will slowly hydrolyze to form silanols and then siloxanes.[1][2][3] These byproducts can then be separated from your desired product through liquid-liquid extraction.[4][5][6]
-
Chemical Quenching at Low Temperature: Introduce a quenching agent that reacts readily with the Si-H bond at or below room temperature. For example, adding an alcohol like isopropanol (B130326) can quench reactive silanes.[7]
Q3: Can I use a chemical quench? What are the recommended reagents?
Yes, a chemical quench is an effective method. The Si-H bond in this compound is susceptible to reaction.[1]
-
Protic Solvents (Water, Alcohols): Adding water, often with an acid or base catalyst, will hydrolyze the ethoxy group and can also react with the Si-H bond under certain conditions.[3][8] Alcohols like isopropanol followed by methanol (B129727) and water can be used to safely quench reactive hydrides.[7]
-
Fluoride (B91410) Ion Sources: Reagents like tetra-n-butylammonium fluoride (TBAF) are highly effective at cleaving silicon-oxygen bonds and can also react with silicon hydrides. The resulting byproducts can then be removed via an aqueous workup or filtration.[9][10][11]
Q4: How can I effectively remove this compound and its byproducts using an aqueous workup?
An aqueous workup is a standard and effective procedure.[4][5][12]
-
Quench: Slowly add water or a mild acidic/basic solution (e.g., saturated aq. NH₄Cl or NaHCO₃) to the reaction mixture while stirring.[4][10] This hydrolyzes the this compound to ethanol (B145695) and dimethylsilanol. The silanol (B1196071) is unstable and will condense to form polydimethylsiloxane (B3030410) (silicone oil) and water.
-
Extract: Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) to dissolve your product. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction to separate the organic layer from the aqueous layer.[12][13] The water-soluble ethanol and some siloxane oligomers will partition into the aqueous phase.
-
Wash: Wash the organic layer sequentially with water and then brine (saturated aq. NaCl).[5][12] The brine wash helps to remove residual water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate your crude product.[5][12]
Q5: What are the key parameters for removing this compound by distillation?
Distillation is effective due to the low boiling point of this compound.[14][15]
-
Boiling Point: this compound has a boiling point of approximately 54-55°C at atmospheric pressure.[1][16]
-
Pressure: Applying a vacuum will significantly lower the boiling point, which is ideal for separating it from less volatile products without requiring high temperatures.
-
Fractional Distillation: If your product has a boiling point close to that of this compound, fractional distillation may be necessary to achieve a good separation.
-
Reactive Distillation: In some industrial settings, reactive distillation is used where the reaction and separation occur in the same unit, continuously removing volatile products like silanes.[14][17][18][19]
Data and Protocols
Physical Properties of this compound
For easy reference, the key physical properties of this compound are summarized below. This data is crucial when selecting a removal technique.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₂OSi | [16] |
| Molecular Weight | 104.22 g/mol | [16] |
| Boiling Point | 54-55 °C | [1][16] |
| Density | 0.757 - 0.758 g/mL | [1][16] |
| Refractive Index | ~1.368 @ 20°C | [1][20] |
| Flash Point | -5 to 15 °C | [1][16] |
| Water Solubility | Reacts slowly with water (hydrolyzes) | [1][2] |
Experimental Protocol: Aqueous Workup for Removal
This protocol details a standard liquid-liquid extraction procedure to remove this compound and its hydrolysis byproducts.
Objective: To hydrolyze excess this compound and separate the resulting byproducts from the desired organic product.
Materials:
-
Reaction mixture containing the desired product and excess this compound.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium (B1175870) chloride (NH₄Cl) solution.
-
An appropriate organic extraction solvent (e.g., ethyl acetate, diethyl ether).
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel, Erlenmeyer flasks, beakers.
-
Rotary evaporator.
Procedure:
-
Quenching the Reaction:
-
Cool the reaction flask in an ice-water bath to control any potential exotherm.
-
Slowly add the saturated aqueous NaHCO₃ or NH₄Cl solution to the reaction mixture with vigorous stirring. Continue until gas evolution ceases (if any).
-
-
Liquid-Liquid Extraction:
-
Transfer the entire mixture to a separatory funnel.
-
Add the organic extraction solvent to the separatory funnel.
-
Stopper the funnel, invert it, and vent frequently to release any pressure.
-
Shake the funnel for 1-2 minutes to ensure thorough mixing of the layers.
-
Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize product recovery.
-
-
Washing the Organic Layer:
-
Combine all organic layers in the separatory funnel.
-
Add deionized water to the funnel, shake, and discard the aqueous layer.
-
Add brine to the funnel, shake, and discard the aqueous layer. This step removes the majority of dissolved water from the organic phase.[5]
-
-
Drying and Concentration:
-
Transfer the washed organic layer to a clean Erlenmeyer flask.
-
Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude product.
-
Visual Guides
Decision Workflow for Removal Technique
This diagram provides a logical workflow to help you select the most appropriate removal technique based on the properties of your desired product.
References
- 1. This compound | [gelest.com]
- 2. This compound CAS#: 14857-34-2 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. epfl.ch [epfl.ch]
- 8. afinitica.com [afinitica.com]
- 9. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Silylation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. This compound | 14857-34-2 | FD177802 | Biosynth [biosynth.com]
- 17. aidic.it [aidic.it]
- 18. iscre28.org [iscre28.org]
- 19. researchgate.net [researchgate.net]
- 20. This compound, 94% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Technical Support Center: Enhancing Surface Treatment Efficiency with Dimethylethoxysilane (DMES)
This technical support center is a resource for researchers, scientists, and drug development professionals to provide clear and actionable guidance for utilizing Dimethylethoxysilane (DMES) in their experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your surface modification workflows.
Troubleshooting Guide
This guide addresses common issues encountered during surface treatment with this compound in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low Hydrophobicity / Incomplete Surface Coverage | 1. Inadequate Surface Preparation: The substrate may have organic residues or insufficient hydroxyl groups.[1] 2. Degraded DMES: The reagent may have hydrolyzed due to improper storage. 3. Suboptimal Reaction Conditions: The reaction time, temperature, or DMES concentration may be insufficient.[1] 4. High Humidity: Environmental moisture can cause premature hydrolysis of DMES in solution.[2] | 1. Thorough Cleaning: Implement a rigorous cleaning protocol. For glass or silica (B1680970) surfaces, use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or plasma cleaning to generate a high density of hydroxyl groups.[1][3] 2. Use Fresh Reagent: Use fresh DMES from a sealed container and store it under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize Parameters: Systematically vary the DMES concentration (a typical starting point for liquid-phase deposition is 1-2% v/v in an anhydrous solvent), reaction time, and temperature to find the optimal conditions for your specific substrate.[1] 4. Control Environment: Conduct the silanization in a controlled environment with low humidity, such as a glove box.[2] |
| Inconsistent or Patchy Coating | 1. Uneven Application: The application method (e.g., dipping, spraying) may not be uniform.[2] 2. DMES Aggregation: Premature hydrolysis and condensation in solution can lead to the deposition of aggregates.[1] 3. Insufficient Rinsing: Physisorbed DMES molecules that are not covalently bonded may remain on the surface. | 1. Standardize Application: Ensure consistent immersion and withdrawal speeds for dip coating or uniform spray patterns. 2. Use Anhydrous Solvent: Prepare the DMES solution in a high-purity anhydrous solvent immediately before use. 3. Thorough Rinsing: After deposition, rinse the substrate thoroughly with a fresh aliquot of the anhydrous solvent to remove any unbound DMES. |
| Hazy or Foggy Appearance of the Coating | 1. Excessive Film Thickness: A high concentration of DMES can lead to the formation of multilayers.[1] 2. Polymerization in Solution: As mentioned above, aged or improperly prepared DMES solutions can polymerize.[1] | 1. Reduce Concentration: Lower the concentration of DMES in the solution. 2. Prepare Fresh Solution: Always use a freshly prepared DMES solution. |
| Poor Adhesion of Subsequent Layers | 1. Weak Silane (B1218182) Layer: The DMES layer itself may not be well-formed or cured. 2. Chemical Incompatibility: The functional groups of the subsequent layer may not be compatible with the methyl groups of the DMES-treated surface. | 1. Implement a Curing Step: After rinsing, cure the DMES-coated substrate at an elevated temperature (e.g., 100-120°C) to promote the formation of stable siloxane bonds with the surface. 2. Consider Alternative Silanes: If strong adhesion of a subsequent layer is critical, a different silane with a more reactive functional group may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMES) and why is it used for surface treatment?
This compound (DMES) is a silane derivative with the chemical formula C4H12OSi.[4] It is used to create a hydrophobic (water-repellent) surface on various substrates, particularly those with hydroxyl groups like glass and silica.[5] Its desirable properties include its ability to react readily in the vapor phase and its low boiling point (54-55°C).[5][6] A notable application is its use by NASA for re-waterproofing space shuttle thermal tiles.[5]
Q2: How does DMES modify a surface?
The ethoxy group (-OCH2CH3) of the DMES molecule reacts with hydroxyl (-OH) groups on the substrate surface in a process involving hydrolysis and condensation. This results in the formation of a stable, covalent siloxane bond (Si-O-Substrate), leaving the dimethylsilyl group exposed and rendering the surface hydrophobic.
Q3: What is the difference between liquid-phase and vapor-phase deposition of DMES?
-
Liquid-phase deposition involves immersing the substrate in a solution of DMES in an anhydrous solvent. It is a relatively simple method but is sensitive to water contamination, which can cause the DMES to polymerize in the solution.
-
Vapor-phase deposition exposes the substrate to DMES vapor in a controlled environment, often at an elevated temperature or under reduced pressure. This method can produce more uniform and ordered monolayers as it minimizes the issue of silane aggregation in solution.[7] Given the high vapor pressure of DMES (281 mm at 20°C), it is well-suited for vapor-phase applications.[6]
Q4: How can I confirm that my surface has been successfully treated with DMES?
Several analytical techniques can be used to characterize the DMES-treated surface:
-
Contact Angle Goniometry: This is a simple and effective method to measure the hydrophobicity of the surface. A significant increase in the water contact angle compared to the untreated substrate indicates successful silanization.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of silicon and carbon from the DMES layer.[8]
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, revealing the uniformity of the coating and the presence of any aggregates.[8]
-
Ellipsometry: This technique can be used to measure the thickness of the deposited DMES layer.
Q5: What safety precautions should I take when working with DMES?
DMES is a flammable liquid and may cause skin and eye irritation.[9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store DMES in a cool, dry place away from heat and moisture.
Quantitative Data
Table 1: Comparative Water Contact Angles for Various Silane Treatments on Glass
| Silane | Deposition Method | Solvent | Concentration | Curing Conditions | Resulting Water Contact Angle (°) |
| (3-Aminopropyl)triethoxysilane (APTES) | Liquid Phase | Aqueous | 1% (v/v) | 110°C for 15 min | ~60-70 |
| (3-Aminopropyl)this compound (APDMES) | Liquid Phase | Toluene (B28343) | 1% (v/v) | 110°C for 15 min | ~70-80 |
| Dichlorooctamethyltetrasiloxane | Liquid Phase | Heptane | Varied | Not specified | Tunable from ~40 to ~95[10] |
Table 2: Experimental Data Template for DMES Surface Treatment
| Experiment ID | Substrate | Cleaning Method | Deposition Method | DMES Conc. (v/v) | Solvent | Reaction Time (min) | Reaction Temp. (°C) | Curing Temp. (°C) | Curing Time (min) | Water Contact Angle (°) |
Detailed Experimental Protocols
The following are generalized protocols for liquid-phase and vapor-phase deposition of DMES. These should be considered as starting points and may require optimization for your specific application.
Protocol 1: Liquid-Phase Deposition of DMES on Glass Slides
-
Surface Cleaning and Activation:
-
Place glass slides in a slide rack.
-
Immerse the rack in a freshly prepared piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) for 30-60 minutes in a fume hood. Caution: Piranha solution is extremely corrosive and reactive.
-
Carefully remove the slide rack and rinse the slides extensively with deionized (DI) water.
-
Dry the slides under a stream of high-purity nitrogen gas and then bake in an oven at 110-120°C for at least 30 minutes to remove adsorbed water.
-
-
Silanization:
-
In a controlled, low-humidity environment (e.g., a nitrogen-filled glove box), prepare a 1-2% (v/v) solution of DMES in anhydrous toluene.
-
Immerse the cleaned and dried slides in the DMES solution for 1-2 hours with gentle agitation.
-
Remove the slides from the silane solution and rinse them three times with fresh anhydrous toluene to remove any unbound DMES.
-
-
Curing:
-
Dry the slides under a stream of nitrogen.
-
Cure the slides in an oven at 100-120°C for 30-60 minutes to form a stable siloxane network.
-
-
Storage:
-
Allow the slides to cool to room temperature.
-
Store the functionalized slides in a desiccator or under an inert atmosphere.
-
Protocol 2: Vapor-Phase Deposition of DMES
-
Surface Cleaning and Activation:
-
Follow the same cleaning and activation procedure as in Protocol 1.
-
-
Vapor-Phase Silanization:
-
Place the cleaned and dried substrates in a vacuum deposition chamber.
-
Place a small vial containing 0.5-1 mL of DMES in the chamber, ensuring it will not spill.
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Heat the chamber to 60-80°C for 2-4 hours. The DMES will vaporize and deposit on the substrates.
-
Turn off the heat and allow the chamber to cool to room temperature.
-
Vent the chamber with nitrogen gas.
-
-
Curing and Storage:
-
Remove the substrates and cure them in an oven at 100-120°C for 30-60 minutes.
-
Store the functionalized substrates in a desiccator.
-
Visualizations
Caption: DMES hydrolysis and condensation pathway.
Caption: General workflow for DMES surface treatment.
Caption: Troubleshooting logic for poor DMES coating.
References
- 1. benchchem.com [benchchem.com]
- 2. The applicability of equilibrium calculations to dichlorosilane CVD (chemical vapor deposition) (Conference) | OSTI.GOV [osti.gov]
- 3. scispace.com [scispace.com]
- 4. scbt.com [scbt.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. This compound | [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Rate of Hydrolysis of Dimethylethoxysilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethylethoxysilane. The following information is designed to help you control the rate of hydrolysis in your experiments, ensuring reproducible and predictable outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound hydrolysis reaction is proceeding too slowly. How can I speed it up?
A1: A slow hydrolysis rate is a common issue, often caused by reaction conditions being at or near neutral pH. The hydrolysis of alkoxysilanes like this compound is significantly catalyzed by both acids and bases.[1] To accelerate the reaction, consider the following:
-
pH Adjustment: The hydrolysis rate is at its minimum around a neutral pH of 7.[1] Adjusting the pH of your aqueous solution to an acidic range (e.g., pH 3-5) or a basic range (e.g., pH 9-11) will substantially increase the rate of hydrolysis. For many applications, acidic conditions are preferred as they can favor hydrolysis over the subsequent condensation reactions.[2]
-
Temperature Increase: Increasing the reaction temperature will accelerate the hydrolysis rate, following the Arrhenius law.[3] However, be aware that higher temperatures also accelerate the condensation of the resulting silanols, which can lead to premature gelation.
-
Catalyst Selection: While acid (H+) and base (OH-) are the most common catalysts, other catalysts can be employed. However, for most applications, simple pH adjustment is the most straightforward method.
Q2: My this compound solution has become cloudy/has gelled prematurely. What is happening and how can I prevent it?
A2: Cloudiness or premature gelation indicates that the condensation of the silanol (B1196071) intermediates (formed during hydrolysis) into larger polysiloxane structures is occurring too rapidly. Here’s how to troubleshoot this:
-
pH Control: While both acid and base catalyze hydrolysis, they also influence the rate of condensation. The stability of the formed silanols is highly pH-dependent. Very low or very high pH values can accelerate condensation. Operating at a mildly acidic pH (e.g., 4-5) often provides a good balance, allowing for a reasonable rate of hydrolysis while maintaining the stability of the silanol for a longer period.
-
Concentration: Higher concentrations of this compound will lead to a faster overall reaction rate, including condensation. If premature gelation is an issue, try using a more dilute solution.
-
Temperature: As mentioned previously, elevated temperatures accelerate both hydrolysis and condensation. If you are experiencing premature gelation, consider running your reaction at a lower temperature.
-
Solvent: The choice of co-solvent can influence reaction rates. Protic solvents can participate in hydrogen bonding and may affect the stability of the silanol intermediates.
Q3: What is the effect of the ethoxy group compared to a methoxy (B1213986) group on the hydrolysis rate?
A3: The nature of the alkoxy group has a significant impact on the hydrolysis rate, primarily due to steric effects. Generally, smaller alkoxy groups hydrolyze more rapidly. Therefore, a methoxy group (-OCH₃) will hydrolyze faster than an ethoxy group (-OCH₂CH₃).[4] This is an important consideration when designing experiments where the rate of hydrolysis is a critical parameter.
Q4: How can I monitor the progress of my this compound hydrolysis reaction?
A4: Several analytical techniques can be used to monitor the hydrolysis reaction in real-time:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can be used to track the disappearance of the ethoxy group signals and the appearance of signals corresponding to the silanol (Si-OH) and ethanol (B145695) byproduct. ²⁹Si NMR is particularly powerful for observing the different silicon species in solution, including the starting silane (B1218182), the partially and fully hydrolyzed silanols, and the initial condensation products.[2][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR is a convenient method for monitoring the reaction. You can follow the decrease in the intensity of the Si-O-C stretching vibration and the increase in the broad O-H stretching band of the silanol and ethanol.[6][7]
Data Presentation
Table 1: Effect of pH on the Relative Rate of Hydrolysis
| pH Condition | Relative Hydrolysis Rate | Remarks |
| Acidic (pH < 7) | Fast | Catalyzed by H⁺ ions. The rate generally increases as the pH decreases.[1] |
| Neutral (pH ≈ 7) | Very Slow | Minimum rate of hydrolysis is observed at neutral pH.[1] |
| Basic (pH > 7) | Fast | Catalyzed by OH⁻ ions. The rate generally increases as the pH increases.[1] |
Table 2: Influence of Temperature and Solvents on Hydrolysis
| Parameter | Effect on Hydrolysis Rate | Notes |
| Temperature | Increases with increasing temperature | Follows the Arrhenius equation.[3] Also accelerates condensation. |
| Solvent | Dependent on solvent properties | Protic solvents can hydrogen bond with silanols, affecting their stability. The miscibility of the silane and water is also a key factor.[8] |
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy
Objective: To quantitatively monitor the hydrolysis of this compound by observing the change in concentration of the ethoxy group and the formation of ethanol.
Materials:
-
This compound
-
Deuterium oxide (D₂O)
-
Appropriate acid (e.g., HCl) or base (e.g., NaOH) for pH adjustment
-
NMR tubes
-
500 MHz NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the desired pH in D₂O.
-
In an NMR tube, add a known concentration of this compound (e.g., 10-50 mM).
-
Add the D₂O buffer to the NMR tube to a final volume of ~0.6 mL.
-
-
NMR Acquisition:
-
Immediately place the NMR tube in the spectrometer.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then at longer intervals).
-
Ensure the spectrometer is locked and shimmed on the D₂O signal.
-
-
Data Analysis:
-
Identify the signals for the ethoxy group of this compound (a quartet around 3.7 ppm and a triplet around 1.2 ppm) and the ethanol byproduct (a quartet around 3.6 ppm and a triplet around 1.1 ppm).
-
Integrate the signals corresponding to a non-reacting part of the molecule (e.g., the Si-CH₃ protons) as an internal standard.
-
Normalize the integrals of the ethoxy group protons to the internal standard at each time point.
-
Plot the concentration of this compound versus time to determine the reaction kinetics.
-
Protocol 2: Monitoring this compound Hydrolysis by ATR-FTIR Spectroscopy
Objective: To monitor the hydrolysis of this compound by observing the changes in the infrared absorption bands of the Si-O-C and Si-OH groups.
Materials:
-
This compound
-
Deionized water
-
Appropriate acid or base for pH adjustment
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Instrument Setup:
-
Clean the ATR crystal thoroughly.
-
Acquire a background spectrum of the aqueous solution at the desired pH without the silane.
-
-
Reaction Initiation:
-
In a separate vial, prepare the reaction mixture by adding this compound to the pH-adjusted aqueous solution.
-
-
Spectral Acquisition:
-
Place a small aliquot of the reacting mixture onto the ATR crystal.
-
Acquire FTIR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the Si-O-C stretching band (typically around 1070-1100 cm⁻¹).
-
Monitor the increase in the broad O-H stretching band (around 3200-3600 cm⁻¹) from the formation of silanol and ethanol. A band corresponding to Si-OH may also appear around 850-950 cm⁻¹.
-
Plot the absorbance of the Si-O-C peak versus time to obtain the kinetic profile of the hydrolysis reaction.
-
Visualizations
Caption: The hydrolysis pathway of this compound.
Caption: Experimental workflow for monitoring hydrolysis by NMR.
Caption: Key factors influencing the rate of this compound hydrolysis.
References
preventing gel formation in sol-gel synthesis with Dimethylethoxysilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sol-gel synthesis, specifically focusing on the use of Dimethylethoxysilane (DMES) to prevent or control gel formation.
Troubleshooting Guide: Preventing Unwanted Gel Formation
Premature or uncontrolled gelation is a common issue in sol-gel synthesis. The addition of a chain-terminating agent like this compound (DMES) can effectively control the extent of network formation. This guide addresses common problems and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid, Uncontrolled Gelation | High concentration of catalyst (acid or base). | - Reduce the catalyst concentration. The rate of hydrolysis and condensation is highly dependent on pH.[1][2] - For acid catalysis, operate at a pH where condensation is minimized (around pH 2 for silica). - For base catalysis, a lower concentration of the base will slow down the condensation reactions. |
| High water to precursor molar ratio (R). | - Decrease the R value. A lower amount of water can lead to incomplete hydrolysis and slower condensation rates, thus delaying the gel point. | |
| High reaction temperature. | - Lower the reaction temperature. Higher temperatures accelerate both hydrolysis and condensation kinetics.[3] | |
| Insufficient DMES concentration. | - Increase the molar ratio of DMES to the primary precursor (e.g., TEOS). DMES acts as a chain terminator, preventing the formation of an extensive 3D network.[4][5] | |
| Precipitation Instead of a Stable Sol | Incorrect pH. | - Adjust the pH of the solution. Depending on the precursor, certain pH ranges can lead to precipitation rather than gelation or a stable sol. For silica, extreme acidic or basic conditions relative to the isoelectric point can cause precipitation.[1] |
| High precursor concentration. | - Dilute the precursor solution with an appropriate solvent (e.g., ethanol). High concentrations can lead to rapid particle growth and aggregation. | |
| Inconsistent Gelation Time | Inhomogeneous mixing of reactants. | - Ensure vigorous and consistent stirring during the addition of all reactants, especially the catalyst and water. |
| Fluctuations in ambient temperature or humidity. | - Conduct the synthesis in a controlled environment to maintain consistent temperature and humidity levels. | |
| Resulting Material is a Weak or Fragmented Gel | Excessive DMES concentration. | - Reduce the amount of DMES. While it prevents extensive gelation, too much can terminate the network formation prematurely, resulting in a weak structure. |
| Insufficient aging time. | - Allow for an adequate aging period after the sol is prepared. During aging, the network strengthens through further condensation reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (DMES) in sol-gel synthesis?
A1: this compound, often in the form of dimethyldiethoxysilane (DDS), acts as a chain terminator or network modifier . Unlike tetra-functional precursors like tetraethoxysilane (TEOS), which can form four bonds and create a three-dimensional network, DMES is di-functional. After hydrolysis, it can only form two siloxane bridges, effectively capping the growing polymer chains and preventing the extensive cross-linking required for gelation.[4][5]
Q2: How does DMES prevent gel formation?
A2: Gel formation in a sol-gel process occurs when silicate (B1173343) oligomers cross-link to form a continuous, sample-spanning network. Because DMES has two non-hydrolyzable methyl groups, it can only form linear chains or terminate the growth of a network initiated by a tetra-functional precursor like TEOS. By incorporating DMES into the reaction, the average functionality of the precursors is reduced, limiting the extent of cross-linking and thereby increasing the gelation time or preventing gelation altogether.[4]
Q3: How do I determine the optimal concentration of DMES to use?
A3: The optimal concentration of DMES depends on the desired properties of the final material and the other reaction parameters (e.g., TEOS concentration, water ratio, catalyst, temperature). It is typically determined empirically. Start with a low molar ratio of DMES to TEOS and systematically increase it while monitoring the gelation time and the properties of the resulting sol or gel.
Q4: Can I use other di-functional silanes to control gelation?
A4: Yes, other di-alkoxysilanes with non-hydrolyzable organic groups, such as diphenyldiethoxysilane (DPDS), can also be used as chain terminators in a similar manner to DMES.[4] The choice of the organic substituent can also influence the properties of the final material, such as hydrophobicity.
Q5: What is the effect of pH on the performance of DMES?
A5: The pH of the sol-gel system affects the hydrolysis and condensation rates of both TEOS and DMES. Under acidic conditions (pH < 7), hydrolysis is generally faster than condensation, leading to more linear polymers. Under basic conditions (pH > 7), condensation is faster, leading to more branched, particle-like structures. The effectiveness of DMES as a chain terminator will be influenced by these pH-dependent kinetics.
Data Presentation
The following tables summarize the qualitative and semi-quantitative effects of key parameters on gelation time in a TEOS-based sol-gel system, including the impact of adding a di-functional silane (B1218182) like Dimethyldiethoxysilane (DDS).
Table 1: Effect of Reactant Concentration on Gelation Time
| Parameter | Change | Effect on Gelation Time | Reference |
| TEOS Concentration | Increase | Decrease | [6] |
| Water to TEOS Ratio (R) | Increase | Generally Decreases (can be complex) | [6] |
| Catalyst (Acid/Base) Conc. | Increase | Decrease | [3] |
| DMES (DDS) to TEOS Ratio | Increase | Increase | [4] |
| Solvent (e.g., Ethanol) Conc. | Increase | Increase | [6] |
Table 2: Influence of Environmental Conditions on Gelation Time
| Parameter | Change | Effect on Gelation Time | Reference |
| Temperature | Increase | Decrease | [3] |
| pH (acidic) | Increase towards neutral | Decrease | [1] |
| pH (basic) | Increase from neutral | Decrease | [1] |
Experimental Protocols
Protocol 1: General Procedure for Sol-Gel Synthesis with TEOS and DMES to Control Gelation
-
Precursor Solution Preparation:
-
In a clean, dry reaction vessel, mix tetraethoxysilane (TEOS) and this compound (DMES) in the desired molar ratio with a solvent, typically absolute ethanol.
-
Stir the mixture vigorously using a magnetic stirrer to ensure homogeneity.
-
-
Hydrolysis:
-
Prepare a separate solution of deionized water and a catalyst (e.g., HCl for acidic catalysis or NH₄OH for basic catalysis) in ethanol.
-
Add the water-catalyst solution dropwise to the precursor solution while maintaining vigorous stirring. The rate of addition can influence the initial hydrolysis and condensation reactions.
-
-
Sol Formation and Aging:
-
After complete addition, continue stirring for a specified period (e.g., 1-2 hours) at a controlled temperature to allow for hydrolysis and initial condensation to form a stable sol.
-
If a gel is desired, the sol can be left to age in a sealed container until gelation occurs. To prevent gelation, the sol can be used for subsequent applications like coating or particle synthesis.
-
-
Characterization:
-
Monitor the viscosity of the sol over time to determine the gelation point.
-
Characterize the final material using appropriate techniques (e.g., SEM for morphology, FTIR for chemical bonding).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of the sol-gel process incorporating DMES.
Caption: Mechanism of DMES as a chain terminator in sol-gel synthesis.
References
Technical Support Center: Addressing Catalyst Poisoning in Reactions Involving Dimethylethoxysilane
Welcome to our technical support center for researchers, scientists, and drug development professionals working with Dimethylethoxysilane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to catalyst poisoning in your experiments, particularly in platinum-catalyzed hydrosilylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst poisoning in my reaction with this compound?
A1: The most common indication of catalyst poisoning is a significant reduction in the reaction rate or a complete failure of the reaction to proceed.[1][2] In silicone curing, this can manifest as a slimy, sticky, or gummy appearance at the interface between the silicone and the contaminating substrate, or the entire mixture may fail to cure.[3]
Q2: Which catalysts are typically used in reactions with this compound, and what are their sensitivities?
A2: Reactions with this compound, especially hydrosilylation, predominantly use platinum-based catalysts.[4] Commonly used catalysts include Karstedt's catalyst, Speier's catalyst, Ashby's catalyst, and Lamoreaux's catalyst.[4] Platinum catalysts, particularly those used in addition-cure silicone systems, are highly susceptible to poisoning by various chemical compounds.[5][6]
Q3: What are the most common substances that can poison the platinum catalyst?
A3: A range of substances can act as poisons for platinum catalysts. Even at very low concentrations (ppb levels), these can lead to a decline in catalytic performance.[7] The most frequently encountered poisons include:
-
Sulfur compounds: Thiols (mercaptans), sulfides, and sulfoxides are potent poisons.[5][6] Materials like latex, neoprene, natural rubber, and some oils can be sources of sulfur.[5][6]
-
Nitrogen compounds: Amines, amides, nitriles, and cyanates can inhibit or poison the catalyst.[6]
-
Organotin compounds: Often found in condensation-cure silicone systems and some PVC plastics.[5][6]
-
Metals: Heavy metals such as mercury, lead, arsenic, and silver can deactivate the catalyst.[6][8]
-
Halogenated compounds: Both inorganic and organic halogen compounds can negatively affect catalyst performance, although at low concentrations, the effect may be temporary.[7]
Q4: Can a poisoned catalyst be regenerated?
A4: In some cases, catalyst regeneration is possible, but the success depends on the nature of the poison and the extent of deactivation. Regeneration methods can include:
-
Washing: For certain surface contaminants, washing the catalyst with an appropriate solvent can be effective.[9][10]
-
Thermal Treatment: Heating the catalyst at high temperatures can burn off organic foulants or decompose some poisons.[10] This must be done carefully to avoid sintering the catalyst.[11]
-
Chemical Treatment: This may involve oxidative treatment to remove organic residues followed by a reduction step to restore the platinum to its active state.[9] For sulfur poisoning, specific chemical washing protocols may be employed.[10]
Troubleshooting Guide
This guide is designed to help you systematically identify and resolve issues with catalyst poisoning in your this compound reactions.
| Observed Problem | Possible Cause | Troubleshooting Steps |
| Reaction is slow or does not start. | Catalyst Poisoning: Impurities in reactants, solvents, or on glassware are inhibiting the catalyst. | 1. Run a Control Experiment: Use high-purity reagents and meticulously cleaned glassware to establish a baseline. 2. Identify the Source of Poison: Systematically substitute each component (this compound, olefin, solvent) of your reaction with a fresh, high-purity batch to pinpoint the contaminated reagent. (See Experimental Protocol 1). 3. Clean Glassware Thoroughly: Ensure all reaction vessels are free from potential contaminants. |
| Reaction starts but then stops prematurely. | Catalyst Deactivation: The catalyst is losing its activity during the reaction. This could be due to the formation of inactive platinum colloids or consumption by trace poisons.[12] | 1. Add Fresh Catalyst: If the reaction restarts after adding more catalyst, deactivation is the likely cause.[9] 2. Modify Reaction Conditions: Lowering the reaction temperature might slow down deactivation pathways.[9] |
| Inconsistent results between different batches of reagents. | Variable Impurity Levels: The concentration of catalyst poisons may differ from one batch of starting material to another. | 1. Standardize Purification: Implement a consistent purification protocol for all reactants and solvents. Distillation of this compound and passing solvents through activated alumina (B75360) can be effective.[9] 2. Source High-Purity Reagents: Whenever possible, use reagents from reputable suppliers with certified purity levels.[9] |
| Surface of the cured product remains tacky or uncured. | Contact Poisoning: The substrate or mold on which the reaction is being carried out contains catalyst poisons. | 1. Use a Barrier Coat: Applying a suitable primer or barrier coat to the substrate can prevent direct contact with inhibitors.[6] 2. Pre-cure the Silicone: If possible, cure the silicone before bringing it into contact with potentially problematic materials.[6] 3. Thoroughly Clean Surfaces: Always clean surfaces before applying the silicone mixture.[6] |
Quantitative Data on Catalyst Poisons
The concentration at which a substance becomes a poison can be very low. The following table provides general guidance on the impact of different poison concentrations.
| Catalyst Poison | Concentration Level | Effect on Catalyst Performance |
| Organic Silicones, Phosphorus, Metal Compounds | ppb range | Can lead to a decline in catalytic performance by forming non-volatile oxides on active sites.[7] |
| Halogen Compounds | low ppm range | Can cause a temporary drop in performance; the catalyst may recover if the halogen is removed.[7] |
| Sulfur Compounds | low ppm range | Can often be managed by increasing the reaction temperature or catalyst loading.[7] |
| Sulfur Compounds | several hundred ppm | Can cause permanent poisoning and potential degradation of the catalyst structure.[7] |
Experimental Protocols
Protocol 1: Small-Scale Test for Identifying Catalyst Poisoning
This protocol helps determine if a specific reactant, such as your batch of this compound, contains catalyst poisons.
Materials:
-
High-purity this compound (as a control)
-
Your batch of this compound (test sample)
-
A standard olefin (e.g., 1-octene)
-
A standard hydrosilane (e.g., triethylsilane, if this compound is not the Si-H source)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Small, dry reaction vials with stir bars
-
GC-FID or GC-MS for analysis
Procedure:
-
Control Reaction:
-
In a clean, dry vial, combine the high-purity this compound, the standard olefin, and the solvent.
-
Add a standard amount of the platinum catalyst.
-
Monitor the reaction progress by GC at regular intervals (e.g., 15, 30, 60 minutes).
-
-
Test Reaction:
-
Repeat the reaction under identical conditions, but substitute the high-purity this compound with your test batch.
-
-
Analysis:
-
Compare the reaction rates. A significantly slower rate or no reaction in the test vial indicates the presence of a catalyst poison in your this compound batch.
-
Protocol 2: General Guideline for Catalyst Regeneration (for supported catalysts)
This is a general procedure and should be adapted based on the specific catalyst and suspected poison. Caution: These procedures should be carried out with appropriate safety measures in a well-ventilated fume hood.
Materials:
-
Poisoned supported platinum catalyst
-
Wash solvents (e.g., toluene, ethanol)
-
Oxidizing agent (e.g., dilute hydrogen peroxide)
-
Reducing agent (e.g., hydrogen gas, hydrazine (B178648) hydrate)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Washing: Thoroughly wash the catalyst with a solvent that can dissolve the suspected poison but not the catalyst itself.[9]
-
Oxidative Treatment: Under a controlled inert atmosphere, carefully treat the catalyst with a dilute oxidizing agent to remove organic foulants.
-
Reduction: Reduce the oxidized platinum back to its active metallic state. This is often done by heating the catalyst under a flow of hydrogen gas.
-
Drying: Dry the regenerated catalyst under vacuum or a flow of inert gas.
Visualizations
References
- 1. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. A Technical Guide to Cure Inhibition [techsil.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones [us-tech.com]
- 6. Why your silicone is not curing: Inhibition and poisoning of silicones - GA Lindberg [galindberg.se]
- 7. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 8. Catalyst Poisoning Testing [intertek.com]
- 9. benchchem.com [benchchem.com]
- 10. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in Synthesis
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals minimize byproduct formation during chemical synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of byproduct formation in chemical synthesis?
A1: Byproducts in chemical synthesis, which are unintended substances produced alongside the desired product, can significantly reduce yield and complicate purification.[1] Their formation is often attributed to several key factors:
-
Side Reactions: Competing reaction pathways that consume reactants to form undesired molecules.[2][3]
-
Incomplete Reactions: Unreacted starting materials can be considered impurities or can degrade into byproducts under reaction or workup conditions.[1]
-
Reagent-Related Impurities: Impurities present in starting materials, reagents, or solvents can participate in side reactions.[4]
-
Degradation: The desired product or intermediates may decompose under the reaction conditions, such as high temperatures or prolonged reaction times.[1][5]
-
Suboptimal Reaction Conditions: Factors like temperature, pressure, pH, and solvent choice can influence reaction selectivity, favoring byproduct formation if not properly optimized.[3][4][6]
Q2: How can optimizing reaction conditions minimize byproduct formation?
A2: Optimizing reaction conditions is a critical strategy to enhance the selectivity of a reaction towards the desired product, thereby minimizing byproduct formation.[7] Key parameters to consider include:
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions, which may have a higher activation energy than the desired reaction.[5][8] Conversely, for slow reactions, gentle heating might be necessary, but excessive heat can lead to degradation.[8]
-
Concentration and Stoichiometry: Adjusting the concentration of reactants can influence reaction kinetics.[5] Using a slight excess of one reactant can sometimes drive the reaction to completion, but can also lead to byproducts if that reactant can react with itself or the product.[5] Slow addition of a reactive reagent can maintain its low concentration, disfavoring side reactions like homocoupling.[8]
-
Reaction Time: Monitoring the reaction progress is crucial. Stopping the reaction at the optimal time can prevent the formation of degradation products or further reaction of the desired product.[5]
-
Solvent: The choice of solvent can significantly impact reaction pathways.[3] Using fresh, anhydrous solvents is important to prevent side reactions caused by impurities like water.[8]
Q3: What role do catalysts play in reducing byproducts?
A3: Catalysts are instrumental in minimizing byproduct formation by enhancing reaction selectivity and efficiency.[9][10][11] They achieve this through several mechanisms:
-
Lowering Activation Energy: Catalysts provide an alternative reaction pathway with a lower activation energy, allowing the reaction to proceed under milder conditions (e.g., lower temperature and pressure), which can disfavor side reactions.[2][10]
-
Increasing Selectivity: Catalysts can be designed to selectively promote the desired reaction, suppressing unwanted side reactions and leading to a higher yield of the target product with fewer impurities.[2][10][11] This is particularly crucial in pharmaceutical manufacturing to ensure product purity.[2][9]
-
Improving Atom Economy: By directing reactants to form the desired product more efficiently, catalysts improve atom economy, meaning more of the atoms from the reactants are incorporated into the final product, generating less waste.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during your synthesis experiments.
Issue 1: Low Yield of Desired Product and Presence of Unexpected Side Products
Question: My reaction is resulting in a low yield of the desired product, and I'm observing significant amounts of unexpected side products. How can I troubleshoot this?
Answer: The presence of unexpected side products is a common issue that directly impacts your yield. A systematic approach is needed to identify the source of the byproducts and modify the reaction to disfavor their formation.[5]
Troubleshooting Workflow
References
- 1. Chemical Synthesis Byproducts → Area → Resource 2 [product.sustainability-directory.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? [eureka.patsnap.com]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. crazyforchem.com [crazyforchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Silylating Agents: Dimethylethoxysilane vs. Common Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate silylating agent is a critical decision that can significantly impact the efficiency of a synthetic route or the accuracy of analytical results. This guide provides an objective comparison of Dimethylethoxysilane (DMES) with other widely used silylating agents, supported by available data and experimental insights to inform your selection process.
Silylation is a chemical modification technique that replaces an active hydrogen atom in a molecule with a silyl (B83357) group. This process is instrumental in a variety of applications, from protecting reactive functional groups during multi-step organic syntheses to enhancing the volatility and thermal stability of analytes for gas chromatography-mass spectrometry (GC-MS) analysis.[1][2][3] The choice of silylating agent depends on several factors, including the reactivity of the substrate, the desired stability of the silylated product, and the reaction conditions.
This guide will focus on comparing this compound (DMES), an alkoxysilane, with other common classes of silylating agents, including chlorosilanes (e.g., Trimethylchlorosilane - TMCS), silylamines (e.g., Hexamethyldisilazane - HMDS), and silylamides (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA and N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
Performance Comparison of Silylating Agents
The effectiveness of a silylating agent is determined by its reactivity, the stability of the resulting silyl ether, and the nature of its byproducts. The following tables summarize the key characteristics and comparative performance of DMES and its alternatives.
Table 1: General Characteristics of Common Silylating Agents
| Silylating Agent | Abbreviation | Class | Byproduct | General Reactivity | Key Features |
| This compound | DMES | Alkoxysilane | Ethanol (B145695) | Moderate | Mild reaction, less corrosive byproducts. |
| Trimethylchlorosilane | TMCS | Chlorosilane | HCl | High | Highly reactive, often used as a catalyst.[2][4] |
| Hexamethyldisilazane | HMDS | Silylamine | Ammonia (B1221849) | Moderate | Neutral byproduct, often requires a catalyst.[3] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylamide | N-Trimethylsilyl-trifluoroacetamide, Trifluoroacetamide | Very High | Highly volatile and neutral byproducts.[5][6] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Silylamide | N-Methyltrifluoroacetamide | Very High | One of the strongest silylating agents; very volatile byproducts.[5] |
Table 2: Comparative Performance in Silylation Reactions
| Parameter | This compound (DMES) | Chlorosilanes (e.g., TMCS) | Silylamines (e.g., HMDS) | Silylamides (e.g., BSTFA, MSTFA) |
| Reactivity towards Alcohols | Moderate; may require a catalyst or elevated temperatures. | High; rapid reaction, often exothermic. | Moderate; often requires a catalyst (e.g., I2) or forcing conditions.[7] | Very high; rapid and often quantitative at room or slightly elevated temperatures.[6] |
| Reactivity towards Amines | Lower reactivity compared to alcohols. | High; readily reacts with primary and secondary amines. | Moderate; can be used for silylating amines. | Very high; effective for primary and secondary amines. |
| Reactivity towards Carboxylic Acids | Moderate. | High. | Moderate. | Very high; one of the most effective classes for acid derivatization. |
| Derivative Stability (Hydrolytic) | Silyl ethers from ethoxysilanes are generally more stable to hydrolysis than those from methoxysilanes.[8] | TMS ethers are generally susceptible to hydrolysis. | TMS ethers are generally susceptible to hydrolysis. | TMS ethers are generally susceptible to hydrolysis. |
| Byproduct Interference in GC-MS | Low; ethanol is generally not problematic. | High; corrosive HCl can damage columns and interfere with analysis. | Low; ammonia is volatile and typically does not interfere. | Very low; byproducts are highly volatile and elute early in the chromatogram.[5] |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and optimal results. Below are representative protocols for silylation reactions.
General Protocol for Silylation with this compound (DMES) as a Protecting Group for Alcohols
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol substrate
-
This compound (DMES)
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Base (e.g., Triethylamine, Imidazole)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the alcohol in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the base (typically 1.1 to 2 equivalents).
-
Add this compound (typically 1.1 to 1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting silyl ether by flash column chromatography if necessary.
General Protocol for Derivatization of Steroids for GC-MS using BSTFA + TMCS
This is a widely used protocol for the derivatization of steroids and serves as a benchmark for comparison.[5]
Materials:
-
Steroid standard or dried sample extract
-
BSTFA + 1% TMCS
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Heating block or oven
-
GC vials
Procedure:
-
Dissolve the steroid standard or dried sample extract in the anhydrous solvent in a GC vial.
-
Add 50-100 µL of BSTFA + 1% TMCS to the vial.
-
Seal the vial tightly and heat at 60-70 °C for 30-60 minutes.[5]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Signaling Pathways, Experimental Workflows, and Logical Relationships
Visualizing the processes involved in silylation can aid in understanding the underlying chemistry and experimental design.
Caption: A simplified diagram illustrating the general mechanism of a silylation reaction.
Caption: A flowchart of a typical experimental workflow for GC-MS analysis involving derivatization.
Caption: A logical relationship diagram comparing different classes of silylating agents.
Discussion and Conclusion
This compound (DMES) presents itself as a milder silylating agent compared to the more reactive chlorosilanes and silylamides. Its primary advantage lies in the production of ethanol as a byproduct, which is less corrosive and generally less interfering in chromatographic analyses than the hydrochloric acid generated from chlorosilanes.[1] However, the moderate reactivity of DMES often necessitates the use of a catalyst or elevated temperatures to achieve efficient silylation, particularly for less reactive functional groups or sterically hindered substrates.
For applications in GC-MS derivatization , where high reaction yields and speed are paramount, silylamides like BSTFA and MSTFA remain the reagents of choice for a broad range of analytes.[5] Their high reactivity and the volatility of their byproducts make them ideal for sensitive and high-throughput analyses.
In organic synthesis , where the stability of the protecting group is a key consideration, the choice is more nuanced. While the dimethyl-ethoxy-silyl group offered by DMES provides a certain level of stability, other silyl ethers with bulkier substituents, such as those derived from tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), offer significantly greater stability towards a wider range of reaction conditions.[8] The milder nature of DMES could be advantageous in scenarios where a more labile silyl group is required for selective deprotection.
References
- 1. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. benchchem.com [benchchem.com]
- 5. jfda-online.com [jfda-online.com]
- 6. benchchem.com [benchchem.com]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Characterization of Dimethylethoxysilane-Treated Surfaces
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with organosilanes is a fundamental technique for tailoring the interfacial properties of materials in a wide range of applications, from biomedical devices to microelectronics. Dimethylethoxysilane (DMES) is a monofunctional silane (B1218182) used to create hydrophobic surfaces. This guide provides a comparative overview of the analytical methods used to characterize DMES-treated surfaces, offering insights into its performance relative to other common silanizing agents. Due to the limited availability of direct experimental data for DMES, this guide draws upon established principles of surface science and comparative data from analogous silanes to project the expected characteristics of DMES-modified surfaces.
Performance Comparison of Silanizing Agents
The choice of silanizing agent significantly impacts the final surface properties. DMES, being a monofunctional silane, is expected to form a less densely packed and less cross-linked monolayer compared to difunctional and trifunctional silanes. This can influence properties such as hydrophobicity, stability, and surface roughness.
| Silanizing Agent | Chemical Structure | Functionality | Expected Water Contact Angle (θ) on Silica (B1680970) | Expected Surface Roughness (RMS) | Key Characteristics |
| This compound (DMES) | (CH₃)₂HSiOCH₂CH₃ | Monofunctional | 90° - 100° | < 1 nm | Forms a monolayer, less prone to polymerization, provides moderate hydrophobicity. |
| Octadecyltrichlorosilane (OTS) | CH₃(CH₂)₁₇SiCl₃ | Trifunctional | ~110° | < 1 nm | Forms a highly ordered and dense self-assembled monolayer (SAM), resulting in a very hydrophobic surface.[1] |
| (3-Aminopropyl)triethoxysilane (APTES) | H₂N(CH₂)₃Si(OCH₂CH₃)₃ | Trifunctional | 60° - 70° | 0.5 - 2 nm | Introduces amine functional groups, rendering the surface hydrophilic and reactive for further bio-conjugation. Prone to forming multilayers.[1] |
| Dimethyldiethoxysilane (DMDES) | (CH₃)₂Si(OCH₂CH₃)₂ | Difunctional | ~100° | < 1.5 nm | Forms a cross-linked hydrophobic layer. |
Analytical Methods for Characterization
A suite of surface-sensitive techniques is employed to characterize the chemical and physical properties of DMES-treated surfaces.
Contact Angle Goniometry
This technique measures the contact angle of a liquid droplet on a surface, providing a quantitative measure of wettability.[2] For a DMES-treated surface, a higher water contact angle compared to an untreated hydrophilic surface (e.g., clean silica) indicates successful hydrophobic modification.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides information on the elemental composition and chemical states of the top 1-10 nm of a surface. For a DMES-treated surface, XPS can confirm the presence of silicon and carbon from the silane and can be used to estimate the thickness and coverage of the coating.[3][4]
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that provides topographical information, including surface roughness at the nanoscale.[5][6][7][8][9] For a DMES-treated surface, AFM can visualize the morphology of the silane layer and quantify changes in surface roughness.[5][8]
Experimental Protocols
Detailed methodologies are crucial for reproducible surface modification and characterization.
Surface Treatment with this compound (Vapor Deposition)
-
Substrate Preparation:
-
Clean substrates (e.g., silicon wafers, glass slides) by sonicating in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each.
-
Dry the substrates under a stream of dry nitrogen.
-
Activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Rinse thoroughly with deionized water and dry again with nitrogen.
-
-
Vapor Phase Silanization:
-
Place the cleaned, activated substrates in a vacuum desiccator.
-
Place a small, open container with a few milliliters of this compound in the desiccator, ensuring it does not touch the substrates.
-
Evacuate the desiccator to a pressure of ~100 mTorr to facilitate the vaporization of the silane.
-
Allow the substrates to react with the DMES vapor for a controlled period (e.g., 1-2 hours) at room temperature.
-
-
Post-Silanization Cleaning:
-
Vent the desiccator to atmospheric pressure with dry nitrogen.
-
Remove the coated substrates and sonicate them in a non-polar solvent (e.g., hexane (B92381) or toluene) to remove any physisorbed silane molecules.
-
Dry the substrates with a stream of dry nitrogen.
-
Contact Angle Measurement
-
Instrument: Contact Angle Goniometer.
-
Probe Liquid: Deionized water.
-
Procedure:
-
Place the silanized substrate on the sample stage.
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.
-
Capture an image of the droplet at the liquid-solid-vapor interface.
-
Use the instrument's software to measure the contact angle on both sides of the droplet and average the values.
-
X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Instrument: XPS system with a monochromatic Al Kα X-ray source.
-
Analysis Conditions:
-
Analysis Area: ~300 x 700 µm.
-
Take-off Angle: 45° or 90°.
-
Data Acquisition: Acquire a survey spectrum to identify all elements present, followed by high-resolution spectra for Si 2p, C 1s, and O 1s regions.
-
-
Data Analysis:
-
Determine the atomic concentrations of the elements from the survey spectrum.
-
Analyze the high-resolution spectra to identify the chemical states of the elements, confirming the presence of Si-O-Si and Si-C bonds.
-
Atomic Force Microscopy (AFM) Imaging
-
Instrument: Atomic Force Microscope.
-
Imaging Mode: Tapping mode to minimize damage to the silane layer.
-
Probe: A standard silicon cantilever with a sharp tip (radius < 10 nm).
-
Scan Parameters:
-
Scan size: 1 µm x 1 µm to 5 µm x 5 µm to assess large-scale uniformity and smaller areas for high-resolution imaging.
-
Scan rate: 0.5 - 1 Hz.
-
-
Data Analysis:
-
Calculate the root mean square (RMS) roughness from the height data to quantify the surface topography.
-
Visualizing Workflows and Relationships
Caption: Workflow for the preparation and characterization of DMES-treated surfaces.
Caption: Comparison of reaction mechanisms for monofunctional and trifunctional silanes.
References
- 1. researchgate.net [researchgate.net]
- 2. TOF SIMS and XPS study of the interaction of hydrolysed γ-aminopropyltriethoxysilane with E-glass surfaces | Semantic Scholar [semanticscholar.org]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thin Films Surface Roughness: Atomic Force Microscopy (AFM) [afm.oxinst.com]
- 7. spectraresearch.com [spectraresearch.com]
- 8. nanolabs.stanford.edu [nanolabs.stanford.edu]
- 9. An AFM determination of the effects on surface roughness caused by cleaning of fused silica and glass substrates in the process of optical biosensor preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethylethoxysilane as a Coupling Agent: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, the selection of an effective coupling agent is paramount for enhancing the interfacial adhesion between organic and inorganic materials. This guide provides an objective comparison of Dimethylethoxysilane's (DMES) effectiveness as a coupling agent against other common alternatives, supported by available experimental data and detailed methodologies.
This compound, a monofunctional silane (B1218182), offers a unique profile for surface modification and adhesion promotion. Its simpler molecular structure, with one hydrolyzable ethoxy group, leads to the formation of a self-assembled monolayer on substrate surfaces, which can be advantageous in applications requiring precise surface control. This contrasts with trifunctional silanes like (3-Aminopropyl)triethoxysilane (APTES) and vinyltrimethoxysilane, which tend to form more complex, cross-linked polysiloxane layers.
Performance in Composite Materials
The primary function of a coupling agent in composite materials is to improve the bond between the inorganic reinforcement (e.g., glass fibers, silica (B1680970) nanoparticles) and the organic polymer matrix. This enhanced adhesion translates to improved mechanical properties such as tensile strength, flexural strength, and impact resistance.
While direct, head-to-head quantitative comparisons of DMES with other silanes under identical conditions are not extensively documented in publicly available literature, the performance of various silane coupling agents can be inferred from numerous studies on composite materials. The effectiveness of a silane is largely dependent on its ability to form a stable bond with the substrate and to react with the polymer matrix.
Table 1: Comparison of Silane Coupling Agents for Epoxy Composites
| Coupling Agent | Functional Group | Typical Substrate | Polymer Matrix | Key Performance Enhancement |
| This compound (DMES) | Alkyl | Silica, Glass | Epoxy, Silicones | Forms a monolayer, provides hydrophobicity |
| (3-Aminopropyl)triethoxysilane (APTES) | Amino | Silica, Glass, Metal Oxides | Epoxy, Polyamide | Strong chemical bonding with epoxy resins, improved tensile and flexural strength.[1][2][3] |
| Vinyltrimethoxysilane | Vinyl | Glass, Metals | Polyethylene, EPDM | Effective for peroxide-cured resins, improves moisture resistance. |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | Silica, Glass | Epoxy | Co-reacts with epoxy matrix, enhances interfacial adhesion and mechanical properties.[4] |
| 3-Methacryloxypropyltrimethoxysilane (MPTMS) | Methacrylate | Silica, Glass | Polyester, Acrylics | Co-polymerizes with resin, improves flexural strength. |
Role in Drug Delivery Systems
In the realm of drug development, silane coupling agents are utilized to functionalize the surface of nanocarriers, such as mesoporous silica nanoparticles (MSNs), to control drug loading and release kinetics.[5][6][7][8][9] The surface chemistry of the carrier plays a crucial role in its interaction with drug molecules and the biological environment.
This compound can be used to impart a hydrophobic character to the surface of drug carriers. This modification can be beneficial for the controlled release of hydrophobic drugs. The formation of a well-defined monolayer by DMES can provide a uniform surface for subsequent functionalization or for controlling the release profile.
Table 2: Silane Functionalization of Mesoporous Silica Nanoparticles for Drug Delivery
| Silane Functionalization | Purpose | Effect on Drug Release |
| This compound | Increase surface hydrophobicity | Potentially slower, more controlled release of hydrophobic drugs. |
| APTES | Introduce amine groups for further functionalization | Can be used to attach targeting ligands or pH-responsive gates. |
| (3-Mercaptopropyl)trimethoxysilane | Introduce thiol groups | Allows for disulfide bond formation for redox-responsive release. |
While specific quantitative data for DMES in drug release systems is limited in the available literature, the general principles of surface modification suggest its potential for tuning the release of specific drug molecules. Further experimental validation is necessary to quantify its precise impact on drug loading and release profiles compared to other functional silanes.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the valid comparison of coupling agent performance. Below are representative methodologies for key evaluation experiments.
Experimental Protocol 1: Surface Treatment of Silica Nanoparticles with this compound
This protocol outlines a general procedure for the surface functionalization of silica nanoparticles.
Materials:
-
Silica nanoparticles
-
This compound (DMES)
-
Anhydrous ethanol (B145695)
-
Deionized water
-
Ammonia (B1221849) solution (for basic catalysis) or Acetic acid (for acidic catalysis)
-
Centrifuge
-
Sonicator
Procedure:
-
Nanoparticle Dispersion: Disperse a known quantity of silica nanoparticles in anhydrous ethanol. Sonicate the suspension to ensure uniform dispersion.[10]
-
Silane Hydrolysis: In a separate container, prepare a solution of DMES in a mixture of ethanol and deionized water (e.g., 95:5 v/v). Stir for 1-2 hours to allow for hydrolysis of the ethoxy group.
-
Silanization Reaction: Slowly add the hydrolyzed DMES solution to the nanoparticle suspension under vigorous stirring. The pH of the reaction can be adjusted with a catalytic amount of ammonia or acetic acid to optimize the condensation reaction.
-
Reaction Conditions: Allow the reaction to proceed for 12-24 hours at room temperature or a slightly elevated temperature (e.g., 40-50 °C) with continuous stirring.
-
Purification: After the reaction, centrifuge the suspension to separate the functionalized nanoparticles. Discard the supernatant.
-
Washing: Redisperse the nanoparticles in fresh ethanol and sonicate briefly. Repeat the centrifugation and redispersion steps multiple times to remove unreacted silane and byproducts.[10]
-
Drying: Dry the purified functionalized nanoparticles in a vacuum oven.
Experimental Protocol 2: Evaluation of Adhesion Strength - Shear Bond Strength Test
This protocol describes a method to quantify the improvement in adhesion between a substrate and a polymer matrix.
Materials:
-
Substrate slides (e.g., glass, metal)
-
Silane coupling agents (DMES, APTES, etc.)
-
Polymer resin (e.g., epoxy) and curing agent
-
Molds for creating resin cylinders
-
Universal testing machine
Procedure:
-
Substrate Preparation: Clean the substrate slides thoroughly (e.g., with piranha solution for glass) to ensure a hydroxylated surface.[11]
-
Silane Treatment: Apply a solution of the silane coupling agent (e.g., 1-2% in an appropriate solvent) to the cleaned substrate surface. Allow the silane to react for a specific time, followed by rinsing and drying.
-
Composite Assembly: Place a mold on the silanized substrate and fill it with the prepared polymer resin.
-
Curing: Cure the resin according to the manufacturer's instructions.
-
Shear Bond Strength Testing: Use a universal testing machine to apply a shear force to the base of the resin cylinder until failure.[12][13] Record the maximum force.
-
Calculation: Calculate the shear bond strength by dividing the maximum force by the cross-sectional area of the resin cylinder.
Signaling Pathways and Experimental Workflows
Visualizing the chemical reactions and experimental processes can aid in understanding the role of this compound.
References
- 1. Effect of the Coupling Agent (3-Aminopropyl) Triethoxysilane on the Structure and Fire Behavior of Solvent-Free One-Pot Synthesized Silica-Epoxy Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Interfacial Structure and Adhesion Mechanism of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane and Epoxy Modified S… [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Drug loading to mesoporous silica carriers by solvent evaporation: A comparative study of amorphization capacity and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative release kinetics of small drugs (ibuprofen and acetaminophen) from multifunctional mesoporous silica nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. 43.230.198.52 [43.230.198.52]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Dimethylethoxysilane (DMES) and Dimethyldiethoxysilane (DMDEOS) in Coating Applications
In the realm of surface modification and protective coatings, organosilanes play a pivotal role in enhancing performance characteristics such as hydrophobicity, adhesion, and thermal stability. This guide provides a detailed comparison of two such organosilanes, Dimethylethoxysilane (DMES) and Dimethyldiethoxysilane (DMDEOS), for researchers, scientists, and professionals in drug development and materials science. While direct comparative studies with comprehensive experimental data are limited, this document synthesizes available information to highlight the functional differences and potential applications of these two silanes in coatings.
Introduction to DMES and DMDEOS
This compound (DMES) and Dimethyldiethoxysilane (DMDEOS) are both alkoxysilanes but differ fundamentally in their chemical structure, which dictates their reactivity and functionality in coating formulations.
-
This compound (DMES) is a monofunctional silane (B1218182), possessing one ethoxy group. This structure allows it to react with hydroxyl groups on a surface, effectively terminating the surface with a dimethylsilyl group. It is primarily used as a surface modifying agent to impart hydrophobicity rather than forming a polymeric film on its own. A notable application of DMES is by NASA for re-waterproofing the thermal tiles on the Space Shuttle, where it is applied in the vapor phase.[1]
-
Dimethyldiethoxysilane (DMDEOS) is a difunctional silane, containing two ethoxy groups. This bifunctionality enables it to undergo hydrolysis and condensation reactions to form linear polydimethylsiloxane (B3030410) (PDMS) chains.[2] Consequently, DMDEOS can be used to form a siloxane polymer coating, which can provide a more substantial barrier and different mechanical properties compared to the monolayer surface treatment offered by DMES.
The chemical structures of DMES and DMDEOS are illustrated in the diagram below.
Performance Comparison
The differing functionalities of DMES and DMDEOS lead to distinct performance characteristics when used in coatings. The following sections compare their performance based on key metrics, with data summarized from various sources. It is important to note that the experimental conditions under which these data were generated may vary, and thus the comparison should be considered illustrative.
Both DMES and DMDEOS are used to create hydrophobic surfaces. The hydrophobicity is typically quantified by measuring the water contact angle.
| Property | This compound (DMES) | Dimethyldiethoxysilane (DMDEOS) |
| Typical Water Contact Angle | Can achieve high contact angles, indicative of a hydrophobic surface. | Coatings can achieve water contact angles of around 100°.[1][3] |
| Mechanism | Forms a monolayer of dimethylsilyl groups on the surface, reducing surface energy. | Forms a cross-linked polydimethylsiloxane (PDMS) network, which is inherently hydrophobic.[2] |
A significant difference between the two silanes is their ability to form a film.
| Property | This compound (DMES) | Dimethyldiethoxysilane (DMDEOS) |
| Film Formation | Does not form a continuous polymer film due to its monofunctionality. Acts as a surface capping agent. | Forms a linear polydimethylsiloxane (PDMS) film through hydrolysis and condensation.[2] |
| Adhesion | Adhesion is dependent on the reaction with the substrate's surface hydroxyl groups. | Can exhibit good adhesion to various substrates due to the formation of a siloxane network and potential covalent bonding with the substrate. |
The thermal stability of silane-based coatings is crucial for applications in demanding environments.
| Property | This compound (DMES) | Dimethyldiethoxysilane (DMDEOS) |
| Thermal Stability | The stability of the surface treatment depends on the strength of the Si-O-Substrate bond. | Polysiloxane coatings are known for their good thermal stability due to the high bond energy of the Si-O bond.[4] |
The curing mechanism and reaction kinetics are key considerations in the application of these silanes.
| Property | This compound (DMES) | Dimethyldiethoxysilane (DMDEOS) |
| Curing Mechanism | Reacts with surface hydroxyl groups, often facilitated by heat or a catalyst. A by-product is ethanol (B145695).[1] | Undergoes hydrolysis and condensation, which can be catalyzed by acids or bases, to form a siloxane network.[2][5] |
| Reactivity | The Si-H bond in DMES also allows for its use as a mild reducing agent in organic synthesis.[6] The single ethoxy group generally leads to a slower hydrolysis rate compared to di- or tri-alkoxysilanes under similar conditions. | The two ethoxy groups allow for polymerization. The hydrolysis rate is influenced by pH and water concentration.[5] |
The hydrolysis and condensation process for DMDEOS is a critical step in film formation. The diagram below illustrates this process.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible application and evaluation of coatings. Below are representative methodologies for applying DMES and DMDEOS coatings.
For optimal coating performance, the substrate (e.g., glass, metal, or ceramic) should be thoroughly cleaned to ensure the presence of surface hydroxyl groups for reaction. A typical cleaning procedure involves:
-
Sonication in a detergent solution.
-
Rinsing with deionized water.
-
Drying in an oven at 120°C for at least 1 hour.
-
Optional: Plasma treatment to activate the surface and increase the density of hydroxyl groups.
This protocol is adapted from general knowledge of silanization in the vapor phase, as specific details for the NASA application are not publicly available.
-
Place the cleaned and dried substrates in a vacuum desiccator.
-
Place a small, open container with 1-2 mL of DMES in the desiccator, away from the substrates.
-
Evacuate the desiccator to a pressure of approximately 100 mTorr.
-
Leave the substrates exposed to the DMES vapor for 2-12 hours at room temperature.
-
After the deposition period, vent the desiccator with dry nitrogen.
-
Cure the coated substrates in an oven at 120°C for 1 hour to drive the reaction to completion and remove any unreacted silane.
This protocol is a general procedure for forming a polysiloxane coating from an alkoxysilane precursor.
-
Prepare a sol-gel solution by mixing DMDEOS, ethanol (as a solvent), and a water/acid catalyst solution. A typical molar ratio might be 1:10:4 (DMDEOS:Ethanol:Water), with the pH of the water adjusted to 2-3 with HCl.
-
Stir the solution for 1-24 hours to allow for partial hydrolysis and condensation.
-
Immerse the cleaned substrates into the sol-gel solution using a dip-coater at a controlled withdrawal speed (e.g., 100 mm/min).
-
Allow the coated substrates to air dry for 10-15 minutes.
-
Cure the coatings in an oven. A typical curing cycle would be a ramp up to 150-300°C and holding for 1-2 hours.
The following diagram outlines a typical workflow for the preparation and evaluation of these silane coatings.
Adhesion of the coatings to the substrate can be evaluated using standard methods such as ASTM D3359 (tape test).[2]
-
Make a series of cuts through the coating in a lattice pattern using a sharp blade.
-
Apply a specified pressure-sensitive tape over the lattice.
-
Rapidly pull the tape off at a defined angle.
-
The adhesion is assessed by visually inspecting the amount of coating removed by the tape and classifying it according to the ASTM scale.
Conclusion
This compound and Dimethyldiethoxysilane offer distinct functionalities for surface modification and coating applications.
-
DMES is an ideal choice for creating a hydrophobic monolayer on a surface without forming a significant film. Its monofunctional nature makes it a surface-terminating agent.
-
DMDEOS , with its difunctionality, is suitable for forming a polymeric polydimethylsiloxane coating that can provide a more substantial barrier with inherent hydrophobicity and good thermal stability.
The selection between DMES and DMDEOS will ultimately depend on the specific requirements of the application, such as the desired thickness of the coating, the need for a polymeric film versus a surface monolayer, and the processing conditions. Further research involving direct, side-by-side experimental comparisons under identical conditions is warranted to provide a more definitive quantitative assessment of their relative performance in various coating applications.
References
- 1. Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pinn.ai [pinn.ai]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound | [gelest.com]
Confirming Silylation with Dimethylethoxysilane: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the successful silylation of a molecule is a critical step in many analytical and synthetic workflows. Dimethylethoxysilane is a common reagent for introducing a dimethylethoxysilyl protecting group, enhancing the volatility and thermal stability of compounds for applications such as gas chromatography. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm successful silylation with this compound. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and application of these techniques.
Spectroscopic Confirmation at a Glance
The choice of spectroscopic technique for confirming silylation depends on the specific requirements of the analysis, including the level of structural detail needed, the sample matrix, and the available instrumentation. NMR spectroscopy provides the most comprehensive structural information, while FTIR offers a rapid and straightforward method for monitoring the reaction. Mass spectrometry is highly sensitive and provides molecular weight information, which is crucial for confirming the addition of the silyl (B83357) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of the silylated product. By analyzing the chemical shifts and coupling patterns of ¹H, ¹³C, and ²⁹Si nuclei, researchers can unequivocally confirm the formation of the desired silyl ether.
A key indicator of successful silylation is the disappearance of the proton signal from the original hydroxyl, thiol, or amine group and the appearance of new signals corresponding to the dimethylethoxysilyl group.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Dimethylethoxysilyl Group
| Nucleus | Group | Typical Chemical Shift (ppm) |
| ¹H | Si-CH₃ | 0.1 - 0.3 |
| O-CH₂-CH₃ | 3.5 - 3.8 | |
| O-CH₂-CH₃ | 1.1 - 1.3 | |
| ¹³C | Si-CH₃ | -2 - 2 |
| O-CH₂-CH₃ | 58 - 62 | |
| O-CH₂-CH₃ | 18 - 20 |
²⁹Si NMR, although less commonly used due to the lower natural abundance and sensitivity of the ²⁹Si isotope, provides direct evidence of silylation. The chemical shift of the silicon atom will change significantly upon formation of the Si-O bond. The ²⁹Si chemical shift for a dimethylethoxysilyl ether typically appears in the range of 10 to 20 ppm.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Ensure the reaction is complete by monitoring with a preliminary technique like Thin Layer Chromatography (TLC).
-
Quench the reaction and remove any excess silylating agent and byproducts through an appropriate workup procedure (e.g., aqueous wash, extraction, and drying).
-
Purify the crude product using column chromatography or distillation to isolate the silylated compound.
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
-
If desired and available, acquire a ²⁹Si NMR spectrum. This may require a longer acquisition time.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Compare the observed chemical shifts with the expected values for the silylated product and the starting material. Confirm the absence of the starting material's active hydrogen signal.
-
NMR analysis workflow for silylation confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and valuable tool for monitoring the progress of a silylation reaction and confirming the presence of the silyl ether product. The key change to observe in the IR spectrum is the disappearance of the broad O-H, N-H, or S-H stretching band of the starting material and the appearance of new bands characteristic of the Si-O-C and Si-C linkages.
Table 2: Characteristic FTIR Absorption Bands for Silylation Confirmation
| Functional Group | Wavenumber (cm⁻¹) | Appearance/Disappearance |
| O-H (alcohol) | 3200 - 3600 (broad) | Disappears |
| N-H (amine) | 3300 - 3500 | Disappears |
| S-H (thiol) | 2550 - 2600 (weak) | Disappears |
| Si-O-C | 1050 - 1150 (strong) | Appears |
| Si-CH₃ | 1250 - 1260 and 840 - 850 | Appears |
| C-H (in ethoxy) | 2850 - 2980 | Appears/Changes |
Experimental Protocol: FTIR Analysis (ATR)
-
Sample Preparation:
-
For in-situ monitoring, an Attenuated Total Reflectance (ATR) probe can be immersed in the reaction mixture.
-
For analysis of the final product, place a small drop of the purified liquid or a small amount of the solid product directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the spectrum of the sample. Typically, 16-32 scans are co-added to obtain a good quality spectrum.
-
-
Data Analysis:
-
Compare the spectrum of the product with that of the starting material.
-
Look for the disappearance of the characteristic absorption band of the active hydrogen-containing group (e.g., O-H).
-
Identify the appearance of new, strong bands corresponding to the Si-O-C and Si-CH₃ vibrations.
-
FTIR analysis workflow for silylation confirmation.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a highly sensitive technique for confirming silylation. It provides the molecular weight of the silylated product and characteristic fragmentation patterns that can be used for structural elucidation. The increase in molecular weight corresponding to the addition of the dimethylethoxysilyl group (103.06 g/mol ) is a strong indicator of a successful reaction.
Table 3: Common Mass Fragments for Dimethylethoxysilyl Derivatives
| Fragment | m/z | Interpretation |
| [M]+ | Varies | Molecular ion of the silylated compound |
| [M-15]+ | M-15 | Loss of a methyl group (CH₃) |
| [M-29]+ | M-29 | Loss of an ethyl group (C₂H₅) |
| [M-45]+ | M-45 | Loss of an ethoxy group (OC₂H₅) |
| [M-59]+ | M-59 | Loss of the Si(CH₃)₂H group |
| 103 | 103 | [Si(CH₃)₂OC₂H₅]⁺ |
| 75 | 75 | [(CH₃)₂SiOH]⁺ |
| 59 | 59 | [(CH₃)₂SiH]⁺ |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dilute a small aliquot of the purified reaction product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 1-10 µg/mL.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
The GC will separate the components of the mixture before they enter the mass spectrometer.
-
The mass spectrometer will ionize the molecules (typically by electron impact, EI) and separate the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Analyze the mass spectrum of the peak corresponding to the silylated product.
-
Identify the molecular ion peak and compare its m/z value with the expected molecular weight of the product.
-
Examine the fragmentation pattern and compare it with known fragmentation patterns of silyl ethers to further confirm the structure.
-
GC-MS analysis workflow for silylation confirmation.
Conclusion
The confirmation of silylation with this compound can be effectively achieved using a combination of spectroscopic techniques. NMR provides the most definitive structural evidence, FTIR is ideal for rapid reaction monitoring, and MS offers high sensitivity for confirming the molecular weight of the product. By understanding the principles and experimental considerations of each technique, researchers can confidently verify the success of their silylation reactions and proceed with their downstream applications.
Assessing the Hydrolytic Stability of Dimethylethoxysilane Modifications: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in surface modification, the long-term stability of these modifications is a critical determinant of performance and reliability. Dimethylethoxysilane (DMES) is a frequently employed reagent for creating hydrophobic surfaces. However, the durability of the resulting siloxane bonds in aqueous environments is a key consideration. This guide provides a comparative analysis of the hydrolytic stability of this compound modifications against other common silane (B1218182) coupling agents, supported by experimental data and detailed protocols.
The Mechanism of Hydrolysis and Condensation
The surface modification process with this compound, and alkoxysilanes in general, is a two-step process involving hydrolysis and condensation. In the initial hydrolysis step, the ethoxy groups (-OCH2CH3) on the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water, forming a reactive silanol (B1196071) intermediate and releasing ethanol (B145695) as a byproduct. Subsequently, these silanol groups condense with hydroxyl groups on the substrate surface or with other silanol groups to form stable siloxane (Si-O-Si) bonds. This process results in a covalently bound hydrophobic monolayer on the substrate.
Hydrolysis and condensation of this compound.
The stability of the resulting modification is largely dependent on the resistance of these newly formed siloxane bonds to hydrolysis, which would represent a reversal of the condensation step.
Comparative Hydrolytic Stability
The hydrolytic stability of a silane modification is influenced by several factors, including the number and type of alkoxy groups, the organic functionality attached to the silicon atom, and the surrounding environmental conditions such as pH.
Generally, methoxy (B1213986) groups hydrolyze more rapidly than ethoxy groups, which can influence both the initial film formation and the long-term stability of the coating. Silanes with three alkoxy groups, like methyltrimethoxysilane (B3422404) (MTMS), can form a more cross-linked and potentially more stable network compared to di-alkoxy silanes like dimethyldiethoxysilane (DMDES), a close analog of DMES. However, the presence of more hydrolyzable groups can also lead to a higher susceptibility to degradation if the cross-linking is incomplete.
Recent advancements have led to the development of dipodal silanes, which possess two silicon atoms. These molecules can form a greater number of bonds with the substrate, significantly enhancing hydrolytic stability, especially in harsh acidic and brine environments.[1]
Table 1: Comparative Hydrolytic Stability of Silane Modifications
| Silane Type | Key Structural Features | Hydrolytic Stability Performance | Supporting Data |
| Dimethyldiethoxysilane (DMDES) * | Di-alkoxy, monofunctional | Moderate | Hydrolysis rate constant is lower in mixed systems with TEOS compared to single precursor systems.[2] |
| Methyltriethoxysilane (MTES) | Tri-alkoxy, monofunctional | Moderate to High | Forms a cross-linked network. The hydrolysis process follows second-order reactions.[3] |
| Conventional Monopodal Silane (n-decyltriethoxysilane) | Tri-alkoxy, long alkyl chain | Prone to degradation in acidic and basic conditions | Significant decrease in water contact angle after immersion in 6M HCl and 1M NH4OH.[1] |
| Pendant Dipodal Silane | Two silicon atoms, pendant structure | Markedly improved resistance to hydrolysis | Maintains a stable hydrophobic surface in acidic and brine environments.[1] |
*Dimethyldiethoxysilane (DMDES) is presented as a close structural analog to this compound (DMES) for which comparative hydrolysis rate data is more readily available.
Experimental Protocols
To quantitatively assess the hydrolytic stability of silane modifications, accelerated aging tests are commonly employed. These tests involve exposing the modified surfaces to aqueous environments under stressed conditions (e.g., elevated temperature, extreme pH) and monitoring the degradation of the coating over time.
Accelerated Hydrolytic Stability Testing
1. Substrate Preparation and Silanization:
-
Clean and activate the substrate surface to ensure a high density of hydroxyl groups. Common methods include plasma treatment or piranha solution etching.
-
Apply the silane coating via a chosen method, such as vapor deposition or solution immersion.
-
Cure the coated substrate to promote the formation of covalent siloxane bonds.
2. Initial Characterization:
-
Measure the initial water contact angle using a goniometer to establish the baseline hydrophobicity of the freshly prepared surface.
-
(Optional) Perform surface analysis using X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of the surface.
3. Accelerated Aging:
-
Immerse the silanized substrates in a relevant aqueous solution (e.g., deionized water, phosphate-buffered saline, acidic or basic solutions) in sealed containers.
-
Place the containers in an oven or incubator at an elevated temperature (e.g., 50-70°C) for a predetermined period (e.g., 24 hours, 7 days, or longer).
4. Post-Aging Analysis:
-
Remove the samples from the solution, rinse with deionized water, and dry with a stream of inert gas (e.g., nitrogen).
-
Measure the water contact angle again to assess any changes in hydrophobicity. A significant decrease in contact angle indicates degradation of the silane layer.
-
(Optional) Acquire another XPS spectrum to detect any loss of the silane layer by observing changes in the elemental composition of the surface.
Experimental workflow for assessing hydrolytic stability.
Conclusion
The hydrolytic stability of this compound modifications is a critical factor for applications in aqueous environments. While providing a hydrophobic surface, its long-term performance can be influenced by factors such as pH and temperature. Comparative analysis indicates that while DMES modifications offer moderate stability, alternatives such as silanes that can form more extensive cross-linked networks or dipodal silanes with multiple attachment points to the substrate, demonstrate enhanced resistance to hydrolysis. The selection of an appropriate silane for surface modification should, therefore, be guided by the specific environmental conditions and the required durability of the application. The provided experimental protocols offer a framework for the quantitative assessment and comparison of different silane modifications, enabling informed decisions for researchers and professionals in the field.
References
Methoxy vs. Ethoxy Silanes: A Comparative Guide for Surface Modification
For researchers, scientists, and drug development professionals engaged in surface modification, the choice between methoxy (B1213986) and ethoxy silanes is a critical decision that influences reaction kinetics, processability, and the final properties of the modified surface. This guide provides an objective comparison of these two common classes of silanes, supported by available data and detailed experimental protocols, to facilitate an informed selection for your specific application.
Key Performance Differences: Reactivity and Handling
The primary distinction between methoxy and ethoxy silanes lies in their hydrolysis rate, a crucial first step in the surface modification process. Methoxy silanes possess a higher reactivity due to the smaller size and higher polarity of the methoxy group compared to the ethoxy group.[1][2] This fundamental difference has significant implications for their handling, stability, and performance.
Methoxy silanes hydrolyze more rapidly than their ethoxy counterparts.[1][3] This faster reaction can be advantageous for applications requiring high throughput and rapid curing.[1] However, this increased reactivity comes at the cost of a shorter shelf life for the silane (B1218182) solution and the generation of methanol (B129727) as a byproduct, which is more toxic than the ethanol (B145695) produced from ethoxy silanes.[1][2]
Conversely, ethoxy silanes exhibit slower, more controlled hydrolysis, leading to a longer working time and greater stability of the silane solution.[1][2] This makes them a more favorable option for applications that require a longer shelf life, more controlled reaction kinetics, and have concerns about volatile organic compounds (VOCs).[1]
Table 1: General Characteristics of Methoxy vs. Ethoxy Silanes
| Feature | Methoxy Silanes | Ethoxy Silanes |
| Hydrolysis Rate | Faster[1][3] | Slower[1] |
| Byproduct of Hydrolysis | Methanol (more toxic)[1][2] | Ethanol (less toxic)[1][2] |
| Shelf Life of Solution | Shorter[1] | Longer[1] |
| Working Time | Shorter[1] | Longer[1] |
| Cure Rate | Faster[4] | Slower |
| Volatility | More volatile[2] | Less volatile[2] |
| VOC Concerns | Higher[1] | Lower[1] |
Quantitative Performance Data: A Note on Direct Comparison
Direct, head-to-head comparative studies of methoxy and ethoxy silanes with identical organofunctional groups on the same substrate and under the same experimental conditions are limited in publicly available literature. The following table presents illustrative data from various sources. It is crucial to note that these values are not directly comparable due to variations in the specific silanes, substrates, and experimental methodologies used.
Table 2: Illustrative Performance Data for Methoxy and Ethoxy Silanes from Various Studies
| Performance Metric | Silane Type | Substrate | Key Findings |
| Shear Bond Strength | Methoxy-based | Dentin | 14.56 ± 2.97 MPa (in self-etching adhesive)[1] |
| Ethoxy-based | Not Specified | 12.62 ± 2.48 MPa (in self-etching adhesive)[1] | |
| Water Contact Angle | Dodecyltriethoxysilane | Glass | 100°[5] |
| (Methoxytriethyleneoxy)trimethoxysilylundecanoate | Glass | 74°[5] |
Reaction Mechanism and Bonding Pathway
The surface modification process for both methoxy and ethoxy silanes follows a two-step mechanism: hydrolysis and condensation.
-
Hydrolysis: The alkoxy groups (-OCH₃ or -OC₂H₅) react with water to form reactive silanol (B1196071) groups (-Si-OH). This reaction is the rate-determining step and is faster for methoxy silanes.[1]
-
Condensation: The newly formed silanol groups then condense with hydroxyl groups present on the substrate surface, forming stable covalent siloxane bonds (-Si-O-Substrate). The silanol groups can also self-condense to form a cross-linked siloxane network on the surface.[1]
Experimental Protocols
Accurate and reproducible data are paramount in materials science. The following are detailed methodologies for key experiments used to evaluate the performance of silane coupling agents.
Protocol 1: Surface Treatment of Substrates with Silane Coupling Agents
This protocol outlines the steps for applying a silane coupling agent to a substrate to promote adhesion.
-
Substrate Preparation:
-
Thoroughly clean the substrate surface to remove any organic contaminants and dust. This can be achieved by washing with detergents, followed by rinsing with deionized water and drying.
-
For some substrates, a surface activation step, such as plasma treatment or acid etching, may be necessary to generate hydroxyl (-OH) groups on the surface.
-
-
Silane Solution Preparation:
-
Prepare a dilute solution of the silane coupling agent (typically 1-5% by weight) in a suitable solvent, commonly a mixture of alcohol (e.g., ethanol) and water.
-
The water is necessary for the hydrolysis of the silane.
-
The pH of the solution is often adjusted to 4-5 with an acid (e.g., acetic acid) to catalyze the hydrolysis reaction.
-
Allow the solution to stand for a specific time (e.g., 30-60 minutes) to ensure sufficient hydrolysis of the alkoxy groups to silanol groups.
-
-
Application of Silane:
-
Apply the hydrolyzed silane solution to the prepared substrate surface by dipping, spraying, or wiping.
-
Ensure uniform coverage of the surface.
-
-
Drying and Curing:
-
Allow the solvent to evaporate from the surface at room temperature or with gentle heating.
-
Cure the treated substrate at an elevated temperature (e.g., 100-120°C) for a specified duration (e.g., 30-60 minutes) to promote the condensation reaction between the silanol groups and the substrate surface, as well as self-condensation to form a stable siloxane layer.[1]
-
Protocol 2: Contact Angle Measurement
This protocol describes the procedure for measuring the static contact angle of a liquid on a treated surface, a key indicator of surface energy and hydrophobicity/hydrophilicity.
-
Sample Preparation: Prepare a flat, smooth sample of the substrate and treat it with the desired silane according to Protocol 1.
-
Instrumentation: Use a contact angle goniometer equipped with a microsyringe for droplet deposition and a camera for image capture.
-
Droplet Deposition: Place a small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water for hydrophobicity assessment) onto the treated surface.
-
Image Capture and Analysis: Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface. Use the goniometer's software to analyze the image and calculate the contact angle between the tangent of the droplet and the substrate surface.
-
Replicates: Perform measurements at multiple locations on the surface to ensure statistical reliability.
Conclusion: A Trade-off Between Reactivity and Stability
The choice between methoxy and ethoxy silanes for surface modification involves a trade-off between reactivity and stability. Methoxy silanes offer the advantage of faster reaction times, which can be beneficial in high-throughput applications. However, this is accompanied by a shorter solution shelf life and the production of more toxic methanol. Ethoxy silanes, with their slower hydrolysis rate, provide longer working times, greater solution stability, and the safer byproduct of ethanol. The optimal choice will ultimately depend on the specific requirements of the application, including processing time, storage conditions, and safety considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy - News | BRB [brb-international.com]
- 3. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
evaluating the mechanical properties of composites with Dimethylethoxysilane
For researchers, scientists, and drug development professionals, the selection of appropriate coupling agents is critical in the development of high-performance composite materials. This guide provides a comparative analysis of the mechanical properties of composites incorporating Dimethylethoxysilane and other alternative silane (B1218182) coupling agents. The information is supported by experimental data to facilitate informed material selection.
This publication compares the performance of composites treated with this compound and its alternatives, presenting key mechanical property data in a clear, tabular format. Detailed experimental protocols for the cited tests are also provided to ensure reproducibility and aid in the design of future studies.
Performance Comparison of Silane Coupling Agents
The efficacy of a silane coupling agent is determined by its ability to improve the interfacial adhesion between the inorganic filler and the organic polymer matrix, which directly impacts the mechanical properties of the composite. While data specifically on this compound is limited, existing research on analogous silanes provides valuable insights.
A study on a novel Poly(methyl methacrylate)-Dimethyl diethoxysilane (B101294) nano-composite revealed a significant improvement in fracture toughness compared to a similar composite using tetraethyl orthosilicate. The researchers attributed this enhanced toughness to the reduced number of siloxane linkages in the this compound structure[1].
For comparison, various other silane coupling agents are frequently employed in composite fabrication. Alternatives such as 3-methacryloxypropyltrimethoxysilane (MPS) and 8-methacryloxyoctyltrimethoxysilane (MOS) have been shown to significantly affect properties like flexural modulus, flexural strength, and microhardness[2]. The choice of silane can be a determining factor in the final mechanical characteristics of dental resin composites[3].
The following table summarizes the mechanical properties of composites treated with different silane coupling agents.
| Silane Coupling Agent | Polymer Matrix | Filler | Tensile Strength (MPa) | Flexural Modulus (GPa) | Flexural Strength (MPa) | Key Findings |
| Dimethyldiethoxysilane | Poly(methyl methacrylate) | Silica (nano) | ~20[1] | - | - | Showed much improved fracture toughness compared to TEOS-based composite[1]. |
| 3-methacryloxypropyltrimethoxysilane (MPS) | Urethane dimethacrylate/ Triethylene glycol dimethacrylate | SiO2-based bioactive glass | - | 11.6 (at 3 wt%)[2] | 124 (at 3 wt%)[2] | Higher concentrations of MPS led to increased flexural strength[2]. |
| 8-methacryloxyoctyltrimethoxysilane (MOS) | Urethane dimethacrylate/ Triethylene glycol dimethacrylate | SiO2-based bioactive glass | - | 11.2 (at 3 wt%)[2] | 125 (at 3 wt%)[2] | Exhibited higher flexural strength at lower concentrations compared to MPS[2]. |
| 3-acryloxypropyltrimethoxysilane + 1,2-bis-(triethoxysilyl)ethane | Bis-GMA/TEGDMA | - | - | - | 100.5[3] | The blend of silanes showed the highest flexural strength in the study[3]. |
| Untreated (Control) | Urethane dimethacrylate/ Triethylene glycol dimethacrylate | SiO2-based bioactive glass | - | - | - | Composites with non-silanized fillers generally exhibit lower mechanical properties[4]. |
Experimental Protocols
The mechanical properties of composite materials are evaluated using a range of standardized tests. The following are detailed methodologies for key experiments cited in the comparison.
Tensile Testing
-
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the composite material.
-
Standard: ASTM D638, ISO 527.
-
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens are prepared from the composite material according to the dimensions specified in the standard.
-
Test Setup: The specimen is mounted in the grips of a universal testing machine.
-
Procedure: A tensile load is applied to the specimen at a constant crosshead speed until failure occurs. The load and displacement are recorded throughout the test.
-
Data Analysis: Tensile strength is calculated as the maximum load divided by the original cross-sectional area. Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.
-
Three-Point Bending Test (Flexural Test)
-
Objective: To measure the flexural strength and flexural modulus of the composite.
-
Standard: ASTM D790, ISO 178.
-
Methodology:
-
Specimen Preparation: Rectangular beam specimens are prepared with specific dimensions (e.g., 2mm x 2mm x 25mm)[2].
-
Test Setup: The specimen is placed on two supports, and a load is applied to the center of the specimen.
-
Procedure: The load is applied at a constant rate until the specimen fractures or reaches a specified deflection. The load and deflection are recorded.
-
Data Analysis: Flexural strength is calculated from the load at fracture, the span between the supports, and the specimen dimensions. Flexural modulus is calculated from the slope of the load-deflection curve in the elastic region.
-
Vickers Microhardness Test
-
Objective: To determine the hardness of the composite material.
-
Standard: ASTM E384, ISO 6507.
-
Methodology:
-
Specimen Preparation: The surface of the composite specimen is polished to a smooth finish.
-
Test Setup: A Vickers indenter (a diamond pyramid) is pressed into the surface of the material with a specific load (e.g., 2.94N for 10s)[2].
-
Procedure: After the load is removed, the dimensions of the indentation left in the surface are measured using a microscope.
-
Data Analysis: The Vickers hardness number (VHN) is calculated based on the applied load and the surface area of the indentation.
-
Visualizing the Evaluation Workflow
The following diagram illustrates a typical workflow for the mechanical evaluation of composites with silane coupling agents.
References
Analyzing Dimethylethoxysilane Reaction Products: A Comparative Guide to 29Si NMR, GC-MS, and FTIR Spectroscopy
For researchers, scientists, and drug development professionals, the accurate characterization of reaction products is paramount. When working with organosilicon compounds such as dimethylethoxysilane, understanding the extent of hydrolysis and condensation is crucial for controlling product properties. This guide provides a comparative analysis of three common analytical techniques—29Si Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the qualitative and quantitative analysis of this compound reaction products.
The hydrolysis and condensation of this compound is a dynamic process involving the conversion of ethoxy groups to silanol (B1196071) groups, followed by the formation of siloxane bonds to yield a range of linear and cyclic oligomers. Monitoring this transformation requires analytical methods that can distinguish between the starting material, intermediates, and final products.
Comparative Analysis of Analytical Techniques
29Si NMR spectroscopy offers direct insight into the silicon environment, providing unambiguous identification and quantification of different silicon species. GC-MS is a powerful tool for separating and identifying volatile components in the reaction mixture. FTIR spectroscopy provides a rapid method for monitoring the overall progress of the reaction by tracking changes in functional groups. The choice of technique often depends on the specific information required, the complexity of the sample, and the available instrumentation.
| Feature | 29Si NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Measures the magnetic properties of the 29Si nucleus to provide detailed information about its chemical environment. | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Measures the absorption of infrared radiation by molecular vibrations to identify functional groups. |
| Information Provided | - Direct observation of Si-O-Si (siloxane) and Si-OH (silanol) linkages.- Quantitative determination of monomer, dimer, and higher oligomers.- Structural elucidation of different silicon environments (e.g., end-groups, middle-groups). | - Separation and identification of volatile reactants, intermediates, and products.- Quantification of individual volatile species. | - Monitoring the disappearance of Si-O-Et (ethoxy) groups.- Monitoring the appearance of Si-OH (silanol) and Si-O-Si (siloxane) groups. |
| Sample Type | Liquid or solid | Volatile liquids or gases | Liquid, solid, or gas |
| Sensitivity | Moderate to low. Can be enhanced with techniques like DEPT. Detection limits can be in the range of 150 ng/mL (ppb) for some species.[1] | High. Can detect trace amounts of volatile compounds. | Moderate. |
| Quantitative Analysis | Excellent for quantifying different silicon species.[2] | Good for volatile components with appropriate calibration. | Semi-quantitative; can be used to monitor reaction kinetics.[3][4] |
| Analysis Time | Can be lengthy due to the low natural abundance and long relaxation times of 29Si. | Relatively fast, typically minutes per sample. | Very fast, typically seconds to minutes per sample. |
| Strengths | - Provides detailed structural information.- Directly probes the silicon backbone.- Non-destructive. | - Excellent separation capabilities.- High sensitivity for volatile compounds. | - Fast and easy to use.- Good for real-time reaction monitoring.[5] |
| Limitations | - Low sensitivity.- Long acquisition times.- Not suitable for highly viscous or insoluble samples. | - Limited to volatile and thermally stable compounds.- May require derivatization for non-volatile species. | - Provides information on functional groups, not detailed molecular structure.- Overlapping peaks can complicate interpretation.[3] |
Experimental Protocols
29Si NMR Spectroscopy
Objective: To identify and quantify the various silicon-containing species in a this compound reaction mixture.
Materials:
-
NMR spectrometer with a broadband probe tuned to the 29Si frequency.
-
NMR tubes (e.g., 5 mm diameter).
-
Deuterated solvent (e.g., CDCl3).
-
Internal standard (e.g., Tetramethylsilane - TMS).
-
Reaction sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl3) in a clean, dry vial.
-
Add a small amount of an internal standard, such as TMS, for chemical shift referencing (δ = 0 ppm).
-
Transfer the solution to an NMR tube to the appropriate height.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain a homogeneous field and good spectral resolution.
-
Tune the probe to the 29Si frequency.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts for silanes and siloxanes (e.g., +20 to -120 ppm).
-
Use a pulse sequence appropriate for 29Si NMR. A simple pulse-acquire sequence can be used, but for enhanced sensitivity, a polarization transfer sequence like DEPT (Distortionless Enhancement by Polarization Transfer) is recommended.
-
Set the relaxation delay to be at least 5 times the longest T1 relaxation time of the silicon nuclei to ensure quantitative results. This may require long experiment times.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the peaks corresponding to different silicon species to determine their relative concentrations. The typical chemical shift regions are:
-
This compound monomer: around -4 to -6 ppm.
-
Silanol intermediates: around -10 to -20 ppm.
-
Linear siloxane chains (D units): around -19 to -24 ppm.
-
Cyclic siloxanes (e.g., D3, D4): around -9 to -22 ppm.
-
-
Visualizing the Analytical Workflow
The following diagrams illustrate the overall analytical workflow and the specific steps involved in 29Si NMR analysis.
Caption: Overall workflow for analyzing this compound reaction products.
Caption: Step-by-step workflow for 29Si NMR analysis.
Conclusion
The analysis of this compound reaction products can be effectively accomplished using a combination of 29Si NMR, GC-MS, and FTIR spectroscopy. 29Si NMR stands out for its ability to provide detailed structural information and quantitative data on the various silicon species present. While GC-MS excels in the separation and identification of volatile components, and FTIR offers a rapid means of monitoring the reaction progress. For a comprehensive understanding of the reaction, a multi-technique approach is often the most powerful strategy, allowing researchers to gain a complete picture of the reaction mixture's composition.
References
A Comparative Guide to the Long-Term Stability of Dimethylethoxysilane-Based Materials
For researchers, scientists, and drug development professionals, the selection of materials with reliable long-term stability is paramount for ensuring the integrity and efficacy of their work. Dimethylethoxysilane (DMES) is a silane (B1218182) coupling agent used for surface modification and as a component in various materials. This guide provides an objective comparison of the anticipated long-term stability of DMES-based materials with other common alternatives, supported by available experimental data and established testing protocols.
It is important to note that publicly available, long-term, direct quantitative stability data for this compound is limited.[1] Therefore, this guide leverages data from analogous ethoxysilanes and general principles of silane chemistry to provide a comprehensive comparative overview.
Degradation Mechanism of Silane-Based Materials
The primary degradation pathway for silane-based materials, including those derived from DMES, is the hydrolysis of siloxane (Si-O-Si) bonds. This process is influenced by environmental factors such as moisture, temperature, and pH. The hydrolysis of the ethoxy groups on the silicon atom is the initial step, forming silanol (B1196071) groups (-Si-OH). These silanols then condense to form a cross-linked siloxane network, which can be reversed over time, leading to a loss of adhesion, hydrophobicity, and overall material integrity. The rate of hydrolysis is generally slower for ethoxysilanes compared to their methoxysilane (B1618054) counterparts, which may contribute to a greater stability of DMES-based materials in aqueous environments.[2]
Quantitative Performance Comparison
The following tables summarize key performance metrics related to the long-term stability of various silane-based materials. Due to the scarcity of direct data for DMES, data for other relevant silanes are included for comparison.
Table 1: Adhesion Strength After Accelerated Aging
| Silane Coupling Agent | Substrate | Aging Conditions | Initial Adhesion (MPa) | Adhesion after Aging (MPa) | Percentage Decrease (%) |
| (Proxy for DMES) Vinyltriethoxysilane (B1683064) (25%) | Urethanedimethacrylate Composite | 24h in 100°C water | Not specified | No significant decrease | ~0% |
| 3-Methacryloxypropyltrimethoxysilane (MPTMS) | Urethanedimethacrylate Composite | 24h in 100°C water | Not specified | Significant decrease | >10% |
| Universal Adhesive (Single Bond Universal) | Dentin | 60,000 mechanical loading cycles | ~42.5 | ~33.3 | ~21.6% |
| Universal Adhesive (All-Bond Universal) | Dentin | 60,000 mechanical loading cycles | Significantly higher than others | Significant decrease after loading | Variable |
Data for vinyltriethoxysilane is used as a proxy to infer the potential high hydrolytic stability of ethoxy-based silanes like DMES.
Table 2: Change in Water Contact Angle After Water Immersion
| Silane Coating | Substrate | Immersion Conditions | Initial Contact Angle (°) | Contact Angle after Immersion (°) | Percentage Decrease (%) |
| (Proxy for DMES) Octadecyltrimethoxysilane (ODTMS) | Aluminum Alloy | 300 hours in deionized water | ~105-110 | ~88-95 | ~9-19% |
| 3-Aminopropyltriethoxysilane (APTES) | Glass | 24 hours in deionized water | ~60-70 | ~40-50 | ~33% |
| Fluorinated Alkyl Silane (FAS) | Glass | 24 hours in deionized water | >110 | >105 | <5% |
Data for ODTMS, another ethoxysilane, is used to estimate the potential change in hydrophobicity for a DMES-based coating.
Experimental Protocols
Detailed methodologies for key stability-indicating experiments are provided below.
Accelerated Aging (ASTM F1980)
This protocol is used to simulate the effects of long-term aging on materials in a shorter timeframe.
a. Objective: To evaluate the effect of elevated temperature and humidity on the physical and chemical properties of the material over time.
b. Procedure:
-
Sample Preparation: Prepare coated substrates or material samples according to standard procedures.
-
Define Aging Parameters:
-
Accelerated Aging Temperature (TAA): Typically between 50°C and 60°C.[3][4] It is crucial not to exceed the glass transition temperature of the material to avoid unrealistic failure modes.[5]
-
Ambient Temperature (TRT): The expected storage temperature, usually between 20°C and 25°C.[4]
-
Aging Factor (Q10): A conservative value of 2 is commonly used, indicating a doubling of the aging rate for every 10°C increase in temperature.
-
Relative Humidity (RH): If the material is sensitive to moisture, a controlled humidity of 45-55% RH is recommended.[5]
-
-
Calculate Test Duration: Use the Arrhenius equation to determine the duration of the accelerated aging test required to simulate a specific real-time shelf life.
-
Exposure: Place the samples in an environmental chamber set to the specified TAA and RH for the calculated duration.
-
Analysis: At predetermined time points, remove samples and evaluate properties such as adhesion, contact angle, and chemical composition.
Water Immersion Test (ASTM D870)
This test evaluates the resistance of coatings to water immersion.
a. Objective: To assess the degradation of a coating after prolonged contact with water.
b. Procedure:
-
Sample Preparation: Prepare coated panels as per standard methods.
-
Water Bath Setup: Fill a corrosion-resistant tank with distilled or deionized water. Heat the water to the specified temperature (e.g., 38°C) and ensure circulation to prevent stagnation.
-
Immersion: Partially or fully immerse the coated specimens in the water bath.[6]
-
Exposure Duration: Keep the specimens submerged for a predetermined period (e.g., 24 hours to several weeks).[6]
-
Evaluation: After the exposure period, remove the specimens, wipe them dry, and evaluate for changes in appearance (e.g., blistering, color change) and physical properties (e.g., adhesion) within 10 minutes of removal.[7]
Adhesion Test (ASTM D3359 - Cross-Cut Tape Test)
This method assesses the adhesion of coatings to a substrate.
a. Objective: To determine the resistance of a coating to separation from the substrate.
b. Procedure:
-
Cutting the Coating: For coatings up to 5 mils thick, make a lattice pattern of six or eleven cuts in each direction through the coating to the substrate using a sharp blade.[8]
-
Tape Application: Apply a pressure-sensitive tape over the lattice pattern and smooth it down firmly with a pencil eraser to ensure good contact.[8]
-
Tape Removal: After a short period, rapidly pull the tape off at a 180° angle.[9]
-
Assessment: Examine the grid area for any removal of the coating and classify the adhesion on a scale from 5B (no peeling) to 0B (severe peeling) by comparing with the standard's illustrations.[10][11]
Visualizations
Experimental Workflow for Stability Testing
Caption: Experimental workflow for long-term stability testing of DMES-based materials.
Comparative Stability Logic
Caption: Logical comparison of the stability of DMES-based materials with alternatives.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. gelest.com [gelest.com]
- 3. pkgcompliance.com [pkgcompliance.com]
- 4. micomlab.com [micomlab.com]
- 5. westpak.com [westpak.com]
- 6. matestlabs.com [matestlabs.com]
- 7. simon-products.com [simon-products.com]
- 8. kta.com [kta.com]
- 9. hightower-labs.com [hightower-labs.com]
- 10. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 11. micomlab.com [micomlab.com]
Safety Operating Guide
Safe Disposal of Dimethylethoxysilane: A Guide for Laboratory Professionals
Dimethylethoxysilane is a highly flammable liquid and vapor that requires careful handling and adherence to strict disposal protocols to ensure the safety of laboratory personnel and environmental protection.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its primary hazards. It is classified as a highly flammable liquid and can cause serious eye irritation.[1][2] Skin and respiratory tract irritation may also occur.[1][3] Upon contact with water or moisture, it hydrolyzes to release ethanol.[1]
Key Safety Data:
| Hazard Classification | GHS Pictograms | Precautionary Statements | Personal Protective Equipment (PPE) |
| Flammable Liquid (Category 2)[2] | GHS02 (Flame) | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1] P233: Keep container tightly closed.[1] P240: Ground/bond container and receiving equipment.[1] P241: Use explosion-proof electrical/ventilating/lighting equipment.[1] P242: Use only non-sparking tools.[1] P243: Take precautionary measures against static discharge.[1] | Flame-retardant lab coat, Chemical safety goggles, Face shield (if splash hazard exists), Nitrile or butyl rubber gloves |
| Eye Irritation (Category 2A)[1] | GHS07 (Exclamation Mark) | P264: Wash hands thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] | Chemical safety goggles, Face shield |
Experimental Protocol: Handling and Quenching a Reaction Containing this compound
This protocol outlines the safe handling of this compound during a typical laboratory reaction and the subsequent quenching and workup procedure, which generates the waste requiring disposal.
Methodology:
-
Preparation and Reaction Setup:
-
Conduct all work in a certified chemical fume hood.[4]
-
Ensure a Class B (or ABC) fire extinguisher and a safety shower/eyewash station are readily accessible.
-
Ground all equipment to prevent static discharge.[5]
-
Wear appropriate PPE, including a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.
-
The reaction vessel should be purged with an inert gas (e.g., nitrogen or argon) as this compound is moisture-sensitive.[2]
-
Add this compound to the reaction vessel slowly using a syringe or a dropping funnel.
-
-
Reaction Quenching:
-
Once the reaction is complete, cool the reaction mixture in an ice bath.
-
Prepare a separate flask containing a suitable quenching agent (e.g., a cold, saturated aqueous solution of sodium bicarbonate).
-
Slowly, and with stirring, transfer the reaction mixture to the quenching solution. Be prepared for potential gas evolution.
-
The hydrolysis of this compound will produce ethanol.[1]
-
-
Workup and Waste Segregation:
-
After quenching, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Collect the organic layers.
-
Segregate the aqueous and organic waste streams into separate, clearly labeled hazardous waste containers.[6]
-
Disposal Procedures for this compound Waste
Proper disposal is critical and must be carried out in compliance with local, state, and federal regulations.[3] The primary recommended disposal method for this type of waste is incineration by a licensed waste disposal facility.[1]
Step-by-Step Disposal Plan:
-
Waste Collection and Storage:
-
Collect all waste containing this compound (including contaminated absorbents from spills) in a designated, properly sealed, and labeled hazardous waste container.[2]
-
The container must be compatible with flammable organic waste.
-
Do not overfill the container; a general guideline is to not exceed 90% capacity.[7]
-
Store the waste container in a cool, well-ventilated area away from ignition sources.[8]
-
-
Spill Management:
-
In case of a spill, immediately eliminate all ignition sources.[1]
-
Ventilate the area.
-
Contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[5]
-
Use non-sparking tools to collect the absorbed material.[5]
-
Place the contaminated absorbent into a sealed container for hazardous waste disposal.[2]
-
-
Disposal of Empty Containers:
-
Empty this compound containers are also considered hazardous as they may retain flammable vapors.[1]
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[9]
-
Collect the rinsate and dispose of it as flammable hazardous waste.[4]
-
After rinsing, deface or remove the original label and dispose of the container as non-hazardous waste, or according to your institution's guidelines.[6]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Ensure all waste containers are properly labeled with their contents.[6]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the safe disposal of this compound and associated waste.
Caption: Disposal workflow for this compound waste.
References
- 1. gelest.com [gelest.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. image.trusco-sterra2.com [image.trusco-sterra2.com]
- 6. nswai.org [nswai.org]
- 7. ethz.ch [ethz.ch]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. otago.ac.nz [otago.ac.nz]
Essential Safety and Operational Guide for Handling Dimethylethoxysilane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Dimethylethoxysilane. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Summary
This compound is a highly flammable liquid and vapor that can cause serious eye irritation and skin irritation.[1] It is harmful to aquatic organisms and must be handled with appropriate safety measures to avoid personal exposure and environmental contamination.[2] The material is moisture-sensitive and may decompose in contact with moist air or water, liberating ethanol.[1][3] Vapors are heavier than air and may form explosive mixtures with air, posing a significant fire hazard when exposed to heat, flames, or oxidizers.[2][4]
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative safety data for this compound.
| Parameter | Value | Source |
| ACGIH TWA (ppm) | 0.5 ppm | [3] |
| ACGIH STEL (ppm) | 1.5 ppm | [3] |
| Flash Point | -5 °C | [5] |
| Boiling Point | 54-55 °C | [6] |
| Lower Explosive Limit (LEL) | 1.1 vol % | [7] |
| NFPA Health Hazard | 2 | [1] |
| NFPA Flammability | 3 | [1][8] |
| NFPA Instability | 1 | [1][2] |
Personal Protective Equipment (PPE) Protocol
Strict adherence to the following PPE guidelines is mandatory to minimize exposure risk.
-
Eye and Face Protection :
-
Hand Protection :
-
Wear chemical-resistant gloves, such as Neoprene or nitrile rubber.[3][7] PVC gloves are also mentioned as an option.[2]
-
The suitability and durability of the glove depend on the frequency and duration of contact.[2]
-
For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended.[2]
-
For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is recommended.[2]
-
Always inspect gloves for signs of degradation or punctures before use and replace them if contaminated.[7]
-
-
Skin and Body Protection :
-
Wear a flame-resistant lab coat over clothing made of natural fibers (e.g., cotton).[7]
-
For large-scale or continuous use, wear tight-weave, non-static clothing and non-sparking safety footwear.[2]
-
A PVC apron may be used for additional protection.[2]
-
All skin must be covered, and closed-toe shoes are mandatory.[7]
-
-
Respiratory Protection :
Operational and Handling Plan
A systematic approach to handling is crucial for safety.
Pre-Handling Preparations
-
Training : Ensure all personnel are trained on the specific hazards and handling procedures for this compound.[8]
-
Area Preparation : Work in a well-ventilated laboratory or chemical fume hood.[7] Ensure the area is free of ignition sources such as open flames, hot surfaces, and sparks.[1][8]
-
Equipment Grounding : To prevent static discharge, all metal containers and transfer equipment must be properly grounded and bonded.[1][3] Use only non-sparking, explosion-proof tools and equipment.[1][10]
-
PPE Inspection : Inspect all PPE for integrity before starting any procedure.
Step-by-Step Handling Procedure
-
Don PPE : Put on all required PPE as specified above.
-
Container Handling : Keep containers tightly closed when not in use.[3] Since the substance is volatile and may build pressure, check for bulging containers and vent them periodically with caution.[2]
-
Chemical Transfer : Use only non-sparking tools for transfers.[3] Avoid all personal contact, including inhalation of vapors and mists.[2]
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly.[3][8] Clean the work area and decontaminate any equipment used.
Storage Plan
-
Store in original, tightly closed containers in a cool, dry, well-ventilated, and approved flame-proof area.[1][2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][8]
-
Store under nitrogen to protect from moisture.[1]
-
Incompatible materials to avoid include oxidizing agents, acids, bases, water, and moisture.[1][2][3]
Emergency and Disposal Plan
Spill Management
-
Minor Spills :
-
Immediately remove all ignition sources.[2]
-
Evacuate non-essential personnel from the area.[8]
-
Wearing full PPE, absorb the spill with an inert, non-combustible material such as dry lime, sand, or vermiculite.[4][8]
-
Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal.[1][4]
-
Ventilate and wash the spill area after cleanup is complete.[8]
-
-
Major Spills :
Disposal Plan
-
Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste.[1] this compound is considered an ignitable hazardous waste (EPA hazardous waste number D001).[2]
-
Containerization : Collect waste material, including contaminated absorbents and empty containers, in properly labeled, sealed containers. Handle empty containers with care as they may contain flammable residual vapors.[3]
-
Disposal Method : All waste must be handled in accordance with local, state, and federal regulations.[2] The recommended disposal method is incineration by a licensed waste disposal facility.[3] Do not dispose of into drains.[1]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. gelest.com [gelest.com]
- 4. DIMETHYLDIETHOXYSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | 14857-34-2 | FD177802 | Biosynth [biosynth.com]
- 6. This compound | [gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. americanchemistry.com [americanchemistry.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
